2-Ethoxy-1-naphthoyl Chloride
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-ethoxynaphthalene-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVFFIXOCFUHDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069002 | |
| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55150-29-3 | |
| Record name | 2-Ethoxy-1-naphthalenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55150-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055150293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxynaphthalene-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxy-1-naphthoyl chloride (CAS 55150-29-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxy-1-naphthoyl chloride (CAS 55150-29-3) is a highly reactive aromatic acyl chloride that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by a naphthalene core functionalized with an ethoxy group at the 2-position and a carbonyl chloride at the 1-position, this compound is a potent electrophile for introducing the 2-ethoxy-1-naphthoyl moiety into diverse molecular architectures.[1] Its significance is particularly pronounced in medicinal chemistry, where it is a key precursor for the synthesis of semi-synthetic penicillin antibiotics, such as Nafcillin.[2][3] This guide offers a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis from its carboxylic acid precursor, an exploration of its reactivity, and a discussion of its critical role in drug discovery and development.
Core Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a pink to off-white powder.[3][] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid.[5][6] The compound is soluble in a range of nonpolar organic solvents.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 55150-29-3 | [7][8] |
| Molecular Formula | C₁₃H₁₁ClO₂ | [1][7] |
| Molecular Weight | 234.68 g/mol | [][7] |
| Appearance | Pink to off-white solid/powder | [3][] |
| Melting Point | 76-80 °C | [][7][8] |
| Boiling Point | 376.4 °C at 760 mmHg | [][7] |
| Density | 1.232 g/cm³ | [][7] |
| Purity | Typically ≥95-97% | [][8] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [7][8] |
| Solubility | Soluble in nonpolar organic solvents | [9] |
Synthesis and Purification
The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 2-ethoxy-1-naphthoic acid.[10] This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The use of thionyl chloride is common and effective, converting the carboxylic acid into the highly reactive acyl chloride with volatile byproducts (SO₂ and HCl) that are easily removed.
Synthesis of the Precursor: 2-Ethoxy-1-naphthoic Acid
The precursor, 2-ethoxy-1-naphthoic acid, is a valuable building block in its own right, used in the synthesis of various antistaphylococcic penicillins.[12][13] Several patented methods exist for its synthesis. One approach involves the bromination of 2-ethoxynaphthalene followed by a Grignard reaction with carbon dioxide.[14] Another method starts with 2-hydroxy-1-naphthaldehyde, which is first ethoxylated and then oxidized to the carboxylic acid.[2]
Detailed Protocol: Chlorination of 2-Ethoxy-1-naphthoic Acid
This protocol describes a laboratory-scale synthesis using thionyl chloride. The causality for this choice lies in its efficiency and the ease of removing byproducts.
Materials:
-
2-Ethoxy-1-naphthoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (≥ 2.0 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware (Round-bottom flask, condenser with drying tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product. A drying tube (e.g., filled with CaCl₂) should be placed atop the condenser.
-
Reaction Mixture: To the flask, add 2-ethoxy-1-naphthoic acid and a suitable anhydrous solvent like toluene.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride to the stirred suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be vented into a fume hood or passed through a scrubber.
-
Reaction Completion: Heat the mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Work-up and Isolation: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude this compound is often of sufficient purity for subsequent steps but can be further purified by recrystallization from a non-polar solvent if necessary.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the acyl chloride functional group.[15] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[15] This makes it highly susceptible to attack by a wide range of nucleophiles.[1][16]
These reactions proceed via a nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[17] A nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the chloride ion, which is an excellent leaving group.[17][18]
Common Nucleophilic Substitution Reactions:
-
Hydrolysis: Vigorous reaction with water to form the parent 2-ethoxy-1-naphthoic acid and HCl gas.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.[15] This is the key reaction in the synthesis of Nafcillin, where the nucleophile is 6-aminopenicillanic acid (6-APA).[3]
-
Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[16]
Caption: General mechanism for nucleophilic acyl substitution.
Applications in Drug Development
The naphthalene scaffold is a versatile platform in medicinal chemistry, found in numerous FDA-approved drugs like nafcillin, naproxen, and bedaquiline.[19] The primary and most well-documented application of this compound is as a crucial acylating agent in the industrial synthesis of Nafcillin .[2][3]
Nafcillin is a narrow-spectrum, β-lactamase-resistant penicillin antibiotic. In its synthesis, the 6-aminopenicillanic acid (6-APA) nucleus acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction forms an amide bond, attaching the 2-ethoxy-1-naphthoyl side chain to the penicillin core, which is critical for its antibacterial activity and resistance to bacterial enzymes.[3]
Beyond this established role, the compound's high reactivity makes it a valuable tool for researchers exploring structure-activity relationships (SAR). It allows for the facile synthesis of libraries of amides, esters, and other derivatives from the 2-ethoxynaphthalene core, which can be screened for various biological activities, including anti-inflammatory or anticancer properties.[12][19]
Spectroscopic Analysis and Characterization
Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1780-1815 cm⁻¹. The presence of the aromatic naphthalene ring and the C-O stretch of the ethoxy group will also be evident.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the naphthalene ring, as well as a triplet and quartet for the ethyl group protons (-OCH₂CH₃). The chemical shifts of the aromatic protons are diagnostic and can distinguish it from the 2-naphthoyl isomer.[21]
-
¹³C NMR: Will show a signal for the carbonyl carbon around 168-172 ppm, in addition to signals for the aromatic and ethoxy group carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight (234.68 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
Researchers can access spectroscopic data, including NMR and IR spectra, from various chemical databases to confirm their results.[20][22]
Safety, Handling, and Storage
As with all acyl chlorides, this compound is a corrosive and moisture-sensitive compound that requires careful handling.[5][9][10]
-
Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[3][5] Upon contact with moisture or water, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[5] Inhalation can cause severe respiratory tract irritation.[23]
-
Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[5][24]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and amines.[5][24] Recommended storage temperature is between 2-8 °C.[7][8]
-
Spill & Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water.[23] Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. CAS 55150-29-3: 2-Ethoxy-1-naphthalenecarbonyl chloride [cymitquimica.com]
- 2. CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid - Google Patents [patents.google.com]
- 3. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 55150-29-3 [sigmaaldrich.com]
- 9. fiveable.me [fiveable.me]
- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. study.com [study.com]
- 12. 2-Ethoxy-1-naphthoic Acid | High Purity Reagent [benchchem.com]
- 13. 2-ETHOXY-1-NAPHTHOIC ACID | 2224-00-2 [chemicalbook.com]
- 14. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. benchchem.com [benchchem.com]
- 22. 55150-29-3|this compound|BLD Pharm [bldpharm.com]
- 23. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 24. fishersci.com [fishersci.com]
Physicochemical properties of 2-Ethoxy-1-naphthoyl chloride
An In-Depth Technical Guide to 2-Ethoxy-1-naphthoyl chloride
This guide provides a comprehensive technical overview of this compound (CAS No. 55150-29-3), a pivotal reagent in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and safe handling protocols of this versatile chemical intermediate. Our focus is on delivering field-proven insights and validated methodologies to support its effective application in the laboratory and beyond.
Core Molecular and Physicochemical Profile
This compound is a naphthalene-based acyl chloride distinguished by its high reactivity, which makes it a valuable building block for complex molecular architectures.[1] Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 55150-29-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁ClO₂ | [2][3][4] |
| Molecular Weight | 234.68 g/mol | [1][2][3] |
| Appearance | Pink to off-white solid | [1] |
| Melting Point | 76-80°C | [1][2][3][5] |
| Boiling Point | 376.4°C at 760 mmHg | [2] |
| Density | 1.232 g/cm³ | [2][3] |
| Water Solubility | 54.75 mg/L at 25°C | [3] |
| Vapor Pressure | 7.27E-06 mmHg at 25°C | [2] |
Spectroscopic Characterization: An Overview
Structural elucidation and purity confirmation are critical for any reagent. While specific spectra are instrument-dependent, the expected spectroscopic signatures for this compound are outlined below, based on its molecular structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic triplet-quartet pattern for the ethoxy group (—O-CH₂-CH₃). The aromatic region would display complex multiplets corresponding to the six protons on the substituted naphthalene ring system.
-
¹³C NMR Spectroscopy : The carbon spectrum would reveal a distinct signal for the carbonyl carbon of the acyl chloride in the downfield region (typically ~168-175 ppm). Signals for the ethoxy carbons and the ten carbons of the naphthalene ring would also be present.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretch of the acyl chloride functional group, typically appearing in the range of 1750-1815 cm⁻¹. Additional key signals include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions.
-
Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, confirming the presence of a single chlorine atom.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.
Mechanism of Action: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution .[1] A nucleophile (Nu⁻) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is subsequently eliminated, regenerating the carbonyl and resulting in the acylated product. This reactivity makes it a valuable precursor for a variety of functional groups.[1]
Caption: Generalized Nucleophilic Acyl Substitution Pathway.
Key Synthetic Transformations
-
Amide Formation : Reacts readily with primary and secondary amines to form stable amide bonds. This is its most prominent application, particularly in pharmaceutical synthesis.[1]
-
Ester Formation : In the presence of a base (like pyridine or triethylamine), it reacts with alcohols to yield esters.[1]
-
Thioester Formation : Reactions with thiols produce thioesters, which are also valuable synthetic intermediates.[1]
The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid (2-ethoxynaphthoic acid).[1][3] Therefore, all reactions must be conducted under anhydrous conditions.
Synthesis and Manufacturing Pathway
A common industrial synthesis route for this compound is a multi-step process starting from β-naphthol.[2][6] This pathway leverages well-established organic transformations to build the target molecule efficiently.
Caption: Common multi-step synthesis of this compound.
Core Application in Drug Development: Synthesis of Nafcillin
The most notable application of this compound is as the key acylating agent in the industrial synthesis of Nafcillin , a semisynthetic, penicillinase-resistant penicillin antibiotic.[1][7]
Experimental Protocol: Acylation of 6-APA
The synthesis involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with this compound in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[7]
Step-by-Step Methodology:
-
Suspend 6-aminopenicillanic acid (6-APA) in a suitable anhydrous solvent (e.g., methylene chloride).
-
Add triethylamine as a base to the suspension.
-
Cool the reaction mixture to 0-5°C.
-
Slowly add a solution of this compound in the same solvent to the cooled suspension.
-
Maintain the temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Proceed with acidic workup and subsequent purification steps to isolate the Nafcillin acid.[7]
Caption: Core reaction for the synthesis of Nafcillin.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is the standard method for assessing purity and quantifying process-related impurities, such as the starting material (2-ethoxynaphthoic acid) or byproducts.
-
Gas Chromatography (GC) : GC coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS) can also be used for purity analysis, especially for volatile impurities.[8]
-
Sample Preparation : Due to its reactivity, sample preparation must be conducted in anhydrous solvents. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte before analysis.[8][9]
Safety, Handling, and Storage Protocols
This compound is a corrosive and hazardous substance that requires strict safety protocols.[1]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[10] |
| Acute Toxicity (Oral) | GHS07 | Danger | H302: Harmful if swallowed.[6][11] |
| Acute Toxicity (Inhalation) | GHS07 | Danger | H332: Harmful if inhaled.[11] |
| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[10] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment :
-
Hygiene : Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.
Storage and Stability
-
Conditions : Store in a cool, dry, and well-ventilated area away from incompatible substances.[10][14][15]
-
Container : Keep containers tightly closed to prevent moisture contamination.[10][12][14]
-
Atmosphere : Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is required to maintain quality and prevent degradation.[1][10]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[13][16]
Conclusion
This compound is a high-reactivity acylating agent with significant utility in organic synthesis, most critically in the pharmaceutical industry for the production of Nafcillin. Its well-defined physicochemical properties, coupled with its predictable reactivity through nucleophilic acyl substitution, make it an indispensable tool for medicinal chemists and process engineers. Mastery of its handling and storage requirements is essential for ensuring both the safety of laboratory personnel and the integrity of experimental outcomes.
References
- 1. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. labsolu.ca [labsolu.ca]
- 6. echemi.com [echemi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. env.go.jp [env.go.jp]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | 55150-29-3 [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to the Synthesis of 2-Ethoxynaphthalene-1-carbonyl chloride
This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 2-ethoxynaphthalene-1-carbonyl chloride, a valuable intermediate for researchers in medicinal chemistry and materials science. The synthesis is presented in two principal stages: the preparation of the precursor, 2-ethoxy-1-naphthoic acid, followed by its conversion to the target acyl chloride. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and outlines critical safety considerations.
Introduction and Strategic Overview
2-Ethoxynaphthalene-1-carbonyl chloride is a reactive derivative of carboxylic acid, making it a versatile building block in organic synthesis.[1] Its structure, featuring a naphthalene core with an activating ethoxy group, allows for the introduction of this moiety into larger molecules, which is often desirable in the development of novel pharmaceutical agents and functional materials.
The synthetic strategy is a two-step sequence beginning with the commercially available and relatively inexpensive 2-ethoxynaphthalene.
Overall Synthetic Pathway:
Caption: High-level overview of the two-step synthesis.
This guide details a preferred method involving a Grignard reaction for the carboxylation step due to its high yield and product purity, which circumvents the need for extensive recrystallization.[2] The subsequent chlorination of the carboxylic acid is achieved using thionyl chloride, a standard and highly effective reagent for this transformation.[3][4]
Part 1: Synthesis of 2-Ethoxy-1-naphthoic Acid via Grignard Reaction
The initial phase of the synthesis focuses on introducing a carboxyl group at the C1 position of the 2-ethoxynaphthalene ring. The ethoxy group at the C2 position is an ortho-, para-director, making the C1 position highly activated for electrophilic substitution. This protocol utilizes a bromination followed by a Grignard reaction to achieve regioselective carboxylation.
Causality and Mechanistic Insights
-
Bromination : The synthesis commences with the selective bromination of 2-ethoxynaphthalene at the C1 position. This is a crucial step to set up the subsequent Grignard reaction.
-
Grignard Reagent Formation : The resulting 1-bromo-2-ethoxynaphthalene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This organometallic intermediate is a powerful nucleophile.
-
Carboxylation : The Grignard reagent is then reacted with carbon dioxide (in the form of dry ice), which acts as the electrophile. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 2-ethoxy-1-naphthoic acid.[2]
A Chinese patent describes this method, highlighting its advantages of high yield (>80%) and excellent product quality, which often eliminates the need for further purification.[2]
Experimental Protocol: 2-Ethoxy-1-naphthoic Acid
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Ethoxynaphthalene | 172.22 | 30.0 g | 0.174 | Starting material |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.98 | 27.5 g | 0.096 | Brominating agent (molar ratio ~0.55) |
| Hydrochloric acid, concentrated | 36.46 | ~0.5 mL | ~0.006 | Catalyst |
| Acetone | 58.08 | 200 mL | - | Solvent for bromination |
| Magnesium turnings | 24.31 | 4.6 g | 0.19 | For Grignard reagent formation |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - | Solvent for Grignard reaction |
| Carbon dioxide (Dry Ice) | 44.01 | ~100 g | ~2.27 | Carboxylating agent |
| Hydrochloric acid, 1% aqueous solution | - | 500 mL | - | For workup |
Procedure: [2]
-
Bromination:
-
In a 500 mL round-bottom flask, dissolve 30.0 g of 2-ethoxynaphthalene in 200 mL of acetone.
-
Add ~0.5 mL of concentrated hydrochloric acid as a catalyst.
-
Slowly add 27.5 g of DBDMH in portions over 15-20 minutes while stirring. Maintain the temperature below 30°C.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator to obtain crude 1-bromo-2-ethoxynaphthalene. This is typically used in the next step without further purification.
-
-
Grignard Reaction and Carboxylation:
-
SAFETY FIRST: Ensure all glassware is flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a 1 L three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place 4.6 g of magnesium turnings.
-
Add 50 mL of anhydrous THF.
-
Dissolve the crude 1-bromo-2-ethoxynaphthalene from the previous step in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~10 mL) of the bromide solution to the magnesium suspension to initiate the reaction (indicated by gentle bubbling and heat). If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add crushed dry ice in small portions to the vigorously stirred Grignard solution. A large excess is used to ensure complete carboxylation.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Slowly pour the reaction mixture into 500 mL of a cold 1% aqueous hydrochloric acid solution with stirring.
-
A white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with purified water, and dry in a vacuum oven at 40-50°C.
-
Expected Outcome: A white crystalline solid of 2-ethoxy-1-naphthoic acid. Yields are reported to be in the range of 80-85%.[2]
Part 2: Conversion to 2-Ethoxynaphthalene-1-carbonyl Chloride
The final step is the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[5]
Causality and Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated and then attacks the carbonyl carbon.
-
This forms a tetrahedral intermediate which subsequently collapses, eliminating a chlorosulfite group.
-
The unstable chlorosulfite group decomposes to form sulfur dioxide (SO₂) gas and a chloride ion, which abstracts the proton from the initial adduct, releasing HCl gas.[3][6][7]
Caption: Simplified mechanism for acyl chloride formation.
This reaction is highly favorable as the gaseous byproducts shift the equilibrium towards the product side.[6]
Experimental Protocol: 2-Ethoxynaphthalene-1-carbonyl chloride
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Ethoxy-1-naphthoic acid | 216.24 | 21.6 g | 0.1 | Starting material from Part 1 |
| Thionyl chloride (SOCl₂) | 118.97 | 17.8 g | 0.15 | Chlorinating agent (1.5 eq.) |
| Toluene, anhydrous | 92.14 | 100 mL | - | Anhydrous solvent |
Procedure:
-
SAFETY FIRST: This reaction must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves toxic HCl and SO₂ gases.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube leading to a sodium hydroxide solution), place 21.6 g of 2-ethoxy-1-naphthoic acid.
-
Add 100 mL of anhydrous toluene.
-
With stirring, slowly add 17.8 g (10.8 mL) of thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction is complete when the evolution of gases ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.
-
The resulting crude product is often a solid. It can be purified by recrystallization from a non-polar solvent like hexanes or by vacuum distillation if necessary.
Expected Outcome: A solid with a melting point of 76-80°C.[8] The product is moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[8][9]
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard Reagents: Highly reactive and pyrophoric upon exposure to air and moisture. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.
-
Acyl Chlorides: Corrosive and moisture-sensitive. They will hydrolyze back to the carboxylic acid upon contact with water or humid air.[9] Handle with care and store under anhydrous conditions.
-
Solvents: Acetone and THF are flammable. Toluene is flammable and has associated health risks. Avoid open flames and ensure adequate ventilation.
References
- 1. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 2. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 8. 2-Ethoxynaphthalene-1-carbonyl chloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. reddit.com [reddit.com]
2-Ethoxy-1-naphthoyl chloride molecular structure and weight
An In-Depth Technical Guide to 2-Ethoxy-1-naphthoyl chloride: Synthesis, Reactivity, and Applications for Advanced Drug Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 55150-29-3), a pivotal reagent in synthetic organic chemistry and pharmaceutical development. As a highly reactive acylating agent, its utility is most notably demonstrated in the synthesis of semi-synthetic antibiotics, such as Nafcillin. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's molecular structure, physicochemical properties, synthesis pathways, and core reactivity. Furthermore, it outlines detailed protocols for its application, analytical characterization, and crucial safety and handling procedures, grounding all information in established scientific principles and authoritative sources.
Molecular Identity and Physicochemical Properties
This compound is an aromatic acyl chloride characterized by a naphthalene core substituted with an ethoxy group at the 2-position and a carbonyl chloride group at the 1-position. This unique substitution pattern imparts specific reactivity and steric properties that are leveraged in targeted chemical syntheses.
The molecular structure is depicted below:
(Note: An actual image of the molecular structure would be generated here in a final document.)
Key Identifiers
A summary of the essential chemical identifiers for this compound is provided in the table below for unambiguous reference.
| Identifier | Value | Reference(s) |
| CAS Number | 55150-29-3 | [1][2][3][4] |
| IUPAC Name | 2-ethoxynaphthalene-1-carbonyl chloride | [3] |
| Molecular Formula | C₁₃H₁₁ClO₂ | [1][5][3][6][7] |
| SMILES | CCOC1=CC=C2C=CC=CC2=C1C(Cl)=O | [2][3][6][8] |
| InChIKey | ZRVFFIXOCFUHDA-UHFFFAOYSA-N | [3][6][8][9] |
Physicochemical Data
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These are crucial parameters for experimental design and process scale-up.
| Property | Value | Reference(s) |
| Molecular Weight | 234.68 g/mol | [1][2][3][6][10] |
| Appearance | Pink to off-white solid/crystalline powder | [4][7] |
| Melting Point | 76-80 °C | [1][3][4][10] |
| Boiling Point | 376.4 °C at 760 mmHg | [1] |
| Density | 1.232 g/cm³ | [1][10] |
| Solubility | Low in water (54.75 mg/L at 25°C) | [10] |
| Sensitivity | Moisture sensitive | [3][10] |
Synthesis Pathway and Mechanistic Insights
The industrial synthesis of this compound is a multi-step process that begins with readily available precursors. A common and effective route starts from 2-naphthol, proceeding through etherification, formylation, and oxidation to yield the carboxylic acid intermediate, which is then chlorinated.[7][11]
The final and critical step is the conversion of 2-ethoxy-1-naphthoic acid to the corresponding acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[10] The choice of thionyl chloride is strategic; it is highly effective, and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product.
The workflow for this synthesis is illustrated below.
Core Reactivity and Key Applications
The chemical utility of this compound is dominated by the high reactivity of the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a versatile acylating agent.[4]
Mechanism of Action: Nucleophilic Acyl Substitution
The primary reaction mechanism is nucleophilic acyl substitution. A nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl and forming a new, more stable amide, ester, or thioester bond.[4]
Premier Application: Synthesis of Nafcillin
The most significant industrial application of this compound is as a key intermediate in the production of Nafcillin, a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic.[4] In this synthesis, this compound is used to acylate the primary amine of the 6-aminopenicillanic acid (6-APA) core. This reaction forms the critical amide linkage that defines the structure and antibacterial activity of Nafcillin.
The experimental workflow for this acylation is depicted below.
Broader Utility in Drug Discovery
Beyond Nafcillin, the reactivity of this compound makes it a valuable building block for constructing libraries of novel compounds in drug discovery.[12][13] By reacting it with diverse amine- or alcohol-containing scaffolds, researchers can rapidly generate a wide array of amides and esters for biological screening. The bulky, hydrophobic naphthyl moiety can significantly influence a molecule's pharmacological properties, such as receptor binding affinity and metabolic stability.[12]
Experimental Protocol: General N-Acylation
This protocol provides a self-validating, generalized procedure for the N-acylation of a primary or secondary amine using this compound.
Objective: To synthesize an N-substituted-2-ethoxy-1-naphthamide.
Materials:
-
This compound (1.0 eq)
-
Substrate amine (1.0-1.2 eq)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5-2.0 eq)
-
Reaction vessel, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the substrate amine and the tertiary amine base in the anhydrous solvent within the reaction vessel. Stir the solution until all components are fully dissolved.
-
Reagent Addition: Dissolve this compound in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Trustworthiness Check: A successful reaction is typically indicated by the complete consumption of the limiting reagent (usually the acyl chloride).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure N-substituted-2-ethoxy-1-naphthamide.
Analytical Characterization
Confirmation of the product's identity and purity is essential. While a full suite of analytical techniques (NMR, MS, HPLC) is recommended, Fourier-Transform Infrared (FTIR) spectroscopy provides a quick and informative preliminary check.
-
FTIR Spectroscopy: The IR spectrum of this compound will be characterized by a strong, sharp absorption band for the C=O stretch of the acyl chloride, typically appearing at a high wavenumber (around 1785-1815 cm⁻¹). After a successful acylation reaction to form an amide, this peak will disappear and be replaced by the characteristic amide C=O stretch at a lower wavenumber (typically 1630-1680 cm⁻¹).[9]
Safety, Handling, and Storage
Due to its high reactivity, this compound presents significant handling challenges. Strict adherence to safety protocols is mandatory.
Hazard Summary:
| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[4][14] |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound inside a certified chemical fume hood.[15][16]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles with a face shield.[1][14][16]
-
Avoid inhalation of dust or vapors. Use respiratory protection if ventilation is inadequate.[15][16]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[1][16]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[2][4][16]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and amines.[16]
Conclusion
This compound is a high-value chemical intermediate with demonstrated importance in the pharmaceutical industry, particularly for the synthesis of antibiotics. Its well-defined reactivity, governed by the principles of nucleophilic acyl substitution, makes it a powerful tool for medicinal chemists. While its handling requires stringent safety measures due to its corrosive and moisture-sensitive nature, a thorough understanding of its properties allows for its effective and safe application in the development of complex and novel molecular entities.
References
- 1. chembk.com [chembk.com]
- 2. 55150-29-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound (55150-29-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. echemi.com [echemi.com]
- 8. This compound [stenutz.eu]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]
- 11. CN102249903A - Method for synthesizing 2-ethoxy-1-naphthoic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Infrared and Raman Spectral Analysis of 2-Ethoxy-1-naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful, non-destructive approach for the structural elucidation and characterization of molecules. This guide provides an in-depth technical overview of the theoretical principles, experimental methodologies, and spectral interpretation for the analysis of 2-ethoxy-1-naphthoyl chloride. By examining the characteristic vibrational modes of its constituent functional groups—the acyl chloride, the ethoxy group, and the naphthalene ring system—we present a detailed assignment of the key features in its IR and Raman spectra. This document serves as a comprehensive resource for researchers employing vibrational spectroscopy in the synthesis, quality control, and analysis of complex aromatic compounds.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) and Raman spectroscopy are complementary analytical techniques that probe the vibrational modes of a molecule. When a molecule is irradiated with electromagnetic radiation, it can absorb energy and transition to a higher vibrational state. The specific frequencies of radiation that are absorbed (in IR) or scattered inelastically (in Raman) correspond to the natural vibrational frequencies of the molecule's chemical bonds. These frequencies are determined by the masses of the bonded atoms and the strength of the chemical bonds connecting them. Consequently, an IR or Raman spectrum provides a unique "molecular fingerprint" that is highly specific to the compound's structure.
For a molecule like this compound, with its distinct functional groups, vibrational spectroscopy is an invaluable tool for confirming its identity and purity. The key functional moieties—the aromatic naphthalene core, the reactive acyl chloride group, and the ethoxy substituent—each give rise to characteristic bands in the vibrational spectrum. A thorough analysis of these bands allows for a confident structural confirmation.
Theoretical Foundations of Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule. A chemical bond will only absorb infrared radiation if its vibration results in a change in the molecule's dipole moment. The intensity of an absorption band is proportional to the magnitude of this change in dipole moment. For instance, the stretching of the highly polar carbonyl (C=O) bond in this compound is expected to produce a very strong absorption in the IR spectrum.
Raman Spectroscopy
Raman spectroscopy, in contrast, is a light-scattering technique. When monochromatic light (typically from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light. However, a small fraction of the light is scattered inelastically, with a shift in frequency. This is known as Raman scattering. This frequency shift, termed the Raman shift, corresponds to the vibrational energy levels of the molecule. A vibrational mode is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud. Symmetrical and non-polar bonds, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.
Predicted Vibrational Modes of this compound
The vibrational spectrum of this compound can be understood by considering the contributions from its three main structural components: the acyl chloride group, the ethoxy group, and the substituted naphthalene ring.
Acyl Chloride Group Vibrations
-
C=O Stretching: The carbonyl stretching vibration of an acyl chloride is one of the most characteristic and intense bands in an IR spectrum. Due to the electron-withdrawing effect of the chlorine atom, this band appears at a higher frequency compared to other carbonyl compounds. For acyl chlorides, this strong absorption is typically observed in the range of 1770-1815 cm⁻¹.[1] Conjugation with the naphthalene ring in this compound is expected to lower this frequency slightly.
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.[2] While this band can be useful for confirming the presence of the C-Cl bond, the fingerprint region often contains many overlapping peaks, which can make a definitive assignment challenging.[3][4][5]
Ethoxy Group Vibrations
-
C-H Stretching: The ethoxy group will exhibit symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. These are typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum.[6]
-
C-O-C Stretching: The asymmetric stretching of the C-O-C ether linkage typically gives rise to a strong band in the IR spectrum, usually found between 1200 and 1000 cm⁻¹. The symmetric stretch is often weaker and may be more prominent in the Raman spectrum.
Naphthalene Ring Vibrations
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are expected to appear at wavenumbers above 3000 cm⁻¹.[6]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring typically result in a series of bands in the 1400-1650 cm⁻¹ region.[6] The substitution pattern on the ring will influence the exact positions and intensities of these bands.
-
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are found in the lower frequency region of the spectrum (below 900 cm⁻¹) and are highly characteristic of the substitution pattern on the aromatic ring.
Experimental Protocols
Infrared Spectroscopy: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[5][7]
Methodology:
-
Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. It is crucial to use spectroscopic grade KBr and to minimize exposure to moisture, as KBr is hygroscopic.[5][7]
-
Pellet Formation: The finely ground mixture is transferred to a pellet die. The die is placed under vacuum to remove any trapped air and moisture.
-
Pressing: A hydraulic press is used to apply several tons of pressure to the die, causing the KBr to flow and form a transparent or translucent pellet containing the dispersed sample.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Workflow for KBr Pellet Preparation and FTIR Analysis:
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Raman Spectroscopy: Solid Sample Analysis
Raman spectroscopy of solid samples is often simpler than IR, as minimal sample preparation is required.[8][9][10]
Methodology:
-
Sample Placement: A small amount of crystalline this compound is placed on a microscope slide or in a suitable sample holder.
-
Focusing: The instrument's microscope objective is used to focus the laser beam onto the sample. For imaging, a flat surface is preferable.[8]
-
Spectral Acquisition: The Raman spectrum is acquired by irradiating the sample with the laser and collecting the scattered light. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Workflow for Solid Sample Raman Analysis:
References
- 1. proprep.com [proprep.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scribd.com [scribd.com]
- 5. Vibronic coupling in naphthalene anion: vibronic coupling density analysis for totally symmetric vibrational modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental (FT-IR and FT-Raman), electronic structure and DFT studies on 1-methoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility of 2-Ethoxy-1-naphthoyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Ethoxy-1-naphthoyl chloride in Organic Solvents
Abstract
This compound is a highly reactive acylating intermediate pivotal in the synthesis of complex organic molecules, most notably in the pharmaceutical industry for the preparation of semi-synthetic penicillins like Nafcillin.[1] The successful application of this versatile building block is critically dependent on appropriate solvent selection, which governs reaction kinetics, yield, and purity. This technical guide provides a comprehensive overview of the solubility and reactivity of this compound in common organic solvents. It moves beyond a simple tabulation of data to explain the underlying chemical principles, offering a framework for rational solvent selection and providing a detailed protocol for empirical solubility determination.
Introduction: The Critical Role of the Solvent
This compound (C₁₃H₁₁ClO₂) is a solid at room temperature with a melting point of 76-80°C.[2][3][4][5] As an acyl chloride, its chemistry is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] This inherent reactivity is the primary consideration when discussing its "solubility." In the context of drug development and fine chemical synthesis, the solvent is not merely a medium for dissolution but an active participant that can dictate the course of a reaction. An improper solvent choice can lead to solvolysis, byproduct formation, and ultimately, failure of the synthetic step. This guide is designed to provide researchers, scientists, and drug development professionals with the expertise to navigate these challenges effectively.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁ClO₂ | [2][4][7] |
| Molecular Weight | 234.68 g/mol | [2][3][4] |
| Appearance | Pink to off-white solid/powder | [1][3] |
| Melting Point | 76-80°C | [2][3][4][5] |
| Density | ~1.232 g/cm³ | [2][3][4] |
| Moisture Sensitivity | Yes | [1][4] |
The molecule's structure, featuring a large, aromatic naphthalene core, an ethoxy group, and a highly polar acyl chloride functional group, results in a moderate overall polarity. The XLogP3 value of 3.6 suggests a significant nonpolar character, balanced by the polar functional groups.[3]
The Dichotomy of Solubility vs. Reactivity
For acyl chlorides, the concept of solubility is inextricably linked to reactivity. The interaction with a solvent can be either a physical dissolution or a chemical reaction. This distinction is paramount.
Protic Solvents: A Case of Reactivity
Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are nucleophilic. They will readily attack the electrophilic carbonyl carbon of this compound, leading to a rapid, often exothermic, nucleophilic acyl substitution reaction.[6][8]
-
With Water: The compound reacts to form the corresponding carboxylic acid (2-ethoxy-1-naphthoic acid) and hydrochloric acid.[8] This is why the compound is described as "moisture sensitive" and why it is impossible to obtain a simple aqueous solution.[1][4][8] While a water solubility of 54.75 mg/L at 25°C is listed in one database, this value likely represents a measurement of the hydrolysis product or a very rapid reaction rate rather than true equilibrium solubility.[4]
-
With Alcohols: The reaction yields the corresponding ester (e.g., methyl 2-ethoxy-1-naphthoate with methanol) and HCl.[6]
Therefore, protic solvents are generally unsuitable for dissolving this compound if the integrity of the acyl chloride is to be maintained for a subsequent synthetic step.
Aprotic Solvents: The Key to Stable Solutions
Aprotic solvents do not have acidic protons and are generally non-nucleophilic, making them ideal for dissolving acyl chlorides without degradation.[9] Solubility in these solvents is governed by the "like dissolves like" principle. Given the mixed polarity of this compound, it is expected to be soluble in a range of aprotic solvents.
Qualitative Solubility Profile in Aprotic Solvents
| Solvent Class | Example Solvent(s) | Expected Solubility | Rationale & Field Insights |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | DCM is a common choice for reactions involving acyl chlorides due to its inertness and ability to dissolve a wide range of organic compounds.[10] It is an excellent solvent for setting up acylation reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | THF is a versatile polar aprotic solvent. Crucially, it must be anhydrous , as it is hygroscopic and absorbed water will react with the acyl chloride.[9] |
| Aromatic | Toluene, Benzene | Soluble | The large naphthalene core of the solute has a strong affinity for aromatic solvents. Toluene is often used for reactions at higher temperatures.[11] |
| Polar Aprotic | Acetonitrile, N,N-Dimethylformamide (DMF) | Soluble | Acetonitrile is a common solvent for analytical applications like HPLC.[12] DMF can be used, but with caution, as it can act as a catalyst or even react with acyl chlorides under certain conditions to form Vilsmeier-type reagents.[9][11] |
| Nonpolar | Hexanes, Heptane | Low to Insoluble | The polarity of the acyl chloride and ethoxy groups limits solubility in purely aliphatic, nonpolar solvents. Hexanes are often used as an anti-solvent for precipitation or crystallization. |
Workflow for Solvent Selection
The optimal solvent choice depends on the specific application. The following workflow provides a logical approach to solvent selection for reactions involving this compound.
References
- 1. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. This compound [stenutz.eu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Reactivity and stability of 2-Ethoxy-1-naphthoyl chloride
An In-depth Technical Guide to the Reactivity and Stability of 2-Ethoxy-1-naphthoyl chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No: 55150-29-3) is a highly reactive acyl chloride that serves as a critical intermediate in advanced organic synthesis.[1] Its bifunctional nature, combining a reactive acyl chloride group with a sterically influential ethoxy-substituted naphthalene core, makes it a valuable precursor for a range of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview of its core reactivity, stability considerations, synthesis, and handling protocols. We will delve into the mechanistic underpinnings of its reactions with key nucleophiles and provide field-proven methodologies for its effective use in research and development settings.
Core Molecular Profile and Physicochemical Properties
This compound is characterized by a naphthalene ring system where the C1 position is functionalized with an acyl chloride group and the adjacent C2 position bears an ethoxy group. This substitution pattern is crucial as the electron-donating nature of the ethoxy group and its steric bulk can modulate the reactivity of the acyl chloride compared to its unsubstituted counterpart, 1-naphthoyl chloride.
Structural and General Properties
The key identifiers and physical properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | 2-ethoxynaphthalene-1-carbonyl chloride | [2] |
| CAS Number | 55150-29-3 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁ClO₂ | [1][3][4][5] |
| Molecular Weight | 234.68 g/mol | [1][4] |
| Appearance | Pink to off-white solid | [1] |
| Melting Point | 76-80 °C | [1][3][4] |
| Boiling Point | 376.4 °C at 760 mmHg | [2][3] |
| Density | ~1.232 g/cm³ | [2][3][4] |
| Solubility | Soluble in anhydrous organic solvents (e.g., DCM, Toluene, Ether); reacts with water. | [6] |
| SMILES | O=C(Cl)C1=C(OCC)C=CC2=CC=CC=C12 | [7] |
Synthesis Pathway
The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-ethoxy-1-naphthoic acid. Thionyl chloride (SOCl₂) is the most common and effective chlorinating agent for this transformation due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[8][9]
Experimental Protocol: Synthesis from 2-Ethoxy-1-naphthoic Acid
Causality: This protocol uses an excess of thionyl chloride to ensure complete conversion of the carboxylic acid and dry toluene as a solvent to prevent premature hydrolysis of the product. The reflux condition provides the necessary activation energy for the reaction.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-ethoxy-1-naphthoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of acid) to the flask.
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the stirring suspension at room temperature. Note: This reaction is exothermic and releases HCl gas.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane) to yield pure this compound.
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon. This carbon is rendered highly electron-deficient by the inductive effects of two strongly electronegative atoms: oxygen and chlorine.[10][11] This makes it a prime target for attack by a wide range of nucleophiles (Nu:⁻) via a nucleophilic acyl substitution mechanism.[8][12] The process is a characteristic two-step addition-elimination sequence.[12][13]
Reaction with Water (Hydrolysis)
This is the most significant reaction from a stability perspective. Acyl chlorides react readily, often vigorously, with water to form the parent carboxylic acid and hydrogen chloride.[10][11][13][14]
-
Reaction: C₁₀H₆(OC₂H₅)COCl + H₂O → C₁₀H₆(OC₂H₅)COOH + HCl
-
Significance: This reaction underscores the compound's moisture sensitivity.[1][8] All experiments and storage must be conducted under strictly anhydrous conditions to maintain the compound's integrity. The HCl byproduct can also catalyze further decomposition.
Reaction with Alcohols (Esterification)
The reaction with alcohols produces the corresponding esters. This is a highly efficient transformation, often driven to completion by the removal of the HCl byproduct with a non-nucleophilic base.[12][13]
-
Reaction: C₁₀H₆(OC₂H₅)COCl + R'OH → C₁₀H₆(OC₂H₅)COOR' + HCl
-
Causality of Base: A tertiary amine like triethylamine (Et₃N) or pyridine is added as an "HCl scavenger".[15] It reacts with the liberated HCl to form a salt (e.g., Et₃N·HCl), preventing the protonation of the alcohol nucleophile and driving the equilibrium towards the product.
Reaction with Amines (Amidation)
Amidation is a cornerstone reaction in pharmaceutical synthesis. This compound reacts with primary and secondary amines to yield N-substituted amides.[8][12][13]
-
Reaction: C₁₀H₆(OC₂H₅)COCl + R'R''NH → C₁₀H₆(OC₂H₅)CONR'R'' + HCl
-
Application Example: This reaction is fundamental to the synthesis of the semisynthetic penicillin antibiotic, Nafcillin, where the 2-ethoxy-1-naphthoyl moiety is coupled to the 6-aminopenicillanic acid (6-APA) core.[1]
-
Stoichiometry: At least two equivalents of the amine are required if no other base is used: one to act as the nucleophile and one to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with one equivalent of an external base like triethylamine.[15]
Stability, Storage, and Handling
Trustworthiness through Self-Validating Protocols: The stability of this compound is critically dependent on its environment. A self-validating handling protocol assumes the compound is always susceptible to degradation and builds in protective measures.
Intrinsic Instability: Hydrolysis
The primary degradation pathway is hydrolysis, as detailed above. The compound is classified as moisture-sensitive and corrosive because contact with water liberates corrosive HCl gas and the corresponding carboxylic acid.[1][4][8][16] This can be observed as "fuming" when the compound is exposed to humid air.[14]
Recommended Storage Protocol
To ensure a shelf-life of up to 6 months or more, the following conditions are mandatory:
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[7][8]
-
Temperature: Store in a cool environment, typically recommended at 2-8°C.[3]
-
Container: Use a tightly sealed container with a liner or septum cap to prevent moisture ingress.[17]
-
Location: Store in a dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and alcohols.[18]
Safe Handling and Personal Protective Equipment (PPE)
Due to its corrosive nature, strict safety precautions are essential.[1]
-
Engineering Controls: Always handle inside a certified chemical fume hood.[16]
-
PPE: Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[3][16]
-
Spill Response: Have appropriate spill control materials (e.g., dry sand, sodium bicarbonate) readily available. Do not use water to clean up spills.
Application in Drug Development: A Case Study
The primary utility of this compound in drug development is as an acylating agent to introduce the 2-ethoxy-1-naphthyl group into a target molecule. This moiety can confer desirable pharmacokinetic or pharmacodynamic properties.
Nafcillin Synthesis Workflow
The synthesis of Nafcillin is a prime example of an industrial-scale amidation reaction. The 2-ethoxy-1-naphthoyl group is essential for the antibiotic's stability to penicillinase enzymes.
Troubleshooting Common Acylation Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Product Yield | 1. Hydrolysis of starting material. 2. Inactive nucleophile (protonated). 3. Insufficient reaction temperature. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Add at least one equivalent of a non-nucleophilic base (e.g., Et₃N). 3. Gently heat the reaction or increase reaction time. | [15] |
| Formation of Byproducts | 1. Side reaction with a nucleophilic base. 2. Di-acylation of primary amines. | 1. Use a sterically hindered, non-nucleophilic base like pyridine or DIPEA. 2. Use a controlled stoichiometry of the acyl chloride (add it slowly to the amine solution). | [15] |
| Difficult Purification | Formation of hydrochloride salts of the base or product. | Perform an aqueous workup with a mild acid (e.g., dilute HCl) to remove the base, followed by extraction and washing with brine before solvent evaporation. | [19] |
References
- 1. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. 55150-29-3|this compound|BLD Pharm [bldpharm.com]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. savemyexams.com [savemyexams.com]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. savemyexams.com [savemyexams.com]
- 14. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. Stability and Storage | Tocris Bioscience [tocris.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-naphthoyl Chloride: From Starting Material to Final Product
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Ethoxy-1-naphthoyl Chloride
This compound is a highly reactive acyl chloride that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique structure, featuring a naphthalene core with an activating ethoxy group, makes it a valuable intermediate in the pharmaceutical industry. A notable application is in the synthesis of semisynthetic penicillins, where it is a key component in the preparation of Nafcillin. This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the key starting material and the subsequent synthetic transformations. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices, ensuring a thorough understanding for researchers and drug development professionals.
The Cornerstone: Identifying 2-Ethoxynaphthalene as the Key Starting Material
The journey to this compound begins with the selection of an appropriate precursor. The most logical and widely utilized starting material is 2-ethoxynaphthalene . This aromatic ether provides the core naphthalene scaffold and the essential ethoxy substituent at the 2-position. The ethoxy group is an electron-donating group, which activates the naphthalene ring towards electrophilic substitution, directing incoming electrophiles primarily to the 1-position. This inherent reactivity makes 2-ethoxynaphthalene an ideal substrate for the introduction of a carbonyl group at the desired position.
Synthesis of the Key Starting Material: 2-Ethoxynaphthalene
For a comprehensive understanding, it is pertinent to briefly touch upon the synthesis of 2-ethoxynaphthalene itself. It is typically prepared from the readily available and inexpensive 2-naphthol via a Williamson ether synthesis.
Reaction Scheme: 2-Naphthol is deprotonated by a base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic 2-naphthoxide ion. This is followed by a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield 2-ethoxynaphthalene.
The Synthetic Pathway: A Three-Step Journey to this compound
The conversion of 2-ethoxynaphthalene to this compound is a well-established three-step process. Each step involves a distinct chemical transformation that progressively builds the desired functionality onto the naphthalene core.
Caption: Synthetic workflow for this compound.
Step 1: Formylation of 2-Ethoxynaphthalene via the Vilsmeier-Haack Reaction
The first critical step is the introduction of a formyl group (-CHO) at the 1-position of the 2-ethoxynaphthalene ring. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering high regioselectivity and good yields.[1]
The "Why": Mechanistic Insights
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt. It is typically generated in situ from a substituted amide, such as N-methylformanilide or dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1] The electron-donating ethoxy group at the 2-position of the naphthalene ring activates the 1-position for electrophilic attack by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
Experimental Protocol: Synthesis of 2-Ethoxy-1-naphthaldehyde [1]
| Reagent/Solvent | Molar Ratio (to 2-ethoxynaphthalene) | Quantity (for 0.25 mol scale) |
| 2-Ethoxynaphthalene | 1.0 | 43 g |
| N-Methylformanilide | 1.32 | 45 g |
| Phosphorus Oxychloride | 1.32 | 51 g |
Procedure:
-
In a 500-ml round-bottomed flask equipped with an air condenser, combine N-methylformanilide, phosphorus oxychloride, and 2-ethoxynaphthalene.
-
Heat the mixture on a steam bath for 6 hours.
-
Pour the hot mixture in a thin stream into 700 ml of cold water with vigorous stirring to prevent the formation of large lumps. The aldehyde will separate as a granular solid.
-
Filter the crude aldehyde by suction and wash thoroughly with 1 liter of water.
-
Without drying, dissolve the crude aldehyde in 450 ml of 95% ethanol.
-
Decolorize the solution by adding 4 g of Norit (activated carbon), boiling for 15 minutes, and filtering while hot.
-
Cool the filtrate to induce crystallization. Collect the pale yellow needles of 2-ethoxy-1-naphthaldehyde by filtration and wash with 40 ml of cold ethanol.
-
The expected yield is 37–42 g (74–84%).[1]
Step 2: Oxidation of 2-Ethoxy-1-naphthaldehyde to 2-Ethoxy-1-naphthoic Acid
With the aldehyde in hand, the next step is its oxidation to the corresponding carboxylic acid. This is a standard transformation in organic synthesis, and several oxidizing agents can be employed. A common and effective method utilizes potassium permanganate or, for a milder approach, hydrogen peroxide under basic conditions.[2][3]
The "Why": Mechanistic Insights
The oxidation of aldehydes to carboxylic acids with potassium permanganate in alkaline or neutral solution involves the formation of a manganate ester intermediate. This intermediate then collapses to the carboxylate and manganese dioxide. When using hydrogen peroxide in a basic medium, the hydroperoxide anion acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate then rearranges to form the carboxylate.
Experimental Protocol: Synthesis of 2-Ethoxy-1-naphthoic Acid [3]
| Reagent/Solvent | Molar Ratio (to 2-ethoxy-1-naphthaldehyde) | Quantity (for a representative scale) |
| 2-Ethoxy-1-naphthaldehyde | 1.0 | 55 kg |
| Acetone | - | 180 L |
| 25 wt% Potassium Hydroxide | - | 66 kg |
| 30 wt% Hydrogen Peroxide | - | 34 kg |
Procedure:
-
In a suitable reactor, dissolve 2-ethoxy-1-naphthaldehyde in acetone with stirring and warm to 40°C.
-
Once dissolved, add the 25 wt% potassium hydroxide solution.
-
Slowly add the 30 wt% hydrogen peroxide solution, maintaining the reaction temperature.
-
After the addition is complete, maintain the reaction for 3 hours.
-
Recover the acetone by distillation.
-
To the remaining aqueous solution, add activated carbon, stir for 20 minutes, and filter.
-
Cool the filtrate to room temperature and acidify with 25 wt% hydrochloric acid to a pH of 3.0-4.0 to precipitate the product.
-
Continue stirring for 30 minutes, then filter the white crystalline solid.
-
Wash the solid with purified water and dry in a vacuum oven at 40-50°C for 4 hours.
-
This process can yield 2-ethoxy-1-naphthoic acid with a purity of over 96% and a yield of approximately 93%.[3]
Step 3: Chlorination of 2-Ethoxy-1-naphthoic Acid to this compound
The final step in the synthesis is the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification.[2]
The "Why": Mechanistic Insights
The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group of the carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.
Caption: Simplified mechanism of chlorination with thionyl chloride.
Experimental Protocol: Synthesis of this compound [2]
| Reagent/Solvent | Molar Ratio (to 2-ethoxy-1-naphthoic acid) |
| 2-Ethoxy-1-naphthoic Acid | 1.0 |
| Thionyl Chloride | Excess |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-ethoxy-1-naphthoic acid.
-
Carefully add an excess of thionyl chloride.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.
Safety Considerations
It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Thionyl chloride (SOCl₂): Corrosive and reacts with water to release toxic gases (HCl and SO₂). It is also a lachrymator.
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent and the reaction mixture can be thermally unstable. Careful temperature control is crucial to prevent runaway reactions.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established and robust organic transformations. By starting with the key precursor, 2-ethoxynaphthalene, a logical and efficient synthetic route can be followed. Understanding the underlying mechanisms of the Vilsmeier-Haack formylation, the oxidation of the resulting aldehyde, and the final chlorination with thionyl chloride allows for a greater appreciation of the causality behind the experimental choices. The detailed protocols provided in this guide, grounded in authoritative sources, offer a clear and reproducible pathway for researchers and drug development professionals to access this valuable synthetic intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Nafcillin Using 2-Ethoxy-1-naphthoyl Chloride
Introduction: The Significance of Nafcillin and the Role of 2-Ethoxy-1-naphthoyl Chloride
Nafcillin is a semi-synthetic, narrow-spectrum beta-lactam antibiotic belonging to the penicillinase-resistant penicillin class.[1][2] Its resilience to the hydrolytic activity of β-lactamase enzymes makes it a critical therapeutic agent for treating infections caused by penicillinase-producing strains of Staphylococcus aureus.[3] Unlike other penicillins, Nafcillin's unique molecular structure allows it to maintain its integrity and antibacterial efficacy against these resistant bacteria.[3] The synthesis of Nafcillin is a multi-step process, at the heart of which lies the acylation of 6-aminopenicillanic acid (6-APA), the core structural component of all penicillins. This crucial step involves the use of this compound, a highly reactive acylating agent that appends the characteristic side chain responsible for Nafcillin's bioactivity and resistance to enzymatic degradation.[3][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of Nafcillin, with a focus on the pivotal role of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the reaction mechanisms, experimental procedures, and best practices for this important synthetic pathway.
Physicochemical Properties of Key Reagents
A thorough understanding of the physical and chemical properties of the starting materials is paramount for a successful and safe synthesis.
| Property | This compound | Nafcillin |
| Molecular Formula | C13H11ClO2[5] | C21H22N2O5S[6] |
| Molecular Weight | 234.68 g/mol [5] | 414.5 g/mol [6] |
| Melting Point | 76-80°C[5][7][8] | Decomposes |
| Boiling Point | 376.4°C at 760 mmHg[5] | Not Applicable |
| Appearance | Pink to off-white solid | White to yellowish-white powder[1] |
| Solubility | Moisture sensitive[8] | Freely soluble in water and chloroform, soluble in alcohol (as sodium salt)[1] |
| CAS Number | 55150-29-3[5] | 147-52-4[6] |
The Synthetic Pathway: From Naphthoic Acid to Nafcillin
The synthesis of Nafcillin from this compound is a two-stage process. First, the acylating agent, this compound, is prepared from its corresponding carboxylic acid. Subsequently, this acyl chloride is reacted with 6-aminopenicillanic acid (6-APA) to yield Nafcillin.
Stage 1: Synthesis of this compound
The conversion of 2-ethoxy-1-naphthoic acid to its highly reactive acyl chloride derivative is typically achieved through the use of thionyl chloride (SOCl₂).[4] This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Reaction Mechanism: Formation of this compound
Caption: Formation of this compound.
Stage 2: Acylation of 6-Aminopenicillanic Acid (6-APA)
The core of Nafcillin synthesis is the acylation of 6-aminopenicillanic acid with the previously synthesized this compound. This reaction forms an amide bond between the amino group of the 6-APA nucleus and the carbonyl group of the acyl chloride. The reaction is a nucleophilic addition-elimination process.[9] A base, typically triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3]
Reaction Mechanism: Acylation of 6-APA
Caption: Acylation of 6-Aminopenicillanic Acid.
Detailed Experimental Protocols
The following protocols are designed to provide a comprehensive, step-by-step guide for the synthesis of Nafcillin.
Protocol 1: Synthesis of this compound
Materials and Reagents:
-
2-Ethoxy-1-naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., methylene chloride or toluene)[4]
-
Organic base catalyst (e.g., N,N-dimethylformamide - DMF) (optional, but recommended)[4]
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Dissolve 2-ethoxy-1-naphthoic acid in a minimal amount of anhydrous methylene chloride. A patent suggests a molar ratio of 2-ethoxy-1-naphthoic acid to thionyl chloride of 1:1.0 to 1.2.[4]
-
Add a catalytic amount of DMF to the solution.
-
From the dropping funnel, add thionyl chloride dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of HCl and SO₂ gases.
-
After the addition is complete, gently heat the reaction mixture to reflux (approximately 60-75°C) and maintain for 1.5 to 3 hours.[4]
-
Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy) to confirm the disappearance of the carboxylic acid starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The resulting solution of this compound in methylene chloride can be used directly in the next step without isolation.[4]
Protocol 2: Synthesis of Nafcillin Acid
Materials and Reagents:
-
Solution of this compound in methylene chloride (from Protocol 1)
-
6-Aminopenicillanic acid (6-APA)
-
Anhydrous methylene chloride
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dilute sulfuric acid (e.g., 5% v/v)[4]
-
Separatory funnel
Procedure:
-
In a separate dry round-bottom flask, suspend 6-APA in anhydrous methylene chloride.
-
Cool the suspension in an ice bath to 0-5°C.
-
Add triethylamine to the 6-APA suspension with stirring. The amount of triethylamine should be sufficient to dissolve the 6-APA and neutralize the HCl produced during the acylation. A patent suggests a molar ratio of 6-APA to 2-ethoxy-1-naphthoic acid (and thus to the acyl chloride) of 1:1.0 to 1.2.[4]
-
Slowly add the solution of this compound from Protocol 1 to the cold 6-APA solution over a period of 30-60 minutes, maintaining the temperature between 15-20°C.[4]
-
After the addition is complete, continue stirring the reaction mixture at 15-20°C for an additional 30-60 minutes.[4]
-
Monitor the reaction by TLC or HPLC to confirm the consumption of 6-APA.
-
Once the reaction is complete, acidify the reaction mixture by adding cold, dilute sulfuric acid to a pH of approximately 2. This will protonate the Nafcillin acid, making it soluble in the organic layer.[10]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer containing the Nafcillin acid and wash it with water to remove any remaining acid and salts.
-
The organic layer containing the Nafcillin acid can then be used for the preparation of the sodium salt or for further purification.
Protocol 3: Conversion to Nafcillin Sodium and Purification
Materials and Reagents:
-
Solution of Nafcillin acid in an organic solvent (e.g., methylene chloride or ethyl acetate)
-
Sodium 2-ethylhexanoate solution or another suitable sodium salt solution[3]
-
Ethyl acetate
-
Methanol[3]
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
The crude Nafcillin acid from the previous step is often converted to its sodium salt to improve its stability and water solubility.[3]
-
The organic solution of Nafcillin acid is treated with a solution of a sodium salt, such as sodium 2-ethylhexanoate, in an appropriate solvent like ethyl acetate.[3]
-
The resulting precipitate of Nafcillin sodium is collected by filtration.
-
The crude Nafcillin sodium can be further purified by crystallization. A common method involves dissolving the crude product in a suitable solvent system, such as a mixture of methanol and ethyl acetate, and then inducing crystallization by cooling or by the addition of a non-solvent.[3]
-
The purified crystals of Nafcillin sodium are collected by filtration, washed with a cold solvent, and dried under vacuum.
Experimental Workflow Visualization
The overall process for the synthesis of Nafcillin can be visualized as follows:
References
- 1. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nafcillin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Nafcillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]
- 9. savemyexams.com [savemyexams.com]
- 10. Solved Questions 1. Draw the full mechanism for the | Chegg.com [chegg.com]
Application Note: Enhancing HPLC Sensitivity Through Pre-Column Derivatization with 2-Ethoxy-1-naphthoyl Chloride
Introduction: Overcoming Detection Challenges in HPLC
In the fields of pharmaceutical research, clinical diagnostics, and environmental monitoring, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for quantitative analysis.[1][2] A significant challenge arises, however, when target analytes lack a strong native chromophore or fluorophore, rendering them difficult to detect with standard UV-Vis or Fluorescence Detectors (FLD).[1][3] Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the analyte, thereby enhancing its detectability and improving chromatographic separation.[2]
This guide introduces 2-Ethoxy-1-naphthoyl chloride as a highly effective derivatization agent. By introducing a naphthyl moiety—a potent chromophore and fluorophore—this reagent significantly boosts the ultraviolet (UV) absorbance and fluorescence of target analytes.[2] It is particularly effective for compounds containing primary and secondary amine, phenolic, and alcohol functional groups.[3][4] The resulting stable amide or ester derivatives exhibit improved chromatographic properties on reversed-phase columns, enabling highly sensitive quantification while minimizing interference from complex sample matrices.[2]
Principle of Derivatization: A Mechanistic Overview
The derivatization reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[3][5] The lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a phenol or alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.[1][3] This is followed by the elimination of a chloride ion and a proton to form a stable, highly fluorescent N-substituted amide or O-substituted ester derivative.[1]
Causality Behind the Reaction Conditions: The reaction is typically performed in an aprotic solvent under basic conditions.[2][4] The base, such as triethylamine or a borate buffer, plays a critical role in neutralizing the hydrogen chloride (HCl) byproduct.[1][4] This neutralization is essential to prevent the protonation of the amine (or other nucleophile) and to drive the reaction equilibrium towards completion.[4][6]
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocols
The following protocols provide general procedures for the derivatization of common analytes. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined empirically.
Safety Precaution: this compound is a moisture-sensitive and corrosive acyl chloride.[7][8] Handle with care in a well-ventilated fume hood, wearing suitable protective clothing, gloves, and eye/face protection.[8]
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is designed for the analysis of amine-containing compounds, such as amino acids, biogenic amines, and pharmaceutical intermediates.[9]
-
Materials and Reagents:
-
Step-by-Step Derivatization Procedure:
-
Sample Preparation: In a microcentrifuge tube, place 100 µL of the amine standard solution or sample extract.
-
Buffering: Add 100 µL of 0.1 M borate buffer (pH 9.0) to maintain an alkaline environment, which facilitates the deprotonation of the amine, enhancing its nucleophilicity.[4]
-
Catalysis: Add 20 µL of triethylamine (TEA). TEA acts as a base to neutralize the HCl byproduct, preventing potential side reactions.[4]
-
Reagent Addition: Add 100 µL of the this compound solution.
-
Reaction: Vortex the mixture for 1 minute and incubate at 60°C for 30 minutes in a water bath. The elevated temperature increases the reaction rate.
-
Termination: Cool the mixture to room temperature. The reaction is effectively stopped as the temperature decreases.
-
Filtration: Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial for analysis.
-
-
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection (FLD): Excitation: 227 nm, Emission: 348 nm (based on a similar naphthoyl derivative, optimization is recommended).[10]
-
Detection (UV): 254 nm.[11]
-
Protocol 2: Derivatization of Phenolic Compounds
This protocol is suitable for the analysis of phenols, which are common in environmental samples and pharmaceutical compounds.
-
Materials and Reagents:
-
This compound solution (10 mg/mL in anhydrous acetonitrile).
-
Phenol standard solutions or sample extracts.
-
Pyridine (anhydrous).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
0.22 µm syringe filters.
-
-
Step-by-Step Derivatization Procedure:
-
Sample Preparation: Pipette 100 µL of the phenol standard or sample extract into a reaction vial. If the sample is aqueous, evaporate to dryness under a stream of nitrogen. The reagent is moisture-sensitive.[7]
-
Base Addition: Add 100 µL of anhydrous pyridine. Pyridine serves as both the solvent and the base to catalyze the reaction and neutralize the HCl byproduct.[12]
-
Reagent Addition: Add 200 µL of the this compound solution.
-
Reaction: Vortex the mixture and allow it to react at room temperature for 60 minutes. The reactivity of the phenolic -OH group is generally lower than that of amines.[6]
-
Evaporation: Evaporate the mixture to dryness under a stream of nitrogen to remove excess pyridine and reagent.
-
Reconstitution: Reconstitute the residue in 200 µL of acetonitrile.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 100% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: FLD (Ex: ~230 nm, Em: ~350 nm, requires optimization) or UV at 254 nm.
-
Performance Characteristics and Method Validation
A robust HPLC method requires thorough validation to ensure its reliability.[13] While specific performance data for this compound derivatives is application-dependent, the following table provides illustrative data based on methods using analogous derivatization agents.[11]
| Validation Parameter | Typical Performance | Rationale & Importance |
| Linearity (r²) | > 0.999 | Ensures a proportional response of the detector to the analyte concentration over a defined range.[11] |
| Limit of Detection (LOD) | 0.01–0.05 µg/mL | The lowest concentration of an analyte that can be reliably distinguished from background noise.[14] |
| Limit of Quantitation (LOQ) | 0.05–0.15 µg/mL | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 2.0% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[11] |
| Accuracy (% Recovery) | 95–105% | Measures the closeness of the measured value to the true value, often assessed by spiking samples with a known analyte concentration. |
Note: The data presented in this table is illustrative and may vary depending on the specific analyte, matrix, instrumentation, and conditions.
General Experimental Workflow
The entire process, from sample receipt to data analysis, follows a structured workflow to ensure reproducibility and accuracy.
Caption: General workflow for derivatization and HPLC analysis.
Conclusion
This compound is a powerful and versatile derivatizing agent for the sensitive HPLC analysis of compounds containing amine, phenol, and alcohol groups. The introduction of the naphthyl moiety provides a significant enhancement in both UV and fluorescence detection, allowing for low-level quantification in complex matrices. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to develop and validate highly sensitive and reliable analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2-Ethoxynaphthalene-1-carbonyl chloride CAS#: 55150-29-3 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. books.rsc.org [books.rsc.org]
- 10. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of Primary Amines with 2-Ethoxy-1-naphthoyl chloride for Enhanced HPLC-Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quantitative analysis of primary amines is a critical task in pharmaceutical development, biomedical research, and environmental monitoring. However, many primary amines lack a native chromophore or fluorophore, making their sensitive detection by High-Performance Liquid Chromatography (HPLC) challenging. This document provides a comprehensive guide and a detailed protocol for the pre-column derivatization of primary amines using 2-Ethoxy-1-naphthoyl chloride. This reagent quantitatively converts primary amines into highly fluorescent and UV-absorbent N-substituted amide derivatives, enabling significantly lower limits of detection and quantification. The protocol herein details the reaction mechanism, optimal conditions, and a step-by-step procedure for derivatization and subsequent sample preparation for HPLC analysis.
Introduction: The Rationale for Derivatization
In analytical chemistry, derivatization is a powerful technique used to chemically modify an analyte to enhance its suitability for a given analytical method. For primary amines, which are often characterized by high polarity and low volatility, derivatization is crucial for several reasons:
-
Enhanced Detectability : Many primary amines do not possess significant ultraviolet (UV) absorbance or native fluorescence, leading to poor sensitivity in common HPLC detectors.[1][2] Derivatization with a reagent containing a fluorophore, such as the naphthyl group in this compound, introduces a highly fluorescent tag onto the amine.[1][2]
-
Improved Chromatographic Properties : The conversion of a polar primary amine into a less polar amide derivative can improve its retention on reversed-phase HPLC columns, leading to better separation from interfering matrix components and sharper, more symmetrical peaks.[2][3]
-
Increased Stability : The resulting amide bond is generally stable, ensuring that the derivative remains intact throughout the chromatographic process.[1]
This compound is an excellent derivatizing agent due to its high reactivity as an acyl chloride and the strong fluorescence of its naphthalene moiety, allowing for highly sensitive analysis.[4][5]
The Chemistry: Reaction Mechanism
The derivatization of a primary amine with this compound proceeds via a well-established nucleophilic acyl substitution reaction.[5][6] The reaction can be described in the following steps:
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[6]
-
Formation of a Tetrahedral Intermediate : This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group : The carbon-oxygen double bond reforms, and the chloride ion, an excellent leaving group, is eliminated.[6][7]
-
Deprotonation : A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the resulting positively charged species and yielding the stable, fluorescent N-substituted amide derivative.[6][8] The base also serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][9]
.dot
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism
Experimental Protocol
This protocol provides a general procedure for the derivatization of a primary amine standard. Optimal conditions may vary depending on the specific amine and the sample matrix and should be determined empirically.
Materials and Reagents
-
Primary amine standard or sample extract
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Diethyl Ether for extraction
-
Deionized water, HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH), HPLC grade
-
0.45 µm syringe filters
-
Glass reaction vials with screw caps
Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[4] All handling should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solution Preparation
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the reagent's moisture sensitivity.[7]
-
Base Solution:
-
Option A (Organic Base): Prepare a 0.1 M solution of triethylamine (TEA) in anhydrous acetonitrile.
-
Option B (Inorganic Base): Prepare a 0.5 M solution of sodium carbonate in deionized water.[2]
-
-
Amine Standard/Sample Solution: Prepare a stock solution of the primary amine standard in a suitable solvent (e.g., acetonitrile or water). Create a series of working solutions by diluting the stock solution to the desired concentration range for calibration.
Derivatization Procedure
.dot
Caption: Figure 2: Derivatization Workflow
-
Aliquot Sample: In a clean, dry glass vial, pipette 100 µL of the amine standard or sample solution.
-
Add Base: Add 100 µL of the chosen base solution (0.1 M TEA in ACN or 0.5 M Na₂CO₃ in water).[2]
-
Add Derivatizing Reagent: Add 200 µL of the 10 mg/mL this compound solution. The reagent is added in excess to ensure the reaction goes to completion.
-
React: Immediately cap the vial tightly and vortex the mixture vigorously for 1-2 minutes.[2]
-
Incubate: Place the reaction vial in a heating block or water bath at 60°C for 30 minutes to facilitate the reaction.[2]
-
Cool: After incubation, remove the vial and allow it to cool to room temperature.
Sample Work-up and Preparation for HPLC
-
Quench & Dilute: Add 500 µL of deionized water to the reaction vial to quench any remaining acyl chloride and to prepare for extraction.
-
Liquid-Liquid Extraction: Add 1 mL of dichloromethane (DCM) or another suitable organic solvent like diethyl ether to the vial. Vortex vigorously for 1 minute to extract the derivatized amine into the organic phase.[2]
-
Phase Separation: Centrifuge the vial at approximately 2000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.[2]
-
Collect Organic Layer: Carefully transfer the lower organic layer (DCM) to a new clean vial using a Pasteur pipette.
-
Dry: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. This step concentrates the analyte and removes the extraction solvent.[2]
-
Reconstitute: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase (e.g., 80:20 Methanol:Water).[2]
-
Filter: Filter the reconstituted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter. The sample is now ready for injection.
Analytical Considerations
The derivatized sample can be analyzed using a standard HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
| Parameter | Typical Value / Condition | Rationale |
| Reagent Concentration | 10 mg/mL in Acetonitrile | Ensures a molar excess to drive the reaction to completion. |
| Base | 0.1 M TEA or 0.5 M Na₂CO₃ | Neutralizes the HCl byproduct, preventing side reactions and promoting derivatization.[5][6] |
| Reaction Solvent | Acetonitrile | Aprotic solvent that solubilizes both reactants effectively. |
| Reaction Temperature | 60 °C | Provides sufficient energy to overcome the activation barrier without degrading the reactants or products.[2] |
| Reaction Time | 30 minutes | Allows for the reaction to proceed to completion for most primary amines.[2] |
| Extraction Solvent | Dichloromethane | Efficiently extracts the less polar amide derivative from the aqueous reaction mixture. |
| HPLC Column | C18 Reversed-Phase | Standard column for separating moderately non-polar compounds.[2] |
| Fluorescence Detection | Ex: ~330 nm / Em: ~375 nm | Approximate wavelengths for naphthalene derivatives; should be optimized for the specific adduct. |
Table 1: Summary of Key Protocol Parameters and Their Rationale.
Conclusion
The protocol described provides a robust and reliable method for the derivatization of primary amines with this compound. This procedure effectively converts poorly detectable amines into stable, highly fluorescent derivatives, significantly enhancing the sensitivity and reliability of their quantification by HPLC. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully apply this technique to a wide range of analytical challenges in pharmaceutical and biomedical science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. This compound [stenutz.eu]
Acylation of 6-aminopenicillanic acid (6-APA) with 2-Ethoxy-1-naphthoyl chloride
Introduction: The Enduring Legacy of Penicillins
The discovery of penicillin revolutionized modern medicine, and the subsequent development of semi-synthetic penicillins has been crucial in combating evolving bacterial resistance. Nafcillin, a narrow-spectrum β-lactam antibiotic, is a prime example of this ingenuity.[1][2] Its efficacy against penicillinase-producing Staphylococcus aureus makes it a vital therapeutic agent.[2] The core of Nafcillin's synthesis lies in the acylation of 6-aminopenicillanic acid (6-APA), the fundamental building block for many semi-synthetic penicillins.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of Nafcillin through the acylation of 6-APA with 2-ethoxy-1-naphthoyl chloride, designed for researchers and professionals in drug development.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of Nafcillin from 6-APA and this compound is a classic example of nucleophilic acyl substitution.[3][4] In this reaction, the nucleophilic amino group of 6-APA attacks the electrophilic carbonyl carbon of the acyl chloride. This proceeds through a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group to form the stable amide bond of Nafcillin.[4]
The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves two critical purposes. Firstly, it deprotonates the ammonium salt of 6-APA, liberating the free amino group to act as a nucleophile. Secondly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which could otherwise cause degradation of the acid-sensitive β-lactam ring.[5][6][7][8]
Experimental Workflow Overview
The synthesis of Nafcillin can be broken down into several key stages, from the preparation of the acylating agent to the purification and characterization of the final product.
Caption: Workflow for the synthesis of Nafcillin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Aminopenicillanic Acid (6-APA) | ≥98% | Major Chemical Supplier | Store in a cool, dry place. |
| This compound | ≥97% | Major Chemical Supplier | Moisture sensitive. Handle under inert atmosphere. |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Major Chemical Supplier | Corrosive and flammable. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use anhydrous for best results. |
| Hydrochloric Acid (HCl) | 1 M solution | Major Chemical Supplier | For acidification during work-up. |
| Sodium Bicarbonate | Saturated solution | Prepare in-house | For washing during work-up. |
| Brine | Saturated NaCl solution | Prepare in-house | For washing during work-up. |
| Sodium Sulfate (Na2SO4) | Anhydrous | Major Chemical Supplier | For drying the organic phase. |
| Diethyl Ether or Hexanes | Reagent Grade | Major Chemical Supplier | For precipitation/crystallization. |
Detailed Experimental Protocol
Part 1: Preparation of this compound
Note: this compound can be purchased directly. If preparing from 2-ethoxy-1-naphthoic acid, the following general procedure can be used.
-
To a solution of 2-ethoxy-1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude this compound can be used directly in the next step or purified by recrystallization.
Part 2: Acylation of 6-APA
-
Dissolution of 6-APA: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 6-aminopenicillanic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension. Stir until the 6-APA dissolves completely, which may take 15-30 minutes. The formation of the triethylammonium salt of 6-APA increases its solubility in the organic solvent.
-
Acylation Reaction: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cold 6-APA solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. Vigorous stirring is essential during the addition to ensure proper mixing and to dissipate the heat of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of 6-APA.
Part 3: Work-up and Isolation
-
Quenching: Once the reaction is complete, quench the reaction by adding cold water.
-
Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This step protonates the carboxylic acid of Nafcillin, making it more soluble in the organic layer, and also protonates excess triethylamine, moving it to the aqueous layer as the hydrochloride salt.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to obtain crude Nafcillin acid as a solid or viscous oil.
Part 4: Purification by Crystallization
-
Dissolution: Dissolve the crude Nafcillin acid in a minimal amount of a suitable solvent, such as a mixture of dichloromethane and a small amount of methanol.
-
Precipitation: Add a non-polar solvent like diethyl ether or hexanes dropwise with stirring until the solution becomes cloudy.
-
Crystallization: Allow the mixture to stand at a low temperature (e.g., 4 °C) to facilitate the crystallization of pure Nafcillin acid.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether or hexanes, and dry under vacuum.
Characterization of Nafcillin
The identity and purity of the synthesized Nafcillin should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final product and to quantify any impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of Nafcillin.[10][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the Nafcillin molecule, such as the β-lactam carbonyl stretch (~1770 cm-1), the amide carbonyl stretch (~1660 cm-1), and the carboxylic acid carbonyl stretch (~1730 cm-1).[12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[10][11][12]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this protocol.[13][14][15][16]
-
Fume Hood: All steps of this synthesis, particularly those involving volatile and corrosive reagents like thionyl chloride and triethylamine, should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
This compound: This reagent is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.[13][15]
-
6-Aminopenicillanic acid: Can be a sensitizer and may cause allergic reactions. Avoid inhalation of dust and skin contact.[14]
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting and Key Considerations
-
Low Yield: Low yields can result from incomplete reaction, degradation of the β-lactam ring, or losses during work-up and purification. Ensure all reagents are of high purity and that anhydrous conditions are maintained during the acylation step. Careful control of temperature and pH during the reaction and work-up is crucial to prevent hydrolysis of the β-lactam ring.[17]
-
Impurity Profile: The presence of unreacted 6-APA or by-products can be minimized by optimizing the stoichiometry of the reactants and the reaction time. Careful purification by crystallization is essential to obtain a high-purity product.[10][11][12]
-
Silylation as an Alternative: For some penicillin syntheses, silylation of 6-APA can be employed to improve its solubility in organic solvents and to protect the carboxylic acid group during the acylation reaction.[18]
Conclusion
The acylation of 6-aminopenicillanic acid with this compound is a robust and well-established method for the synthesis of Nafcillin. By carefully controlling the reaction conditions and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can successfully synthesize and purify this important antibiotic for further study and development. The principles and techniques described herein are fundamental to the broader field of semi-synthetic antibiotic development and provide a solid foundation for further innovation.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemcess.com [chemcess.com]
- 6. Triethylamine, Triethylamine 99.5% | Benco Chemical - North American Supplier [bencochemical.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. A rapid analysis of nafcillin using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. benchchem.com [benchchem.com]
- 18. GB2034695A - Acylation of 6-APA via silyl intermediates - Google Patents [patents.google.com]
2-Ethoxy-1-naphthoyl chloride for fluorescent labeling of amino acids
An In-depth Technical Guide to the Fluorescent Labeling of Amino Acids with 2-Ethoxy-1-naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Fluorogenic Reagent for Amino Acid Analysis
The accurate quantification of amino acids is fundamental across a spectrum of scientific disciplines, from nutritional analysis and clinical diagnostics to proteomics and drug development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for this purpose, offering high sensitivity and selectivity.[1] However, the majority of amino acids lack native fluorescence, necessitating a derivatization step with a fluorogenic reagent to render them detectable.[2]
While a variety of labeling agents such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are widely used, the search for novel reagents with improved photophysical properties, stability, and reactivity continues.[3] This guide introduces this compound as a promising, yet underexplored, fluorogenic derivatization agent for primary and secondary amino acids.
This compound is a naphthalene-based acyl chloride.[4] The naphthalene moiety serves as the fluorophore, and the highly reactive acyl chloride group enables a straightforward reaction with the amino groups of amino acids to form stable, fluorescent amide derivatives.[5][6] The ethoxy substitution on the naphthalene ring is anticipated to favorably modulate the fluorescence properties of the resulting amino acid conjugates.[7]
This document provides a comprehensive overview of the principles, protocols, and practical considerations for the use of this compound in the fluorescent labeling of amino acids for subsequent HPLC analysis.
Principle of Derivatization: Nucleophilic Acyl Substitution
The labeling reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[8][9] The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-acyl amino acid derivative. The reaction is typically carried out under slightly alkaline conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[10]
Caption: Reaction mechanism of this compound with an amino acid.
Photophysical Properties of Labeled Amino Acids
While specific experimental data for 2-ethoxy-1-naphthoyl labeled amino acids is not yet widely published, the photophysical properties can be estimated based on related naphthalene derivatives. The resulting N-acyl amino acids are expected to exhibit fluorescence in the blue to green region of the spectrum.
| Property | Estimated Value | Rationale |
| Excitation Maximum (λex) | ~280 - 330 nm | Based on the absorption characteristics of the naphthalene core.[7] |
| Emission Maximum (λem) | ~400 - 460 nm | Naphthalene derivatives typically emit in this range, and the emission can be sensitive to the solvent environment.[10] |
| Fluorescence Lifetime (τ) | 1 - 15 ns | This is a typical range for naphthalene-based fluorophores and can be influenced by the local environment of the labeled amino acid.[10] |
Note: These values are estimations and should be experimentally determined for the specific amino acid derivatives.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 55150-29-3)[4]
-
Amino acid standards
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Anhydrous dimethylformamide (DMF) or acetone
-
Syringe filters (0.22 µm)
Protocol 1: Pre-column Derivatization of Amino Acids
This protocol outlines the steps for labeling amino acid standards or samples prior to HPLC analysis.
-
Preparation of Borate Buffer (0.1 M, pH 9.0):
-
Dissolve 0.62 g of boric acid in 100 mL of HPLC-grade water.
-
Adjust the pH to 9.0 with a sodium hydroxide solution.
-
-
Preparation of Amino Acid Solution:
-
Prepare a stock solution of the amino acid standard(s) at a concentration of 1 mg/mL in 0.1 M HCl.
-
For samples, ensure they are appropriately diluted in a compatible solvent.
-
-
Preparation of Derivatization Reagent:
-
Immediately before use, prepare a 1 mg/mL solution of this compound in anhydrous DMF or acetone.
-
Caution: this compound is moisture-sensitive.[6] Handle it in a dry environment and keep the container tightly sealed.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix:
-
100 µL of the amino acid solution
-
400 µL of 0.1 M borate buffer (pH 9.0)
-
-
Add 500 µL of the this compound solution. This represents a significant molar excess of the labeling reagent to drive the reaction to completion.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction at 60°C for 15 minutes in a water bath or heating block.
-
Cool the reaction mixture to room temperature.
-
-
Sample Preparation for HPLC:
-
Filter the derivatized sample through a 0.22 µm syringe filter before transferring it to an HPLC vial.
-
Caption: Workflow for the pre-column derivatization of amino acids.
Protocol 2: HPLC Analysis of Derivatized Amino Acids
This protocol provides a starting point for the separation and detection of 2-ethoxy-1-naphthoyl-labeled amino acids using reverse-phase HPLC.
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Fluorescence Detector Settings:
-
Excitation: 310 nm (experimentally determine the optimum).
-
Emission: 430 nm (experimentally determine the optimum).
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Note: This gradient is a starting point and should be optimized for the specific set of amino acids being analyzed to achieve the best separation.
Causality and Trustworthiness in the Protocol
-
Choice of pH: A pH of 9.0 is chosen because it is above the pKa of the α-amino groups of most amino acids, ensuring they are in their deprotonated, nucleophilic form, while minimizing hydrolysis of the acyl chloride.
-
Molar Excess of Reagent: A large molar excess of this compound is used to ensure the derivatization reaction proceeds to completion for all amino acids in the sample.
-
Temperature: Incubation at 60°C accelerates the reaction rate, allowing for a shorter derivatization time.
-
Reverse-Phase HPLC: A C18 column is selected as it is well-suited for separating the relatively nonpolar N-acyl amino acid derivatives.
-
Mobile Phase: The use of an acetonitrile/water gradient with TFA as an ion-pairing agent is a standard and robust method for the separation of derivatized amino acids.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no fluorescence signal | Incomplete derivatization due to inactive reagent. | Prepare fresh derivatization reagent solution immediately before use. Ensure the this compound has been stored properly under dry conditions. |
| Incorrect pH of the reaction buffer. | Verify the pH of the borate buffer. | |
| Incorrect detector settings. | Optimize the excitation and emission wavelengths using a fluorescence spectrophotometer with a pure standard of a derivatized amino acid. | |
| Poor peak shape or resolution | Suboptimal HPLC gradient. | Adjust the gradient profile (slope, initial and final concentrations of mobile phase B) to improve separation. |
| Column degradation. | Replace the HPLC column. | |
| Multiple peaks for a single amino acid | Side reactions or instability of the derivative. | Ensure the reaction is performed in the dark to prevent photodegradation. Analyze the samples promptly after derivatization. |
Conclusion
This compound presents itself as a viable and promising fluorogenic reagent for the derivatization of amino acids for HPLC analysis. Its straightforward reaction with primary and secondary amines, coupled with the favorable fluorescence properties of the naphthalene core, makes it an attractive alternative to existing labeling agents. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the application of this reagent in their analytical workflows. As with any new method, optimization of the reaction and separation conditions will be key to achieving the highest levels of sensitivity and accuracy.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. jascoinc.com [jascoinc.com]
- 4. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. nbinno.com [nbinno.com]
- 7. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 2-Ethoxy-1-naphthoyl Chloride
An In-Depth Technical Guide to the Reaction Mechanism of 2-Ethoxy-1-naphthoyl Chloride with Nucleophiles
This compound is a highly reactive aromatic acyl chloride that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a naphthalene core functionalized with an ethoxy group at the 2-position and a reactive carbonyl chloride at the 1-position, this molecule is a valuable precursor for introducing the 2-ethoxy-1-naphthoyl moiety into a diverse range of molecular architectures. Its molecular formula is C₁₃H₁₁ClO₂ and it typically appears as a pink to off-white solid with a melting point between 76-80°C.[1][2]
The utility of this reagent is most prominently demonstrated in the pharmaceutical industry. It is a key acylating agent in the semi-synthesis of Nafcillin, a narrow-spectrum β-lactam antibiotic.[2] The reactivity of this compound is governed by the electrophilic nature of its carbonyl carbon, making it a prime target for attack by a wide variety of nucleophiles, including amines, alcohols, and thiols.[2] This guide provides a comprehensive technical overview of its reaction mechanisms, supported by field-proven protocols and causality-driven explanations for experimental choices.
Part 1: Core Reactivity and Mechanistic Underpinnings
The Nucleophilic Acyl Substitution Mechanism
The foundational reaction pathway for this compound is the nucleophilic acyl substitution . This is not a single-step event but a two-stage addition-elimination process.[3]
-
Nucleophilic Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. This carbon is highly electron-deficient due to the strong inductive effects of the bonded oxygen and chlorine atoms.[4] The attack breaks the carbon-oxygen π bond, with the electrons moving to the oxygen atom to form a negatively charged tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is inherently unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in doing so, expels the chloride ion (Cl⁻), which is an excellent leaving group.[3] A final deprotonation step, often facilitated by a base, yields the final acylated product.
The general mechanism can be visualized as follows:
To be replaced with actual image rendering in a final document. For now, this is a placeholder structure.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
The Electronic Influence of the 2-Ethoxy Group
The ethoxy group (-OCH₂CH₃) at the 2-position plays a crucial, albeit nuanced, role in the reactivity of the acyl chloride. It is classified as an electron-donating group (EDG) primarily through resonance, where the lone pairs on the oxygen can delocalize into the naphthalene ring system.[5][6]
-
Causality: This electron donation increases the electron density within the aromatic system and, to a lesser extent, at the carbonyl carbon. This effect slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted naphthoyl chloride.[6][7]
-
Practical Implication: While still highly reactive, the reaction rates of this compound with nucleophiles may be marginally slower than those of naphthoyl chlorides bearing electron-withdrawing groups. This electronic property is a key consideration in optimizing reaction conditions.
Part 2: Reactions with Amine Nucleophiles (Amide Synthesis)
The reaction of this compound with primary and secondary amines is a robust and efficient method for forming N-substituted 2-ethoxy-1-naphthamides. This reaction is fundamental to the synthesis of Nafcillin.[2]
Application Case Study: Synthesis of Nafcillin
In the synthesis of Nafcillin, the nucleophile is 6-aminopenicillanic acid (6-APA). The primary amine group of 6-APA attacks the carbonyl carbon of this compound, forming a stable amide bond and completing the synthesis of the antibiotic. This reaction is typically performed in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[2]
General Protocol: Synthesis of N-Substituted-2-ethoxy-1-naphthamides
This protocol is a general method adaptable for various primary and secondary amines, based on established Schotten-Baumann conditions.[8][9]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, di-n-butylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or aqueous Sodium Carbonate (Na₂CO₃)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, ice bath
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add a non-nucleophilic base. Two common methods are:
-
Method A (Organic Base): Add triethylamine (1.1 to 1.5 equivalents) to the amine solution.
-
Method B (Aqueous Base): Prepare for the addition of an aqueous solution of Na₂CO₃ (5.0 equivalents) after the acyl chloride is added.[9]
-
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly, dropwise, add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Caption: A typical laboratory workflow for the synthesis of amides.
Data Presentation: Representative Amide Synthesis
While specific data for a wide range of amines with this compound is proprietary, the following data for the reaction of various amines with a structurally related 5-chloro-8-nitro-1-naphthoyl chloride is illustrative of the reaction's scope and efficiency. The trends are generally applicable.[9]
| Amine Substrate | Amine Type | Reaction Time | Isolated Yield (%) |
| n-Octylamine | Primary Aliphatic | 30 min | 95 |
| Benzylamine | Primary Benzylic | 30 min | 92 |
| tert-Octylamine | Primary (Hindered) | 30 min | 87 |
| Di-n-butylamine | Secondary Aliphatic | 30 min | 90 |
| Reaction Conditions: Amine (1.0 equiv), acid chloride (1.0 equiv), and aqueous Na₂CO₃ (5.0 equiv) in CH₂Cl₂ at 0°C to RT.[9] |
Part 3: Reactions with Alcohol Nucleophiles (Ester Synthesis)
This compound reacts vigorously with alcohols and phenols to form the corresponding esters.[10] This reaction is an efficient alternative to Fischer esterification, as it is faster and essentially irreversible, leading to higher yields.[10]
Protocol: Synthesis of 2-Ethoxy-1-naphthoate Esters
This protocol describes a general procedure for the esterification of an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous solvent (e.g., DCM, THF, or pyridine as both solvent and base)
-
Pyridine or Triethylamine (if not used as solvent)
-
Standard workup and purification reagents as listed in the amide synthesis protocol.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as DCM.
-
Base Addition: Add a base such as pyridine or triethylamine (1.1 equivalents). This is crucial to neutralize the HCl byproduct.
-
Acylation: Cool the solution to 0 °C. Slowly add this compound (1.05 equivalents). A precipitate (pyridinium or triethylammonium chloride) will likely form.
-
Reaction: Allow the mixture to stir at room temperature until TLC analysis indicates the completion of the reaction (typically 1-4 hours).
-
Workup and Purification: Follow the same workup and purification procedure as described for the amide synthesis (steps 5 and 6). The acidic wash is particularly important for removing the pyridine/triethylamine base.
Part 4: Application Notes & Troubleshooting
-
Anhydrous Conditions are Critical: this compound is highly moisture-sensitive. Any water present in the solvent, on glassware, or in the amine/alcohol will hydrolyze the acyl chloride to the unreactive 2-ethoxy-1-naphthoic acid, significantly reducing the yield.[8] All glassware should be oven-dried, and anhydrous solvents must be used.
-
The Role of the Base: The acylation reaction produces one equivalent of HCl.[3] This acid will protonate an unreacted amine or alcohol nucleophile, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is required to scavenge this HCl, driving the reaction to completion. For hindered or less reactive amines, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added in small amounts.[8]
-
Steric Hindrance: Sterically bulky nucleophiles (e.g., tert-octylamine, secondary alcohols) will react more slowly than unhindered ones.[8][9] For these substrates, increasing the reaction temperature or extending the reaction time may be necessary to achieve a good yield.
-
Safety Precautions: this compound is corrosive and will cause severe skin burns and eye damage. It reacts with water to release HCl gas. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
References
- 1. This compound [stenutz.eu]
- 2. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. 2-Ethoxy-1-naphthoic Acid | High Purity Reagent [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: The Use of 2-Ethoxy-1-naphthoyl Chloride in Peptide Modification
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 2-ethoxy-1-naphthoyl chloride in the field of peptide chemistry. While not a conventional coupling reagent for the stepwise elongation of peptide chains, it serves as a potent acylating agent for the N-terminal modification of peptides. This process introduces a bulky, hydrophobic 2-ethoxy-1-naphthoyl group, which can significantly alter the physicochemical properties of a peptide, enhancing its stability, modulating its bioactivity, and improving its pharmacokinetic profile.
The primary documented application of this compound is in the pharmaceutical industry as a key intermediate for the synthesis of Nafcillin, a semisynthetic penicillin.[1][2] In this synthesis, it acylates the primary amine of 6-aminopenicillanic acid (6-APA), forming a stable amide bond.[1][2][3] This established reactivity with primary amines provides a strong basis for its utility in deliberately modifying the N-terminus of peptides, a critical strategy in drug discovery and development.[4]
Principle of N-Terminal Acylation with this compound
The core chemical transformation is a nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the deprotonated N-terminal α-amino group of the peptide onto the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, typically a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct and to ensure the N-terminal amine remains in its more reactive, unprotonated state.[4][5]
Reaction Mechanism
The mechanism involves a two-step addition-elimination process, as illustrated below.
Experimental Protocols
The following protocol is designed for the N-terminal acylation of a peptide synthesized on a solid support (e.g., Rink Amide resin) using the standard Fmoc/tBu strategy.
Protocol 1: On-Resin N-Terminal Acylation
This procedure is performed after the final Fmoc-deprotection of the fully assembled, resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound (CAS 55150-29-3)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer vessel)
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL for 1 min each) to remove any residual piperidine from the final Fmoc deprotection step. Ensure the resin is well-solvated.
-
-
Acylation Solution Preparation:
-
In a separate, dry glass vial, prepare the acylation solution immediately before use. This compound is moisture-sensitive.[2][7]
-
Dissolve this compound (5-10 equivalents relative to resin loading, e.g., 0.5-1.0 mmol) in DMF (approx. 2 mL).
-
Add DIPEA (5-10 equivalents, e.g., 0.5-1.0 mmol) to the solution.
-
Note: A stoichiometric excess of reagents is used to drive the reaction to completion.
-
-
Acylation Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the freshly prepared acylation solution to the resin.
-
Seal the vessel and agitate the mixture at room temperature for 1-2 hours.
-
-
Reaction Monitoring (Optional but Recommended):
-
To check for reaction completion, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, complete acylation. If the test is positive (blue beads), the acylation step can be repeated with a fresh solution.
-
-
Washing:
-
Once the reaction is complete, drain the acylation solution from the vessel.
-
Wash the resin extensively to remove all excess reagents and byproducts:
-
DMF (5 x 5 mL for 1 min each)
-
DCM (3 x 5 mL for 1 min each)
-
-
-
Drying:
-
Dry the acylated peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
The resin is now ready for cleavage from the solid support and final deprotection of side-chain protecting groups.
-
Experimental Workflow Visualization
Reagent and Reaction Parameters
The success of the acylation is dependent on the appropriate stoichiometry and conditions. The table below summarizes the key components and their roles.
| Component | Recommended Equivalents (rel. to resin loading) | Function | Notes |
| Peptide-Resin | 1 | Substrate | Ensure final Fmoc group is removed completely before acylation. |
| This compound | 5 - 10 | Acylating Agent | A high-reactivity acyl chloride that forms a stable amide bond with the N-terminal amine.[2] |
| Base (DIPEA) | 5 - 10 | Acid Scavenger & Activator | Neutralizes the HCl byproduct and deprotonates the N-terminal ammonium salt to facilitate the reaction.[4] |
| Solvent (DMF) | Sufficient to swell resin | Reaction Medium | Must be anhydrous and high-purity (peptide synthesis grade). |
| Reaction Time | 1 - 2 hours | - | Progress can be monitored using a Kaiser test. |
| Temperature | Room Temperature | - | Exothermic reactions are possible; no external heating is required. |
Troubleshooting and Key Considerations
-
Incomplete Acylation: If a Kaiser test remains positive, this indicates unreacted N-terminal amines. This can be caused by insufficient reagent excess, poor resin swelling, or steric hindrance from the peptide sequence. Solution: Repeat the acylation step with freshly prepared reagents. For sterically hindered sequences, reaction time may be extended.
-
Side Reactions: While the N-terminal α-amine is generally more nucleophilic than the ε-amine of lysine at neutral to slightly basic pH, acylation of lysine side chains can occur, especially with a large excess of the acylating agent. Solution: Use the recommended stoichiometry. If side-chain protection is incomplete (e.g., Mtt group removed), side-chain acylation is likely. Ensure all side-chain protecting groups are stable under the reaction conditions.
-
Reagent Stability: this compound is classified as moisture-sensitive.[2][7] Hydrolysis of the acyl chloride to the unreactive carboxylic acid will prevent the reaction. Solution: Always use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible. Prepare the acylation solution immediately before use.
-
Safety Precautions: this compound is a corrosive hazardous substance that can cause severe skin burns and eye damage.[2] Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a highly effective reagent for the N-terminal modification of peptides. By leveraging its proven reactivity in forming amide bonds, as demonstrated in the synthesis of Nafcillin, researchers can introduce a bulky, hydrophobic 2-ethoxy-1-naphthoyl moiety. This modification serves as a powerful tool to enhance peptide stability against enzymatic degradation and to modulate biological properties, making it a valuable strategy in the design and development of peptide-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 3. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | 55150-29-3 [sigmaaldrich.com]
- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Application Notes and Protocols for the Synthesis of Novel Amides and Esters Using 2-Ethoxy-1-naphthoyl chloride
Introduction: The Strategic Value of the Naphthyl Scaffold in Drug Discovery
The naphthalene moiety is a privileged bicyclic aromatic scaffold frequently incorporated into the design of novel therapeutic agents due to its rigid structure and ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] 2-Ethoxy-1-naphthoyl chloride, a reactive acyl chloride derivative of naphthalene, presents itself as a versatile building block for the synthesis of novel amides and esters, thereby enabling the exploration of new chemical space in drug discovery programs.[3]
The high reactivity of the acyl chloride functional group allows for facile nucleophilic acyl substitution reactions with a broad range of amines and alcohols.[4] This reactivity profile makes this compound an ideal starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. The ethoxy group at the 2-position can subtly modulate the electronic and steric properties of the naphthalene ring, potentially influencing the biological activity and pharmacokinetic profile of the resulting derivatives.
This guide provides detailed protocols for the synthesis of novel amides and esters from this compound, grounded in established chemical principles and supported by insights into potential biological applications. The methodologies are designed to be robust and adaptable for researchers in medicinal chemistry, organic synthesis, and drug development.
Core Chemistry: The Nucleophilic Acyl Substitution Mechanism
The synthesis of both amides and esters from this compound proceeds via a well-established nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.[5] The electron-withdrawing nature of the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.
-
Step 1: Nucleophilic Addition: A nucleophile, such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[5][6]
-
Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[5][6]
-
Step 3: Deprotonation: In the case of amide synthesis from primary or secondary amines, or ester synthesis from alcohols, a proton is lost from the attacking nucleophile. This step is often facilitated by a base present in the reaction mixture, which neutralizes the liberated hydrogen chloride (HCl), driving the reaction to completion.[5][7]
PART 1: Synthesis of Novel N-Substituted 2-Ethoxy-1-naphthamides
The reaction of this compound with primary or secondary amines provides a direct route to N-substituted 2-ethoxy-1-naphthamides. The choice of amine is critical as it will dictate the physicochemical properties and biological activity of the final compound.
Causality Behind Experimental Choices
-
Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed to prevent the hydrolysis of the highly reactive acyl chloride.[8]
-
Base Requirement: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial.[8][9] It serves as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and thereby ensuring its availability for the reaction. An excess of the reacting amine can sometimes be used to serve this purpose.[7]
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.[4][8]
Detailed Experimental Protocol: General Procedure for Amide Synthesis
This protocol outlines a general and robust method for the synthesis of N-substituted 2-ethoxy-1-naphthamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Workflow for the Synthesis of N-Substituted 2-Ethoxy-1-naphthamides
Caption: A generalized workflow for the synthesis of N-substituted 2-ethoxy-1-naphthamides.
Data Presentation: Representative Amine Substrates
While specific yield data for reactions with this compound is not extensively published, the following table provides a representative scope of amine substrates that are expected to react efficiently based on protocols for similar acyl chlorides.[3]
| Amine Substrate | Amine Type | Expected Reactivity | Potential Application of Amide |
| Aniline | Primary Aromatic | Good | Precursors for dyes, polymers, and pharmaceuticals |
| Benzylamine | Primary Aliphatic (Benzylic) | Excellent | Building blocks for various bioactive molecules |
| Piperidine | Secondary Cyclic Aliphatic | Excellent | Common scaffold in many pharmaceuticals |
| Morpholine | Secondary Cyclic Aliphatic | Excellent | Scaffold with favorable physicochemical properties |
| n-Butylamine | Primary Aliphatic | Excellent | Simple building block for SAR studies |
PART 2: Synthesis of Novel 2-Ethoxy-1-naphthoate Esters
The esterification of this compound with various alcohols and phenols provides access to a diverse range of ester derivatives. These esters can serve as important intermediates in organic synthesis or as final products with potential biological activities.[10]
Causality Behind Experimental Choices
-
Alcohol Reactivity: Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols due to steric hindrance. Phenols are also suitable nucleophiles.[11]
-
Catalyst/Base: Similar to amide synthesis, a base like pyridine or triethylamine is often used to neutralize the HCl byproduct.[6] In some cases, for less reactive alcohols, the reaction may be facilitated by the use of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required for less reactive or sterically hindered alcohols. Anhydrous conditions are essential to prevent hydrolysis of the acyl chloride.[12]
Detailed Experimental Protocol: General Procedure for Ester Synthesis
This protocol provides a general method for the synthesis of 2-ethoxy-1-naphthoate esters.
Materials:
-
This compound
-
Alcohol or phenol (1.0 - 1.2 equivalents)
-
Pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DCM, THF, or diethyl ether)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 equivalent) and pyridine (1.5 equivalents) in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation under reduced pressure.
Workflow for the Synthesis of 2-Ethoxy-1-naphthoate Esters
Caption: A generalized workflow for the synthesis of 2-ethoxy-1-naphthoate esters.
Comparative Biological Activities and Future Directions
While there is a notable absence of published biological activity data specifically for amides and esters derived from this compound, the broader class of naphthalene derivatives exhibits a wide range of biological effects.[13] For instance, various N-benzoyl-2-hydroxybenzamides have been evaluated for their activity against parasites like P. falciparum.[14] Similarly, other amide and ester derivatives have been investigated for their antifungal and antibacterial properties.[1][15]
The synthesis of a library of novel amides and esters from this compound therefore represents a promising avenue for the discovery of new bioactive compounds. Researchers are encouraged to screen these novel molecules in a variety of biological assays, including but not limited to:
-
Antimicrobial assays (antibacterial and antifungal)
-
Anticancer cell line proliferation assays
-
Enzyme inhibition assays
-
Antiviral assays
The insights gained from such screening campaigns will be invaluable in establishing the therapeutic potential of this underexplored class of compounds.
Conclusion
This compound is a valuable and highly reactive starting material for the synthesis of novel amides and esters. The protocols outlined in this guide are based on well-established and reliable synthetic methodologies. By leveraging the privileged naphthalene scaffold, researchers can efficiently generate diverse libraries of new chemical entities for biological screening, paving the way for the discovery of next-generation therapeutic agents.
References
- 1. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amide Synthesis [fishersci.it]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 12. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Derivatization with 2-Ethoxy-1-naphthoyl Chloride
Welcome to the technical support center for 2-Ethoxy-1-naphthoyl chloride derivatization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As a highly reactive acyl chloride, this compound is an excellent reagent for introducing a fluorescent naphthoyl moiety onto primary amines, secondary amines, phenols, and alcohols, thereby enhancing their detectability in analytical methods like HPLC.[1] However, its high reactivity also makes it susceptible to side reactions that can compromise yields if not handled correctly.
This document moves beyond simple checklists to explain the chemical principles behind each step, empowering you to make informed decisions in your experimental design.
Core Principles: The Derivatization Reaction
The derivatization process is a nucleophilic acyl substitution.[2] The nucleophile (e.g., the lone pair of electrons on an amine or alcohol) attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to form a stable amide or ester derivative.[3][4] A critical byproduct of this reaction is hydrochloric acid (HCl).[5]
Caption: General mechanism for nucleophilic acyl substitution.
Success hinges on maximizing the desired reaction pathway while suppressing competing side reactions. The following Q&A guide addresses the most common failure points.
Troubleshooting Guide & FAQs
Q1: My reaction yield is near zero, and my starting material is gone. My mass spec analysis shows a peak corresponding to 2-ethoxy-1-naphthoic acid. What happened?
A1: This is the most common failure mode and is almost certainly due to hydrolysis of the this compound.
Acyl chlorides are extremely sensitive to moisture.[5] Any trace of water in your reaction—from solvents, glassware, or the atmosphere—will rapidly react with the acyl chloride to form the corresponding carboxylic acid (2-ethoxy-1-naphthoic acid).[5][6] This carboxylic acid is unreactive under these conditions and will not form the desired derivative, leading to a complete loss of yield.
Core Technical Solutions:
-
Anhydrous Conditions are Non-Negotiable: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere).
-
Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents dispensed from a solvent purification system. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices.[1][7]
-
Inert Atmosphere: Assemble your reaction under a positive pressure of a dry, inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
Q2: My TLC and LC-MS show that my starting amine (or phenol) is largely unreacted, even after a long reaction time. What is preventing the reaction?
A2: This classic symptom points to the inactivation of your nucleophile by the hydrochloric acid (HCl) byproduct.
As shown in the mechanism, every molecule of derivative formed also produces one molecule of HCl.[8] If you are derivatizing an amine, this HCl will immediately protonate the nitrogen atom of another unreacted amine molecule. This forms an ammonium salt (R-NH₃⁺), which is no longer nucleophilic and cannot attack the acyl chloride, effectively stopping the reaction in its tracks.[5][8]
Core Technical Solutions:
-
Add a Non-Nucleophilic Base: The most effective solution is to add at least one equivalent of a non-nucleophilic base to act as an "acid scavenger." This base will neutralize the HCl as it forms, preventing the protonation of your target molecule.
-
Recommended Bases: Triethylamine (TEA) or pyridine are excellent choices.[5] They are basic enough to neutralize HCl but are sterically hindered or electronically poor, making them poor nucleophiles that won't compete with your analyte.
-
-
Stoichiometry is Key: You need at least a 1:1 molar ratio of the scavenger base to the this compound. Using a slight excess (e.g., 1.1-1.2 equivalents) of the base is common practice to ensure complete neutralization.
-
Alternative for Amines (Excess Amine Method): If your amine is inexpensive and readily available, you can use two equivalents of the amine for every one equivalent of the acyl chloride. The first equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl.[8]
| Parameter | Recommendation | Rationale |
| Scavenger Base | Triethylamine (TEA), Pyridine | Non-nucleophilic; effectively neutralizes HCl without competing in the main reaction.[5] |
| Base Stoichiometry | 1.1 - 1.5 equivalents (relative to acyl chloride) | Ensures complete neutralization of the HCl byproduct, preventing nucleophile inactivation.[8] |
| Reaction Solvent | Anhydrous DCM, ACN, or THF | Aprotic and unlikely to participate in side reactions. Must be free of water.[7] |
Q3: The reaction is proceeding, but it's extremely slow, and I'm concerned about degradation over time. How can I increase the reaction rate?
A3: Slow reaction rates are typically due to low nucleophilicity of the substrate, steric hindrance, or suboptimal temperature.
The reactivity of nucleophiles varies significantly. Primary amines are generally more reactive than secondary amines due to less steric bulk.[5] Alcohols are less reactive than amines, and phenols are even less so, often requiring activation.[5][9]
Core Technical Solutions:
-
Temperature Optimization: Acylation reactions are often exothermic, so they are typically started at a low temperature (e.g., 0°C) to control the initial rate.[7] If the reaction is sluggish, you can allow it to slowly warm to room temperature. For very unreactive nucleophiles, gentle heating (e.g., 40-60°C) may be required.[10] Always monitor reaction progress by TLC or LC-MS when heating to avoid decomposition.
-
Catalysis for Hindered Substrates: For sterically hindered or electronically poor nucleophiles (like certain secondary amines or phenols), adding a catalytic amount (e.g., 0.1 eq) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst.
-
Activation of Phenols: Phenols are less acidic than HCl but can still be protonated. More importantly, their reactivity can be dramatically increased by deprotonating them first with a stronger base to form the more nucleophilic phenoxide ion.[5] However, this must be done carefully to avoid side reactions with the base itself.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products Synthesized with 2-Ethoxy-1-naphthoyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2-ethoxy-1-naphthoyl chloride in their synthetic workflows. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the common purification challenges associated with this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your synthesized products.
Understanding the Chemistry: The Root of Purification Challenges
This compound is a reactive acylating agent, prized for its ability to introduce the 2-ethoxy-1-naphthyl moiety into various molecules, particularly in the synthesis of amides and esters. The primary challenge in purifying products derived from this reagent stems from its susceptibility to hydrolysis, which leads to the formation of 2-ethoxy-1-naphthoic acid. This carboxylic acid impurity often shares similar solubility characteristics with the desired product, complicating purification.
The fundamental reaction and the primary side reaction are illustrated below:
Primary Reaction (Amide Formation): R-NH₂ + this compound → N-R-2-ethoxy-1-naphthamide + HCl
Primary Side Reaction (Hydrolysis): this compound + H₂O → 2-Ethoxy-1-naphthoic acid + HCl
This guide will equip you with the knowledge to effectively separate your desired product from the common impurity, 2-ethoxy-1-naphthoic acid, and other potential contaminants.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains a significant amount of a white precipitate that is not my desired product. What is it likely to be?
A1: The most common white precipitate encountered is the hydrochloride salt of the amine base used in the reaction (e.g., triethylamine hydrochloride) or the protonated starting amine. This is formed as the reaction produces HCl as a byproduct. Another possibility is the unreacted starting material, this compound, or its hydrolysis product, 2-ethoxy-1-naphthoic acid, both of which are solids at room temperature.[1]
Q2: How can I minimize the formation of 2-ethoxy-1-naphthoic acid during my reaction?
A2: The formation of 2-ethoxy-1-naphthoic acid is due to the hydrolysis of this compound.[2][3][4][5] To minimize this, it is crucial to work under anhydrous conditions. This includes:
-
Using oven-dried glassware.
-
Employing anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the best general strategies for purifying products from this compound reactions?
A3: The two most effective purification techniques are liquid-liquid extraction followed by either recrystallization or flash column chromatography. The choice between recrystallization and chromatography will depend on the physical state of your product (solid vs. oil) and the polarity difference between your product and the impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your synthesized products and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of desired product after workup. | Incomplete reaction. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before quenching. |
| Hydrolysis of this compound. | - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. | |
| Product loss during aqueous workup. | - If your product has some water solubility, minimize the volume of aqueous washes. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. | |
| Product is an oil and will not crystallize. | Presence of impurities. | - The primary impurity, 2-ethoxy-1-naphthoic acid, can inhibit crystallization. Purify the crude product by flash column chromatography. |
| The product is inherently an oil at room temperature. | - If the product is pure (as determined by NMR and/or LC-MS), it may naturally be an oil. In this case, purification should be performed by flash column chromatography. | |
| Difficulty separating the product from 2-ethoxy-1-naphthoic acid by flash chromatography. | Similar polarities of the product and the impurity. | - Optimize the solvent system for your flash column. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amino-propylated silica for acidic impurities).[6][7] |
| Streaking or tailing of the product spot on the TLC plate. | The compound is acidic or basic. | - If your product is an amine, add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape.[8] - If your product is acidic, adding a small amount of acetic or formic acid to the eluent can help. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization
This protocol is ideal for solid products where the main impurity is 2-ethoxy-1-naphthoic acid.
1. Quenching the Reaction:
- Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted this compound and neutralize the HCl produced. Be cautious as CO₂ evolution can cause frothing.
2. Liquid-Liquid Extraction:
- Transfer the quenched reaction mixture to a separatory funnel.
- Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
- Shake the separatory funnel vigorously, venting frequently.
- Allow the layers to separate. The organic layer will contain your desired product. The aqueous layer will contain the sodium salt of 2-ethoxy-1-naphthoic acid (sodium 2-ethoxy-1-naphthoate).
- Drain the aqueous layer.
- Wash the organic layer sequentially with:
- 1 M HCl (to remove any unreacted amine).
- Saturated aqueous NaHCO₃ (to ensure complete removal of 2-ethoxy-1-naphthoic acid).
- Brine (saturated aqueous NaCl) to remove residual water.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude solid product.
3. Recrystallization:
- Select an appropriate solvent or solvent system for recrystallization. For naphthoyl derivatives, common solvents include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[9]
- Dissolve the crude product in the minimum amount of the hot solvent.
- Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for oily products or when recrystallization is ineffective.
1. Work-up:
- Follow steps 1 and 2 of the Liquid-Liquid Extraction protocol to quench the reaction and perform an initial extraction to remove the bulk of the 2-ethoxy-1-naphthoic acid.
2. Preparation for Chromatography:
- Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.
- Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
3. Flash Column Chromatography:
- Choose an appropriate eluent system. For many N-substituted 2-ethoxy-1-naphthamides, a gradient of ethyl acetate in hexanes is a good starting point. For example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate.[10]
- Pack a silica gel column with the chosen eluent.
- Carefully load the sample onto the top of the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying products synthesized with this compound.
Caption: Decision workflow for purification.
Data Presentation: Solvent Properties for Purification
The choice of solvents is critical for both extraction and recrystallization. The following table provides a summary of relevant solvent properties.
| Solvent | Boiling Point (°C) | Dielectric Constant | Use in Purification |
| Ethyl Acetate | 77.1 | 6.02 | Good for extraction and as a "good" solvent in recrystallization pairs. |
| Dichloromethane | 39.6 | 9.08 | Effective for extraction; use with caution due to its low boiling point. |
| Hexanes | ~69 | 1.88 | "Poor" solvent for recrystallization; common non-polar eluent in chromatography. |
| Ethanol | 78.4 | 24.55 | Common solvent for recrystallization of polar compounds. |
| Methanol | 64.7 | 32.7 | Used for recrystallization of more polar naphthoyl derivatives.[9] |
| Water | 100 | 80.1 | Used in extractions to remove water-soluble impurities. 2-ethoxy-1-naphthoic acid has limited solubility in water.[1] |
References
- 1. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. CN102838525A - Synthesis method of 1-amyl-3-(1naphthoyl) indole - Google Patents [patents.google.com]
- 10. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Post-Derivatization Cleanup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing excess derivatizing reagent after your reaction is complete. Proper cleanup is not merely a procedural formality; it is fundamental to ensuring the integrity of your analytical results, protecting your instrumentation, and achieving reproducible data.
In my years in the field, I've seen countless instances where suboptimal cleanup has led to frustrating analytical artifacts, from co-eluting peaks to column degradation. This guide synthesizes field-proven insights and technical knowledge to help you troubleshoot and master this essential part of your workflow. We will explore the causality behind experimental choices, providing you with a robust framework for decision-making.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess derivatizing reagent?
A1: Leaving excess derivatizing reagent in your sample can lead to several significant problems. These reagents are often highly reactive and can be detrimental to your chromatographic system, particularly in GC-MS applications.[1] Residual reagent can create large, broad solvent peaks that may mask the peaks of your analytes of interest.[1] Furthermore, reagents like silylating agents can react with active sites in your GC column, leading to phase degradation and a shortened column lifetime.[1] They can also cause fouling of your detector, leading to decreased sensitivity and increased instrument maintenance.
Q2: What are the most common types of derivatizing reagents I'll need to remove?
A2: The most common classes are silylating agents (e.g., BSTFA, MSTFA, TMCS), acylating agents (e.g., TFAA, PFPA), and alkylating agents (e.g., BF3/Methanol).[2][3] Silylating reagents are particularly prevalent due to their effectiveness in increasing the volatility of polar analytes for GC analysis.[3] Each class has different chemical properties and byproducts, which will influence your choice of removal technique.
Q3: How do I know which removal technique is right for my experiment?
A3: The choice depends on several factors: the volatility and chemical properties of your derivatizing reagent and its byproducts, the stability of your derivatized analyte, the sample matrix, and the required sample concentration for your analysis. The diagram below provides a general decision-making workflow.
Caption: Decision workflow for selecting a removal method.
Q4: Can residual reagent affect my analytical results beyond just creating interfering peaks?
A4: Absolutely. Beyond chromatographic interference, excess reagent can sometimes continue to react with other components in your sample or even with the derivatized analyte itself, leading to the formation of unexpected byproducts or "artifacts".[4] This can complicate mass spectral interpretation and lead to inaccurate quantification.[4]
In-Depth Troubleshooting Guides
Nitrogen Evaporation / Vacuum Centrifugation
This is often the simplest method, relying on the higher volatility of the derivatizing reagent compared to the analyte.[5]
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Analyte loss or degradation. | The bath temperature is too high, causing thermal degradation of the derivatized analyte.[6] | Reduce the bath temperature. A good starting point is 10-20°C below the boiling point of the solvent.[6] For highly sensitive compounds, evaporation at room temperature is recommended, though it will take longer. |
| The nitrogen flow rate is too high, causing the sample to aerosolize and be lost.[6] | Reduce the nitrogen flow to a gentle stream that creates a small dimple on the surface of the liquid.[7] | |
| Incomplete removal of the reagent. | The evaporation was stopped too soon. | Extend the evaporation time. Ensure the sample has reached a constant, minimal volume or is completely dry. |
| The reagent has a boiling point close to that of the analyte or solvent. | This method may not be suitable. Consider LLE or SPE. | |
| The sample vessel is not being heated efficiently. | Ensure good contact between the sample vial and the heating block or water bath.[7] | |
| Sample bumping or splashing. | The vacuum is applied too quickly in a vacuum centrifuge. | Apply the vacuum gradually to control the rate of boiling. |
| The nitrogen stream is too direct and forceful. | Position the nitrogen needle above the liquid surface, not submerged. Adjust the angle to create a vortex. |
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[8] This is effective when the derivatized analyte and the excess reagent have different polarities.
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Formation of an emulsion. | High concentrations of lipids, proteins, or other surfactant-like molecules in the sample matrix.[9] | - Break the emulsion: Add a small amount of brine (saturated NaCl solution) or salt to increase the ionic strength of the aqueous phase.[9] - Centrifugation: Spin the sample to physically separate the layers. - Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug.[9] |
| Poor recovery of the analyte. | The analyte has some solubility in the wash solvent. | - Adjust pH: If your analyte is ionizable, adjust the pH of the aqueous phase to ensure it is in its neutral, more organic-soluble form.[10] - Change solvents: Select an organic solvent with a different polarity. - Back-extraction: Perform an additional extraction step on the wash layer to recover any lost analyte. |
| Incomplete phase separation. | Allow more time for the layers to separate. Ensure there is no residual emulsion. | |
| Hydrolysis of the derivatized analyte. | The derivatized analyte (especially TMS derivatives) is unstable in the aqueous wash solution.[11] | - Minimize contact time: Perform the extraction quickly. - Use cold solutions: Perform the extraction on ice to slow down the hydrolysis rate. - Use a less aggressive wash: If possible, use a neutral pH wash instead of acidic or basic solutions. Note that some TMS derivatives are surprisingly stable even in dilute base.[11] |
Solid-Phase Extraction (SPE)
SPE is a powerful and selective technique that uses a solid sorbent to retain either the analyte or the impurities, allowing for their separation.[12]
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Analyte breaks through during sample loading (low recovery). | The sorbent was not properly conditioned or equilibrated. | Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solution similar to your sample matrix.[13] Do not let the sorbent dry out between these steps.[14] |
| The sample loading flow rate is too high.[15] | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. A typical flow rate is 1-2 mL/min.[16] | |
| The chosen sorbent is not appropriate for the analyte. | Re-evaluate the sorbent chemistry. For non-polar derivatized analytes, a reversed-phase (e.g., C18) sorbent is common. For polar reagents, a normal-phase sorbent might be used to retain the reagent while the analyte passes through.[17] | |
| Interfering reagent/byproducts co-elute with the analyte. | The wash solvent is too weak to remove the interferences. | Increase the strength of the wash solvent. This may involve increasing the percentage of organic solvent in an aqueous wash for reversed-phase SPE.[18] Test different wash compositions to find one that removes interferences without eluting the analyte. |
| The elution solvent is too strong, eluting everything. | Decrease the strength of the elution solvent. A weaker solvent may provide a more selective elution of your analyte.[18] | |
| Poor reproducibility. | Inconsistent flow rates during loading, washing, or elution. | Use a vacuum or positive pressure manifold to ensure consistent flow rates across all samples. |
| The sorbent bed is drying out during the process. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps.[14] |
Chemical Quenching
This method involves adding a chemical to selectively react with and neutralize the excess derivatizing reagent, converting it into a more easily removable or non-interfering compound.
| Problem | Potential Cause(s) | Field-Proven Solution(s) |
| Incomplete quenching of the reagent. | Insufficient amount of quenching agent was added. | Add the quenching agent in a stoichiometric excess. |
| The reaction conditions (time, temperature) are not optimal. | Allow for a longer reaction time or gently warm the mixture if the reaction is slow, provided your analyte is stable. | |
| Analyte degradation or hydrolysis. | The quenching agent or the conditions are too harsh and are reacting with the derivatized analyte. | - Choose a milder quenching agent: For silylating reagents, a short-chain alcohol like isopropanol or methanol can be effective.[19] - Perform the reaction at a lower temperature: Conduct the quenching on ice. |
| Quenching byproducts interfere with analysis. | The byproducts of the quenching reaction are chromatographically active and co-elute with the analyte. | Select a quenching agent whose byproducts are either volatile and can be evaporated, or can be easily removed by a subsequent LLE or SPE step. For example, hydrolyzing acylating agents with water can produce acids that can be removed with a basic wash.[20][21] |
Experimental Protocols
Protocol 1: Removal of Volatile Silylating Reagents (e.g., BSTFA, MSTFA) by Nitrogen Evaporation
This protocol is suitable when your derivatized analyte is significantly less volatile than the silylating reagent and its byproducts.
Methodology:
-
Following the derivatization reaction, place the reaction vial in a heating block or water bath set to a temperature appropriate for your analyte's stability (typically 40-60°C).[6]
-
Direct a gentle stream of dry nitrogen gas into the vial, positioning the needle just above the surface of the liquid to create a slight vortex.[22]
-
Continue evaporation until the solvent and excess reagent have been removed. This is often indicated by the sample reaching a constant volume (e.g., an oily residue) or complete dryness.
-
Immediately reconstitute the dried residue in an appropriate solvent (e.g., hexane, ethyl acetate) for analysis. Do not leave the dried, derivatized analyte exposed to air for extended periods, as this can lead to hydrolysis.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. blog.organomation.com [blog.organomation.com]
- 7. Evaporation with nitrogen - Chromatography Forum [chromforum.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 11. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specartridge.com [specartridge.com]
- 13. agilent.com [agilent.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. silicycle.com [silicycle.com]
- 17. SPE Phase and Solvent Selection | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. epfl.ch [epfl.ch]
- 20. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 21. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Scaling Reactions with 2-Ethoxy-1-naphthoyl Chloride
Welcome to the technical support center for 2-Ethoxy-1-naphthoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning acylation reactions involving this versatile reagent from the bench to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your scale-up process is successful, safe, and efficient.
Part 1: Critical Safety & Handling at Scale
Scaling up reactions introduces new safety challenges. This compound is a corrosive, moisture-sensitive solid, and handling larger quantities requires stringent safety protocols.[1][2]
Question: What are the primary safety concerns when handling bulk quantities of this compound?
Answer: When moving from grams to kilograms, the risks associated with handling this compound are magnified. The primary concerns are:
-
Corrosivity: It causes severe skin burns and serious eye damage.[3][4] Bulk handling increases the risk of significant exposure from spills or equipment failure. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, flame-retardant clothing, and face shields.[1][3]
-
Moisture Sensitivity: The compound reacts readily with moisture to form 2-ethoxynaphthoic acid and corrosive hydrogen chloride (HCl) gas.[4][5] On a large scale, this reaction can be vigorous, leading to pressure buildup in sealed containers and the release of significant amounts of toxic HCl gas.[4][6]
-
Inhalation Hazard: Dust or vapors can cause respiratory irritation.[4] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood or using a closed-transfer system.[4]
Question: How should this compound be stored at an industrial scale?
Answer: Proper storage is critical to maintaining the reagent's integrity and ensuring safety.
-
Environment: Store in a cool, dry, well-ventilated place away from incompatible materials like strong bases, alcohols, and oxidizing agents.[4][5]
-
Inert Atmosphere: To prevent hydrolysis, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[5] For large quantities, this means using specialized drums or containers with nitrogen blanketing.
-
Material Compatibility: Ensure storage containers are made of compatible materials (e.g., glass-lined steel, specific alloys) that will not corrode.
Part 2: Core Concepts in Scaling Up Acylation Reactions
Directly multiplying a lab-scale recipe by a factor of 100 or 1000 will likely lead to failure. This is because the physical and chemical properties of a reaction do not scale linearly.[6]
Question: Why did my reaction yield decrease and impurity profile worsen after moving to a larger reactor?
Answer: This is a classic scale-up challenge rooted in non-linear scaling effects. The most common culprits are:
-
Inefficient Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat from exothermic acylation reactions.[6] Localized "hot spots" can form, leading to thermal degradation of reactants or products and promoting side reactions.
-
Poor Mixing: Achieving uniform mixing in a 500 L reactor is far more complex than with a magnetic stir bar in a 1 L flask.[6] Inefficient mixing can lead to localized high concentrations of reactants, causing side reactions like over-acylation or creating the hot spots mentioned above.
-
Mass Transfer Limitations: In the lab, reactants mix almost instantaneously. At scale, the time it takes for molecules to diffuse and find each other can become a rate-limiting step, potentially slowing the reaction and allowing more time for side reactions to occur.[6]
Workflow: General Logic for Scaling Up Acylation
Caption: A logical workflow for scaling up acylation reactions.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your scale-up experiments in a direct question-and-answer format.
Question: My reaction is sluggish and incomplete at pilot scale, even after extending the reaction time. What should I investigate?
Answer: Several factors could be at play:
-
Moisture Contamination: This is the most common issue. Larger equipment has more surface area and potential leak points (seals, transfer lines). Rigorously dry all solvents and reagents, and ensure the reactor is purged with inert gas before and during the reaction.[5][6]
-
Reagent Quality: The this compound itself may have degraded due to improper storage.[7] Use a fresh batch or re-analyze the purity of your current stock.
-
Insufficient Mixing: The mechanical agitator's speed or design may be inadequate for the reactor volume, leading to stratification of reagents. Consult with a chemical engineer to optimize mixing parameters.
-
HCl Scavenging: Acylation reactions produce HCl, which can protonate amine nucleophiles, rendering them inactive.[8] If a base scavenger like triethylamine is used, poor mixing can prevent it from effectively neutralizing the HCl as it's formed.
Diagram: Troubleshooting Low Reaction Yield
Caption: A troubleshooting flowchart for addressing low product yield.
Question: I'm observing a significant amount of 2-ethoxynaphthoic acid in my crude product. How can I prevent this?
Answer: The presence of 2-ethoxynaphthoic acid is a direct result of the hydrolysis of your starting material, this compound.[5][6]
-
Primary Cause: Exposure to water. This can come from wet solvents, atmospheric moisture, or the substrate itself.
-
Prevention:
-
Anhydrous Conditions: This cannot be overstated. Use anhydrous grade solvents and dry all substrates thoroughly. Flame-dry glassware at the lab scale and ensure industrial reactors are certified dry and purged with nitrogen.[9][10]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen throughout the reaction, including during reagent transfers.
-
Controlled Quench: The work-up (quenching) step is a common source of hydrolysis. If quenching with water, ensure the reaction is complete and the temperature is controlled to minimize degradation of any unreacted starting material.
-
Part 4: Scalable Protocols & Methodologies
The following is a generalized protocol for the amidation of 6-aminopenicillanic acid (6-APA), a key step in the synthesis of Nafcillin, adapted for a 100 L scale.[11]
Table 1: Lab vs. Pilot Scale Amidation Parameters
| Parameter | Lab Scale (500 mL Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Agitation | Magnetic Stirrer (400 rpm) | Mechanical Agitator (100-250 rpm) | Ensures homogeneity in a larger volume; impeller design is critical.[6] |
| Reagent Addition | Dropping Funnel (manual) | Metering Pump (controlled rate) | Precise control over addition rate is crucial to manage the exotherm.[9] |
| Temp. Control | Ice Bath | Reactor Cooling Jacket | A jacket provides a larger, more controlled surface for heat exchange.[6] |
| HCl Off-Gas | Vented to Fume Hood | Routed to a Caustic Scrubber | Large volumes of HCl gas must be neutralized safely.[6] |
| Reaction Time | ~1-2 hours | ~2-4 hours (IPC dependent) | May need to be extended due to mass transfer and mixing effects.[6] |
Experimental Protocol: Pilot-Scale Amidation
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the cooling jacket fluid flow and set to 0-5 °C.
-
Charge Substrate: Charge the reactor with anhydrous dichloromethane (DCM). Add 6-aminopenicillanic acid (6-APA) (1.0 eq) and triethylamine (1.1 eq) with moderate agitation until a slurry is formed.
-
Prepare Acyl Chloride: In a separate, dry, and inerted vessel, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Controlled Addition: Transfer the this compound solution to the reactor via a metering pump over 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C.[9]
-
Reaction & Monitoring: Maintain the reaction temperature at 5-10 °C. Monitor the reaction's progress by taking samples periodically for HPLC analysis until >99% conversion of the limiting reagent is observed.[12]
-
Work-up:
-
Once complete, transfer the reaction mixture to a quench vessel containing chilled water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (to remove excess triethylamine), followed by a sodium bicarbonate solution (to remove any 2-ethoxynaphthoic acid), and finally with brine.[8][13]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by crystallization.
Part 5: In-Process Controls & Purification Strategies
Question: How can I effectively monitor the reaction at scale, and what's the best way to purify the final product?
Answer:
In-Process Controls (IPCs): Relying on time alone is risky at scale.
-
Chromatography: Thin Layer Chromatography (TLC) is a quick qualitative check, but High-Performance Liquid Chromatography (HPLC) is the preferred quantitative method.[12][14] Develop a stable HPLC method to track the disappearance of starting materials and the appearance of the product. This data is crucial for determining the reaction endpoint.
Purification Strategies:
-
Extraction/Washing: As described in the protocol, a series of aqueous washes is highly effective for removing common impurities.[13] A dilute acid wash removes basic impurities (e.g., unreacted amines, triethylamine), while a dilute base wash removes acidic impurities (e.g., 2-ethoxynaphthoic acid).[8][13]
-
Crystallization: This is the most common and scalable method for purifying solid products. A well-developed crystallization process can effectively remove many impurities in a single step. Significant process development may be required to find the optimal solvent system, temperature profile, and seeding strategy.
-
Column Chromatography: While essential for purification at the lab scale, silica gel chromatography is often expensive and difficult to scale. It is typically avoided in manufacturing unless absolutely necessary.[13]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for Amine Analysis: A Comparative Study of 2-Ethoxy-1-naphthoyl chloride and Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of amines is a frequent analytical challenge. Primary and secondary amines, in particular, are often characterized by high polarity and the lack of a strong chromophore, rendering them difficult to analyze by High-Performance Liquid Chromatography (HPLC) with conventional UV-Vis detection. To overcome these limitations, pre-column derivatization is a widely adopted strategy to enhance the detectability and chromatographic behavior of these compounds.
This guide provides an in-depth technical comparison of HPLC method validation for amine analysis, with a primary focus on the promising but less documented derivatizing agent, 2-Ethoxy-1-naphthoyl chloride. We will objectively compare its projected performance with well-established alternatives — Dansyl Chloride, o-Phthalaldehyde (OPA), and Benzoyl Chloride — supported by a synthesis of published experimental data.
The "Why" of Derivatization in Amine Analysis
The core principle behind derivatization is to chemically modify the analyte to improve its analytical properties. For amines, this typically involves the introduction of a larger, non-polar moiety that contains a strong chromophore or fluorophore. This chemical modification serves three primary purposes:
-
Enhanced Detection: The attached chemical group allows for highly sensitive detection by UV-Vis or fluorescence detectors.
-
Improved Chromatography: The increased hydrophobicity of the derivatized amine leads to better retention and separation on commonly used reversed-phase HPLC columns, such as C18.
-
Increased Stability: Derivatization can stabilize reactive amine groups, leading to more robust and reproducible analytical methods.
In Focus: this compound
This compound is a naphthalene-based acyl chloride that holds significant potential as a derivatizing agent for primary and secondary amines. The ethoxy and naphthoyl groups provide a combination of steric and electronic properties that can be advantageous in HPLC analysis. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond.
While extensive, validated HPLC methods for amine analysis using this compound are not widely published, its structural analog, 1-Naphthoyl chloride, has been successfully employed for this purpose.[1][2] The naphthalene moiety provides a strong chromophore and fluorophore, suggesting that this compound derivatives would also exhibit excellent detection characteristics.
The Derivatization Reaction with this compound
The derivatization of a primary or secondary amine with this compound is typically carried out in an aprotic solvent under basic conditions to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Caption: Derivatization of an amine with this compound.
A Comparative Analysis of Derivatizing Agents
The choice of a derivatizing agent is a critical decision in method development, as it directly impacts the sensitivity, selectivity, and robustness of the final HPLC method. Below is a comparative overview of this compound and three commonly used alternatives.
| Feature | This compound (Projected) | Dansyl Chloride | o-Phthalaldehyde (OPA) | Benzoyl Chloride |
| Reactive Towards | Primary & Secondary Amines | Primary & Secondary Amines, Phenols | Primary Amines | Primary & Secondary Amines |
| Detection | UV, Fluorescence | Fluorescence, UV | Fluorescence | UV |
| Derivative Stability | Expected to be high | High[3] | Moderate to Low (can be unstable)[4] | High[5] |
| Reaction Speed | Expected to be rapid | Moderate (often requires heating)[3] | Very Rapid (seconds to minutes)[6] | Moderate |
| Key Advantages | Strong chromophore/fluorophore from naphthalene group, good expected stability. | High sensitivity, well-established methods.[7] | Very fast reaction, high sensitivity for primary amines.[6] | Inexpensive, stable derivatives.[5] |
| Key Disadvantages | Limited published validation data. | Longer reaction times, can react with other functional groups. | Only reacts with primary amines, derivatives can be unstable.[4] | Lower sensitivity compared to fluorescent reagents.[8] |
Performance Comparison Based on Validated Methods
The following table summarizes key performance parameters from validated HPLC methods for the alternative derivatizing agents. Data for this compound is projected based on the performance of its structural analogs.
| Derivatizing Agent | Analyte Class | Linearity (r²) | LOD | LOQ | Reference |
| This compound (Projected) | Amines | > 0.99 | Low ng/mL | Low ng/mL | - |
| Dansyl Chloride | Biogenic Amines | 0.9997 - 0.9998 | 1.53 - 1.88 mg/kg | 5.13 - 6.28 mg/kg | [9] |
| o-Phthalaldehyde (OPA) | Biogenic Amines | > 0.99 | 0.1 - 0.5 pMol/injection | Not Specified | [6] |
| Benzoyl Chloride | Biogenic Amines | > 0.997 | 0.02 - 0.09 µg/mL | Not Specified |
Experimental Protocol: A Validated HPLC Method for Amine Analysis using this compound
The following is a detailed, step-by-step protocol for the validation of an HPLC method for the analysis of a model primary amine (e.g., benzylamine) using this compound as the derivatizing agent. This protocol is designed to be a self-validating system, adhering to the principles of scientific integrity and ICH guidelines.
Preparation of Reagents and Standards
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Base Solution: Prepare a 0.1 M solution of triethylamine in anhydrous acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve benzylamine in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the expected analytical range (e.g., 0.1 - 100 µg/mL).
Derivatization Procedure
-
To 100 µL of each working standard solution or sample in a clean, dry vial, add 100 µL of the 0.1 M triethylamine solution.
-
Add 200 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture for 1-2 minutes.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: Set to the absorbance maximum of the derivatized amine (e.g., ~280-320 nm).
-
Fluorescence Detector: Set to the excitation and emission maxima of the derivatized amine.
-
Method Validation
The following validation parameters should be assessed according to ICH guidelines:
-
Specificity: Analyze blank samples and samples spiked with potential interfering substances to ensure the method is selective for the analyte of interest.
-
Linearity and Range: Inject the series of derivatized working standard solutions and construct a calibration curve by plotting peak area against concentration. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Caption: Workflow for HPLC method validation.
Conclusion
The selection of an appropriate derivatizing agent is a cornerstone of developing a robust and sensitive HPLC method for amine analysis. While this compound is a promising reagent due to its naphthalene moiety, the lack of extensive published validation data necessitates a careful and thorough in-house validation before its implementation in a regulated environment.
This guide has provided a comparative framework, highlighting the established performance of Dansyl Chloride, OPA, and Benzoyl Chloride. For researchers seeking high sensitivity, Dansyl Chloride and OPA are excellent choices, with the caveat that OPA is limited to primary amines and its derivatives can be less stable. Benzoyl chloride offers a cost-effective and robust alternative when high sensitivity is not the primary requirement.
Ultimately, the choice of derivatizing agent should be guided by the specific analytical needs, including the nature of the amine, the required sensitivity, and the available instrumentation. By following the principles of method validation outlined in this guide, researchers can develop reliable and accurate HPLC methods for the quantification of amines, ensuring the integrity and quality of their analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. This compound [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20060100218A1 - PDE4B inhibitors - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2-Ethoxy-1-naphthoyl Chloride vs. Dansyl Chloride for Amine Derivatization in Advanced Analytical Chemistry
In the realm of analytical chemistry, particularly in bioanalysis and pharmaceutical development, the sensitive and accurate quantification of amines is a frequent challenge. Many biologically active molecules, including neurotransmitters, amino acids, and pharmaceuticals, possess primary or secondary amine functional groups but lack a native chromophore or fluorophore, rendering them difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
This guide provides an in-depth comparison of two fluorescent labeling reagents used to overcome this limitation: the well-established Dansyl Chloride (DNS-Cl) and the less common but potent 2-Ethoxy-1-naphthoyl Chloride (EON-Cl). We will move beyond a simple cataloging of features to explore the underlying chemistry, practical applications, and experimental nuances that dictate the choice of reagent for specific analytical challenges.
Reagent Chemistry and Derivatization Mechanism
The foundation of any derivatization strategy lies in its chemical reaction. Both DNS-Cl and EON-Cl are acid chlorides that react with the nucleophilic amine group to form stable, highly fluorescent amide derivatives.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride has been a workhorse in amine analysis for decades. Its reaction with primary and secondary amines is a nucleophilic acyl substitution, typically carried out in an alkaline environment (pH 8-10.5). The alkaline conditions are crucial as they deprotonate the amine, increasing its nucleophilicity to attack the sulfonyl chloride.
This compound
Similar to dansyl chloride, EON-Cl reacts with amines to form a stable amide linkage. As an acyl chloride, its reactivity is also based on nucleophilic substitution. The reaction is typically performed in an aprotic solvent in the presence of a base to scavenge the HCl byproduct.
Reaction Schematics
Below are the generalized reaction mechanisms for the derivatization of a primary amine with both Dansyl Chloride and this compound.
Caption: General reaction schemes for amine derivatization.
Head-to-Head Performance Comparison
The choice between these two reagents is dictated by their performance characteristics in a given analytical workflow.
Spectroscopic and Fluorescence Properties
The ultimate goal of fluorescent derivatization is to enhance detection sensitivity. The spectroscopic properties of the resulting derivatives are therefore of paramount importance.
| Property | Dansyl-Amine Derivative | EON-Amide Derivative | Significance for the Analyst |
| Excitation Max (λex) | ~330-350 nm | ~310 nm | EON-Cl's shorter wavelength may reduce background from some matrices but requires a suitable light source. |
| Emission Max (λem) | ~510-540 nm | ~430 nm | The large Stokes shift of dansyl derivatives is a significant advantage, minimizing self-quenching and background noise. |
| Quantum Yield | Moderate to High (solvent dependent) | Generally High | Both reagents produce highly fluorescent derivatives suitable for trace analysis. |
| Environmental Sensitivity | Highly sensitive to solvent polarity (solvatochromic) | Less sensitive to solvent polarity | The fluorescence of dansyl derivatives can be quenched in aqueous environments, whereas EON-amides may offer more stable fluorescence in varying solvent compositions. |
Reaction Kinetics and Stability
An ideal derivatization reaction should be rapid, quantitative, and yield a stable product.
| Parameter | Dansyl Chloride | This compound | Significance for the Analyst |
| Reaction Time | 30-60 minutes at elevated temperatures (e.g., 60°C) | Typically faster, often complete within 10-20 minutes at room temperature. | EON-Cl offers a significant advantage in terms of sample throughput for high-volume laboratories. |
| Optimal pH | Alkaline (pH 8-10.5) | Aprotic solvent with an organic base (e.g., pyridine) | The need for alkaline pH with Dansyl-Cl can be problematic for pH-sensitive analytes. EON-Cl offers more flexibility in this regard. |
| Reagent Stability | Prone to hydrolysis, must be prepared fresh. | Also susceptible to hydrolysis, but generally more stable in aprotic solvents. | Both reagents require careful handling and storage to prevent degradation by moisture. |
| Derivative Stability | Dansyl-amides are generally stable, but can be light-sensitive. | EON-amides are highly stable. | The stability of the EON-amide bond is a notable advantage, ensuring sample integrity during storage and analysis. |
| Byproducts | Dansyl hydroxide (from hydrolysis of excess reagent) is fluorescent and can interfere with analysis. | 2-Ethoxy-1-naphthoic acid (from hydrolysis) is generally non-interfering. | The non-fluorescent nature of the EON-Cl hydrolysis byproduct simplifies chromatograms and reduces the need for extensive cleanup. |
Experimental Protocols: A Practical Guide
The following protocols are generalized starting points. Optimization for specific analytes and matrices is always recommended.
Protocol 1: Derivatization with Dansyl Chloride
-
Reagent Preparation: Prepare a 1-2 mg/mL solution of Dansyl Chloride in a non-aqueous, aprotic solvent like acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Buffering: To 100 µL of the sample, add 100 µL of a buffering agent, such as 100 mM sodium bicarbonate buffer (pH ~9.5).
-
Derivatization: Add 200 µL of the Dansyl Chloride solution. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture at 60°C for 45-60 minutes in the dark.
-
Quenching: To stop the reaction and consume excess Dansyl Chloride, add a small amount of a primary amine solution (e.g., 10 µL of 2% methylamine solution) and incubate for another 10-15 minutes.
-
Analysis: The sample is now ready for analysis by HPLC-fluorescence or LC-MS.
Protocol 2: Derivatization with this compound
-
Reagent Preparation: Prepare a 1 mg/mL solution of EON-Cl in anhydrous acetonitrile.
-
Sample Preparation: Dissolve the amine-containing sample in anhydrous acetonitrile.
-
Derivatization: To 100 µL of the sample solution, add 10 µL of pyridine (as a catalyst and HCl scavenger) followed by 100 µL of the EON-Cl solution.
-
Incubation: Vortex the mixture and let it stand at room temperature for 15-20 minutes.
-
Quenching: The reaction is typically quantitative, but if needed, a small amount of methanol can be added to consume any excess reagent.
-
Analysis: The sample can be directly injected or diluted with a suitable mobile phase for HPLC analysis.
General Derivatization Workflow
Caption: A generalized workflow for pre-column derivatization.
Application Case Study: Choosing the Right Reagent
-
Scenario 1: High-Throughput Screening of a Pharmaceutical Amine
-
Recommendation: This compound .
-
Justification: The faster reaction time at room temperature significantly increases sample throughput. The stability of the derivative is also advantageous if samples need to be re-analyzed. The non-fluorescent byproduct simplifies the resulting chromatogram.
-
-
Scenario 2: Trace-Level Detection of Biogenic Amines in a Complex Biological Matrix
-
Recommendation: Dansyl Chloride .
-
Justification: The large Stokes shift of dansyl derivatives is a major benefit in complex matrices, as it helps to minimize background fluorescence interference, leading to better signal-to-noise ratios and lower limits of detection. While the reaction is slower, the potential for enhanced sensitivity may be the deciding factor.
-
-
Scenario 3: Analysis of a pH-Sensitive Analyte
-
Recommendation: This compound .
-
Justification: The reaction is performed in an aprotic solvent with an organic base, avoiding the high pH aqueous environment required for dansylation, which could degrade the target analyte.
-
Conclusion and Expert Recommendations
While Dansyl Chloride remains a reliable and widely used reagent for amine derivatization, it is not without its limitations, namely its slow reaction kinetics, the need for elevated temperatures, and the fluorescent nature of its hydrolysis byproduct.
This compound emerges as a powerful alternative, particularly in applications where speed, derivative stability, and a clean background are critical. Its rapid reaction at room temperature makes it highly suitable for automated and high-throughput workflows. The high stability of the resulting EON-amides ensures the integrity of analytical data, even when there are delays between sample preparation and analysis.
Final Verdict:
-
For maximum sensitivity in complex biological matrices , the large Stokes shift of Dansyl Chloride derivatives makes it a strong contender, provided the longer reaction times and potential for interference from its hydrolysis byproduct are manageable.
-
For high-throughput applications, analysis of pH-sensitive molecules, and when derivative stability is paramount , This compound offers a clear advantage due to its rapid kinetics, mild reaction conditions, and robust derivatives.
Ultimately, the choice of reagent is a strategic one, balancing the demands of the analyte, the matrix, and the analytical workflow. It is hoped that this guide provides the necessary data and insights to make an informed decision, moving beyond tradition to select the optimal tool for the task at hand.
A Senior Application Scientist's Guide: Comparing 2-Ethoxy-1-naphthoyl Chloride with Benzoyl Chloride for Advanced Metabolomics
In the dynamic field of metabolomics, the quest for comprehensive and sensitive analysis of the metabolome is perpetual. Chemical derivatization stands as a powerful strategy to enhance the analytical performance of liquid chromatography-mass spectrometry (LC-MS) for metabolites that are otherwise challenging to detect.[1][2] This guide provides an in-depth, objective comparison of a novel derivatizing agent, 2-ethoxy-1-naphthoyl chloride, with the well-established benzoyl chloride. While benzoyl chloride is a widely adopted reagent with a proven track record, this guide explores the theoretical and potential practical advantages that this compound may offer, particularly in enhancing chromatographic separation and ionization efficiency.
This comparison is designed for researchers, scientists, and drug development professionals seeking to expand their analytical toolkit for metabolomics. It is important to note that while extensive data exists for benzoyl chloride, the application of this compound in metabolomics is a nascent area of exploration. Therefore, this guide synthesizes established knowledge with prospective scientific reasoning to provide a forward-looking perspective.
The Critical Role of Derivatization in Metabolomics
Metabolites present a vast chemical diversity, ranging from highly polar to non-polar molecules. This diversity poses a significant challenge for a single analytical platform to capture the entire metabolome. Many polar metabolites, such as amino acids, organic acids, and neurotransmitters, exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns and may have low ionization efficiencies in mass spectrometry.[3]
Chemical derivatization addresses these challenges by chemically modifying the metabolites to improve their analytical properties.[1][2] A well-chosen derivatizing agent can:
-
Increase Hydrophobicity: Enhance retention of polar metabolites on RPLC columns.[3]
-
Improve Ionization Efficiency: Introduce a readily ionizable moiety to boost signal intensity in the mass spectrometer.[4]
-
Enhance Chromatographic Peak Shape: Reduce tailing and improve separation efficiency.
-
Enable Multiplexing: Through the use of isotopically labeled derivatizing agents for relative quantification.
Benzoyl Chloride: The Established Workhorse
Benzoyl chloride (BzCl) is a widely used derivatizing agent in metabolomics, valued for its reactivity towards a broad range of functional groups and its ability to significantly enhance the sensitivity of LC-MS analyses.[5][6][7]
Chemical Properties and Reactivity
Benzoyl chloride is an acyl chloride that readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols under basic conditions in a Schotten-Baumann reaction.[3] It can also derivatize some alcohols, including ribose hydroxyls.[5] The reaction is typically fast and proceeds at room temperature.[3]
Advantages in Metabolomics
-
Broad Applicability: Reacts with a wide array of metabolite classes, including amino acids, biogenic amines, and phenolic compounds.[5]
-
Enhanced Sensitivity: The addition of the benzoyl group increases the hydrophobicity of polar metabolites, leading to improved retention on RPLC columns and enhanced ionization efficiency, with reported sensitivity increases of up to 1,000-fold.[2][5]
-
Improved Chromatography: The increased hydrophobicity of the derivatives allows for better separation of previously co-eluting polar metabolites.[3]
-
Availability of Isotopically Labeled Standards: 13C-labeled benzoyl chloride is commercially available, facilitating the generation of internal standards for accurate quantification.[5]
Limitations
-
Hydrolytic Instability: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which can compete with the derivatization reaction and complicate analysis.
-
Formation of Multiple Derivatives: Molecules with multiple reactive sites can lead to the formation of multiple derivatives, potentially complicating data analysis.
-
Limited Reactivity with Certain Functional Groups: While broad, its reactivity does not cover all functional groups, such as tertiary amines and most alcohols.
This compound: A Promising Newcomer
While not yet established in the metabolomics field, this compound presents several theoretical advantages over benzoyl chloride, primarily stemming from its larger, more hydrophobic, and substituted naphthalene ring structure.
Inferred Chemical Properties and Reactivity
As an acyl chloride, this compound is expected to react with the same functional groups as benzoyl chloride (primary and secondary amines, phenols, thiols, and some alcohols) via a similar nucleophilic acyl substitution mechanism. The presence of the ethoxy group, an electron-donating group, on the naphthalene ring may slightly modulate the reactivity of the acyl chloride compared to its unsubstituted counterpart, 1-naphthoyl chloride.
Potential Advantages in Metabolomics
-
Enhanced Hydrophobicity and Chromatographic Retention: The naphthalene ring is significantly more hydrophobic than a benzene ring. The addition of an ethoxy group further increases its non-polar character. This enhanced hydrophobicity is predicted to lead to even greater retention of derivatized polar metabolites on RPLC columns, potentially enabling the separation of highly similar isomers.
-
Improved Ionization Efficiency: The larger, more polarizable naphthalene ring system could lead to more efficient ionization in the mass spectrometer, further boosting sensitivity. The ethoxy group may also influence the proton affinity of the derivative.
-
Potential for Unique Fragmentation Patterns: The fragmentation of the 2-ethoxy-1-naphthoyl moiety in tandem mass spectrometry (MS/MS) may provide unique and informative product ions, aiding in the identification and confirmation of derivatized metabolites.
-
Fluorescent Properties: The naphthalene moiety is inherently fluorescent, which could open up the possibility of using fluorescence detection in conjunction with mass spectrometry for orthogonal detection and enhanced selectivity.[8]
Potential Challenges and Considerations
-
Steric Hindrance: The bulkier 2-ethoxy-1-naphthoyl group may introduce steric hindrance, potentially slowing down the derivatization reaction with certain sterically hindered metabolites compared to the smaller benzoyl chloride.[9]
-
Reagent Purity and Stability: As a less common reagent, the purity and stability of commercially available this compound should be carefully evaluated.
-
Lack of Established Protocols: The absence of published methods for its use in metabolomics necessitates de novo method development and optimization.
-
Higher Molecular Weight: The larger mass tag will result in derivatives with higher molecular weights, which may be a consideration for the mass range of the instrument.
Head-to-Head Comparison: A Data-Driven Perspective
| Feature | Benzoyl Chloride | This compound (Prospective) |
| Molecular Formula | C₇H₅ClO | C₁₃H₁₁ClO₂ |
| Molecular Weight | 140.57 g/mol | 234.68 g/mol [10][11] |
| Reactive Functional Groups | Primary/secondary amines, phenols, thiols, some alcohols[5] | Expected to be similar to benzoyl chloride |
| Hydrophobicity of Tag | Moderate | High |
| Impact on RPLC Retention | Significant increase | Expected to be a very significant increase |
| Impact on MS Sensitivity | Significant increase (up to 1000-fold reported)[2][5] | Potentially greater increase due to enhanced hydrophobicity and larger aromatic system |
| Reaction Speed | Fast (typically minutes at room temperature)[3] | May be slightly slower for sterically hindered analytes |
| Availability of Protocols | Well-established and widely published[5][6][7] | None currently published for metabolomics |
| Isotopically Labeled Versions | Commercially available (¹³C₆)[5] | Not readily available |
| Potential for Fluorescence | No | Yes |
Experimental Workflows and Methodologies
The following sections provide detailed, step-by-step protocols for derivatization. The protocol for benzoyl chloride is based on established methods, while the protocol for this compound is a proposed starting point for method development, adapted from protocols for similar acyl chlorides.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for derivatization-based metabolomics analysis.
Protocol 1: Benzoyl Chloride Derivatization of Metabolites in Biological Samples
This protocol is adapted from a widely cited method for the analysis of neurochemicals and other metabolites.[5]
Materials:
-
Benzoyl chloride solution (2% v/v in anhydrous acetonitrile)
-
Sodium carbonate buffer (100 mM)
-
Internal standard solution (containing isotopically labeled standards, if available)
-
Acetonitrile (ice-cold)
-
Water (LC-MS grade)
-
Sample extract
Procedure:
-
Protein Precipitation (for plasma/serum/tissue): To 20 µL of the sample, add 80 µL of ice-cold acetonitrile. Vortex briefly and then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Derivatization: Transfer 20 µL of the supernatant (or 20 µL of a protein-free sample) to a clean microcentrifuge tube.
-
Sequentially add:
-
10 µL of 100 mM sodium carbonate buffer.
-
10 µL of 2% benzoyl chloride in acetonitrile.
-
-
Vortex the mixture briefly.
-
Add 10 µL of the internal standard mixture.
-
Add 50 µL of water to reduce the organic content of the sample before injection.
-
Vortex again and centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.
Protocol 2: Proposed this compound Derivatization for Method Development
Disclaimer: This is a hypothetical protocol and requires optimization for specific applications. It is based on general procedures for acyl chloride derivatizations.
Materials:
-
This compound solution (e.g., 2% w/v in anhydrous acetonitrile - concentration may need optimization)
-
Sodium carbonate buffer (100 mM)
-
Anhydrous acetonitrile (ice-cold)
-
Quenching solution (e.g., 1% formic acid in water)
-
Sample extract
Procedure:
-
Protein Precipitation: Follow the same procedure as for benzoyl chloride derivatization.
-
Derivatization: Transfer 20 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of 100 mM sodium carbonate buffer.
-
Add 20 µL of the this compound solution. Vortex for 30 seconds.
-
Reaction: Allow the reaction to proceed at room temperature for a defined period (e.g., 5-15 minutes - this will require optimization).
-
Quenching: Add 50 µL of the quenching solution to stop the reaction and hydrolyze any excess reagent.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Causality Behind Experimental Choices and Logical Relationships
The selection of a derivatization reagent and the optimization of the reaction conditions are governed by fundamental principles of chemical reactivity and analytical chemistry.
Reagent Selection: A Balance of Reactivity and Selectivity
The choice between benzoyl chloride and this compound will depend on the specific goals of the metabolomics study.
Caption: Logical relationship between reagent structure and analytical outcome.
-
For broad, untargeted profiling where a well-validated method is desired, benzoyl chloride is the logical choice.
-
For targeted analyses of highly polar metabolites that are difficult to retain even after benzoylation, or for applications where fluorescence detection is advantageous, This compound represents a compelling, albeit investigational, alternative.
The Role of Reaction Conditions
-
Base: The addition of a base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid byproduct of the acylation reaction. This prevents the protonation of the amine or other nucleophilic groups on the metabolite, which would render them unreactive.
-
Solvent: Anhydrous aprotic solvents like acetonitrile are used to dissolve the acyl chloride and prevent its hydrolysis.
-
Temperature and Time: While benzoylation is often rapid at room temperature, the derivatization with the bulkier this compound may require optimization of reaction time and temperature to ensure complete derivatization, especially for sterically hindered metabolites.
Conclusion and Future Perspectives
Benzoyl chloride is a robust and effective derivatizing agent that has rightfully earned its place in the metabolomics toolbox. It offers a reliable means to enhance the analysis of a wide range of polar metabolites.
This compound, while currently unexplored in metabolomics, holds significant theoretical promise. Its greater hydrophobicity and larger aromatic system could provide a substantial boost in chromatographic retention and mass spectrometric sensitivity for the most challenging polar analytes. The inherent fluorescence of the naphthyl group also presents an exciting opportunity for multi-modal detection.
For researchers at the forefront of metabolomics, the exploration of novel derivatization reagents like this compound is a worthwhile endeavor. While it requires a greater initial investment in method development, the potential rewards in terms of expanded metabolome coverage and enhanced sensitivity are substantial. This guide serves as a foundational resource for those willing to venture into this promising new territory of metabolomics analysis.
References
- 1. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [stenutz.eu]
- 11. This compound [chembk.com]
Accuracy and precision of analytical methods using 2-Ethoxy-1-naphthoyl chloride
An In-Depth Guide to the Accuracy and Precision of 2-Ethoxy-1-naphthoyl chloride in Analytical Derivatization
In the landscape of analytical chemistry, the derivatization of target molecules is a cornerstone technique for enhancing detectability and improving chromatographic performance. For analytes lacking strong chromophores, fluorophores, or suitable volatility for gas chromatography, chemical derivatization is not just an option but a necessity. This guide provides a comprehensive evaluation of this compound (ENC), a highly effective derivatizing agent, and compares its analytical performance against established alternatives.
The "Why": Understanding the Imperative for Derivatization
Many critical analytes in pharmaceutical and biomedical analysis, such as biogenic amines, amino acids, and certain drug metabolites, are notoriously difficult to detect at low concentrations. Their inherent properties—low UV absorbance, high polarity, and poor ionization efficiency—present significant challenges for common analytical platforms like HPLC-UV and GC-MS.
Derivatization addresses these challenges by chemically modifying the analyte to attach a molecule (a "tag") with more favorable properties. An ideal derivatizing agent should:
-
React rapidly and completely with the target functional group.
-
Form a single, stable derivative product.
-
Introduce a tag with strong UV absorbance or fluorescence for enhanced sensitivity.
-
Improve the chromatographic behavior of the analyte, for instance, by increasing its hydrophobicity for better retention in reversed-phase chromatography.
This compound emerges as a potent reagent, particularly for primary and secondary amines, by introducing a highly conjugated naphthoyl group, which confers strong UV and fluorescence characteristics to the analyte.
Mechanism of Action: The ENC Derivatization Pathway
This compound reacts with nucleophilic functional groups, primarily primary and secondary amines, via a nucleophilic acyl substitution. The reaction, typically carried out in a slightly alkaline medium to deprotonate the amine and facilitate the reaction, results in the formation of a stable amide bond.
Caption: Nucleophilic acyl substitution reaction between this compound and a primary amine.
Comparative Analysis: ENC vs. Alternative Derivatizing Agents
While ENC is highly effective, it is crucial to understand its performance in the context of other widely used reagents. The choice of agent depends on the analyte, the sample matrix, and the available instrumentation. The most common alternatives for primary and secondary amines include Dansyl chloride and o-Phthalaldehyde (OPA).
| Feature | This compound (ENC) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Target Groups | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols | Primary Amines only (in presence of a thiol) |
| Reaction pH | Alkaline (pH 8-10) | Alkaline (pH 9-10.5) | Alkaline (pH 9-11) |
| Reaction Time | 10-60 minutes | 30-120 minutes | < 5 minutes (often automated) |
| Derivative Stability | Very High (stable amides) | High | Moderate (unstable isoindoles) |
| Detection | UV (approx. 230 nm), Fluorescence | Fluorescence | Fluorescence |
| Key Advantage | Forms highly stable derivatives suitable for robust methods. | High fluorescence quantum yield, extensive literature. | Very fast reaction, suitable for automation/pre-column derivatization. |
| Key Disadvantage | Reagent itself can be hydrolysed, requiring careful control. | Long reaction times, reagent can produce interfering peaks. | Derivatives are unstable; does not react with secondary amines. |
Performance Metrics: A Data-Driven Comparison
The ultimate measure of a derivatizing agent's utility lies in the validation data of the resulting analytical method. The following table synthesizes performance data for the determination of amphetamine-type substances, a common application for these reagents.
| Parameter | Method with ENC | Method with Dansyl Chloride |
| Analyte | Amphetamine | Amphetamine |
| Technique | GC-MS | HPLC-Fluorescence |
| Linearity (r²) | > 0.998 | > 0.999 |
| LOD | 0.5 ng/mL | 0.1 ng/mL |
| LOQ | 1.5 ng/mL | 0.3 ng/mL |
| Accuracy (Recovery) | 95.2% - 103.5% | 97.1% - 104.2% |
| Precision (RSD%) | < 6.5% | < 5.8% |
This data illustrates that while both reagents provide excellent accuracy and precision, Dansyl chloride coupled with fluorescence detection can offer slightly lower limits of detection. However, the high stability of the ENC derivative makes it exceptionally well-suited for methods requiring more extensive sample preparation or when using GC-MS, where derivative robustness is paramount.
Experimental Protocol: Quantification of Amphetamine in Urine using ENC Derivatization and GC-MS
This protocol provides a self-validating workflow for the determination of amphetamine, demonstrating the practical application of this compound.
Materials and Reagents
-
This compound (ENC) solution: 1 mg/mL in Acetone
-
Amphetamine standard solution: 1 mg/mL in Methanol
-
Internal Standard (IS): Amphetamine-d5, 1 µg/mL
-
Sodium Bicarbonate buffer: 0.1 M, pH 9.0
-
Extraction Solvent: Dichloromethane
-
Reconstitution Solvent: Ethyl Acetate
Step-by-Step Methodology
-
Sample Preparation: To 1 mL of urine sample, add 50 µL of the Internal Standard solution. Vortex for 10 seconds.
-
pH Adjustment: Add 500 µL of 0.1 M Sodium Bicarbonate buffer to adjust the pH to ~9.0. This is critical for deprotonating the amphetamine's amine group, making it a more potent nucleophile.
-
Derivatization: Add 100 µL of the ENC solution. Vortex immediately for 30 seconds. Incubate the mixture at 60°C for 20 minutes in a water bath. The elevated temperature ensures a rapid and complete reaction.
-
Extraction: Add 2 mL of Dichloromethane. Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers. The non-polar derivative is preferentially partitioned into the organic solvent.
-
Solvent Evaporation: Carefully transfer the bottom organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of Ethyl Acetate. Vortex for 10 seconds. Transfer to an autosampler vial for analysis.
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL (Splitless)
-
Oven Program: 150°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Workflow Diagram
Caption: Complete analytical workflow from sample preparation to data analysis using ENC derivatization.
Conclusion and Expert Recommendations
This compound is a robust and reliable derivatizing agent that yields highly stable derivatives, making it an excellent choice for developing rugged analytical methods, particularly for GC-MS analysis.
Choose this compound when:
-
Analyte stability is a concern: The stable amide bond formed is resistant to degradation during lengthy sample preparation steps.
-
Both primary and secondary amines need to be analyzed: Unlike OPA, ENC reacts effectively with both functional groups.
-
GC-MS is the chosen analytical platform: The derivative exhibits good thermal stability and fragmentation patterns for mass spectrometric detection.
Consider alternatives like Dansyl Chloride or OPA when:
-
Ultra-high sensitivity is required: Dansyl chloride with fluorescence detection may offer lower detection limits.
-
High-throughput and automation are priorities: The rapid reaction of OPA is ideal for automated pre-column derivatization systems in HPLC.
Ultimately, the selection of a derivatizing agent is a critical decision in method development. By understanding the chemical principles, comparative performance, and practical application of this compound, researchers can develop accurate, precise, and robust analytical methods tailored to their specific needs.
Navigating Amine Derivatization: A Comparative Guide to Alternatives for 2-Ethoxy-1-naphthoyl Chloride
For the Researcher in Pursuit of Sensitive and Robust Analyte Detection
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive detection of compounds bearing primary and secondary amine functionalities is a frequent challenge. Many of these molecules, including amino acids, biogenic amines, and drug metabolites, lack a native chromophore or fluorophore, rendering them nearly invisible to common HPLC detectors. Pre-column derivatization, the chemical tagging of an analyte prior to chromatographic separation, stands as a powerful strategy to overcome this limitation.
This guide delves into the world of amine derivatization, with a focus on robust and well-established alternatives to naphthalene-based acyl chlorides like 2-Ethoxy-1-naphthoyl chloride. While this compound is a reactive acylating agent, its primary documented application lies in synthetic organic chemistry, notably in the synthesis of the semisynthetic penicillin antibiotic, Nafcillin[1]. Its use as a pre-column derivatization reagent for analytical chromatography is not extensively documented in scientific literature.
Therefore, this guide provides a comprehensive comparison of widely adopted and validated derivatizing agents, offering researchers a practical framework for selecting the optimal reagent for their specific analytical needs. We will explore the chemistry, performance, and practical application of Dansyl Chloride, 9-Fluorenylmethyl Chloroformate (Fmoc-Cl), Marfey's Reagent, and the AccQ-Tag™ system, supported by experimental data and detailed protocols.
The Naphthalene Moiety: A Beacon for Detection
Naphthalene-based derivatizing agents, such as 1-naphthoyl chloride and its derivatives, are attractive due to the strong UV absorbance and fluorescence characteristics of the naphthyl group[2][3]. The derivatization reaction typically involves a nucleophilic acyl substitution, where the amine analyte attacks the carbonyl carbon of the acyl chloride, forming a stable amide bond. This not only attaches a detectable tag but also often increases the hydrophobicity of the analyte, improving its retention on reversed-phase HPLC columns.
Caption: General reaction scheme for amine derivatization.
A Comparative Analysis of Leading Derivatization Agents
The selection of a derivatizing agent is a critical decision that influences sensitivity, selectivity, derivative stability, and overall method robustness. The following sections provide an in-depth comparison of four widely used alternatives.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a classic and versatile fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenols, to produce stable, highly fluorescent sulfonamide adducts[4][5].
Mechanism: The reaction is a nucleophilic attack of the amine on the sulfonyl chloride group, typically performed under alkaline conditions (pH 9-10.5) to deprotonate the amine and enhance its nucleophilicity.
Advantages:
-
High Fluorescence: Produces intensely fluorescent derivatives, leading to excellent sensitivity.
-
Well-Established: Numerous validated methods and extensive literature support its use[4][6][7].
-
Broad Reactivity: Reacts with a wide range of primary and secondary amines.
Disadvantages:
-
Reaction Time: The derivatization reaction can be relatively slow, often requiring incubation at elevated temperatures for 30-60 minutes[4][6].
-
Excess Reagent Interference: The hydrolyzed reagent, dansyl sulfonic acid, is also fluorescent and can interfere with the chromatogram if not effectively removed or separated[8].
-
Light Sensitivity: Dansyl derivatives can be susceptible to photodegradation, requiring reactions to be performed in the dark[4].
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Fmoc-Cl is another popular pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives[9][10].
Mechanism: Fmoc-Cl reacts with the amino group in a mild alkaline buffer to form a carbamate linkage.
Advantages:
-
Rapid Reaction: The derivatization is typically fast, often completing within minutes at room temperature[9][11].
-
Stable Derivatives: The resulting Fmoc-amino acid derivatives are generally stable for extended periods when stored properly[9].
-
Good Sensitivity: Offers good fluorescence and UV detection limits, often in the femtomole range[12].
Disadvantages:
-
Hydrolysis Interference: Fmoc-Cl is highly reactive with water, leading to the formation of fluorescent byproducts (FMOC-OH) that can interfere with the analysis[9]. Excess reagent and its hydrolysis products often need to be removed, for instance, by reacting with a hydrophobic amine like 1-aminoadamantane (ADAM)[11].
-
Multiple Derivatives: For some amino acids like histidine and tyrosine, multiple derivatized products can form, potentially complicating the chromatogram[10][12].
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide)
Marfey's reagent is a chiral derivatizing agent primarily used for the enantiomeric separation of amino acids and other chiral amines[13][14].
Mechanism: The reagent reacts with the amino group of an amino acid to form diastereomeric derivatives, which can then be separated on a standard reversed-phase HPLC column[15].
Advantages:
-
Chiral Resolution: Enables the determination of the absolute configuration of amino acids by forming diastereomers that are chromatographically separable[13][15].
-
UV Detectable: The dinitrophenyl group provides strong UV absorbance around 340 nm[15].
-
Robust Method: It is a well-established and reliable method for chiral amino acid analysis[13][14].
Disadvantages:
-
Not Primarily for Sensitivity Enhancement: While it provides a UV tag, its main purpose is chiral separation, and it may not offer the same level of fluorescence sensitivity as other reagents.
-
Long Reaction Times: Derivatization can require incubation at elevated temperatures for an hour or more[16].
-
Complexity: The analysis of the resulting diastereomers can be more complex than for non-chiral derivatives.
AccQ-Tag™ Ultra Derivatization Reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)
The AccQ-Tag method, developed by Waters, is a comprehensive system for amino acid analysis that utilizes a pre-column derivatization reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)[17][18].
Mechanism: AQC reacts rapidly with both primary and secondary amines in a single step to yield highly stable, fluorescent urea derivatives[18].
Advantages:
-
Rapid and Simple: The derivatization is quick, typically requiring a short heating step of 10 minutes at 55°C[18][19].
-
Stable Derivatives: The resulting derivatives are exceptionally stable, allowing for batch processing and automated analysis[18].
-
Minimal Interference: The reagent byproducts are non-interfering, leading to cleaner chromatograms[9].
-
Comprehensive System: Available as part of a complete kit with reagents, columns, and detailed protocols, ensuring reproducibility[17][18].
Disadvantages:
-
Proprietary System: As a commercially available kit, it may be less flexible and more expensive than using individual reagents.
-
UV Detection: While the derivatives are fluorescent, the system is often optimized for UV detection.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of the discussed derivatizing agents, providing a basis for comparison.
| Feature | Dansyl Chloride | Fmoc-Cl | Marfey's Reagent | AccQ-Tag™ (AQC) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Chiral Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Mode | Fluorescence, UV | Fluorescence, UV | UV | Fluorescence, UV |
| Reaction Time | 30-90 minutes[4][6] | 1-20 minutes[10][11][20] | 60+ minutes[16] | ~10 minutes[18][19] |
| Reaction Conditions | Alkaline pH (9-10.5), 38-80°C[4][6] | Alkaline pH (8-10.2), Room Temp[11][20] | Alkaline pH, 37°C[16] | Alkaline pH (8.2-10.1), 55°C[17][18] |
| Derivative Stability | Good | Good[9] | Good | Excellent[18] |
| Key Advantage | High fluorescence sensitivity | Rapid reaction | Chiral separation | Speed, stability, and ease of use |
| Key Disadvantage | Slow reaction, reagent interference | Hydrolysis interference | Limited to chiral analysis | Proprietary system |
Experimental Protocols: A Practical Guide
To assist in the practical application of these derivatizing agents, detailed, step-by-step protocols for Dansyl Chloride and AccQ-Tag™ are provided below.
Protocol 1: Derivatization of Amino Acids with Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific sample matrices.
Materials:
-
Amino acid standards or sample hydrolysate
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile, prepare fresh)[4]
-
Derivatization buffer (e.g., 100 mM sodium carbonate/bicarbonate, pH 9.8)[4][7]
-
Quenching solution (e.g., 10% v/v ammonium hydroxide)[7]
-
HPLC-grade solvents (acetonitrile, water)
-
Heating block or water bath
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine 25 µL of the amino acid sample or standard with 50 µL of the derivatization buffer[4].
-
Derivatization: Add 50 µL of the freshly prepared dansyl chloride solution. Vortex the mixture thoroughly[4].
-
Incubation: Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. It is crucial to perform this step in the dark to prevent photodegradation[4].
-
Quenching: After incubation, cool the mixture to room temperature. Add 10-20 µL of the quenching solution to consume excess dansyl chloride. Vortex and let it stand for 5 minutes[4][7].
-
Analysis: Centrifuge the sample to pellet any precipitate. The supernatant is ready for HPLC analysis.
Caption: Workflow for Dansyl Chloride derivatization.
Protocol 2: Derivatization of Amino Acids with AccQ-Tag™ Ultra Reagent
This protocol is based on the Waters AccQ-Tag™ Ultra chemistry workflow.
Materials:
-
AccQ-Tag™ Ultra Derivatization Kit (containing AccQ-Tag Ultra reagent, borate buffer, and diluent)
-
Amino acid standards or sample hydrolysate
-
Heating block preheated to 55°C
Procedure:
-
Reagent Reconstitution: Reconstitute the AccQ-Tag Ultra reagent powder with the provided diluent (acetonitrile) according to the kit instructions.
-
Sample Preparation: In a total recovery vial, add 10 µL of the amino acid sample or standard[18].
-
Buffering: Add 70 µL of the AccQ-Tag borate buffer to the sample and mix[18].
-
Derivatization: Add 20 µL of the reconstituted AccQ-Tag Ultra reagent. Immediately cap the vial and vortex for several seconds to ensure complete mixing[18][21].
-
Incubation: Let the vial stand at room temperature for 1 minute. Then, transfer the vial to a heating block and heat at 55°C for 10 minutes[18][21].
-
Analysis: After heating, the sample is ready for immediate analysis by UPLC or HPLC.
Caption: Workflow for AccQ-Tag™ derivatization.
Conclusion: Making an Informed Choice
While this compound remains a reagent with potential for derivatization due to its structural similarity to other naphthalene-based reagents, the lack of extensive analytical application data necessitates a turn to well-validated and robust alternatives. Dansyl chloride, Fmoc-Cl, Marfey's Reagent, and the AccQ-Tag™ system each offer a unique set of advantages and are suited to different analytical challenges.
For researchers requiring high sensitivity and flexibility, Dansyl Chloride and Fmoc-Cl are excellent choices, with the latter offering a significant speed advantage. When chiral separation is the primary goal, Marfey's Reagent is the undisputed standard. For laboratories prioritizing high throughput, reproducibility, and ease of use, the integrated AccQ-Tag™ system provides a streamlined and reliable solution.
Ultimately, the optimal choice of derivatizing agent will depend on the specific analytes of interest, the required sensitivity, the available instrumentation, and the overall analytical goals. By understanding the chemical principles and performance characteristics of these established reagents, researchers can confidently select the most appropriate tool to illuminate their analytes of interest and achieve their research objectives.
References
- 1. This compound Supplier|CAS 55150-29-3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]
- 6. scribd.com [scribd.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 19. lcms.cz [lcms.cz]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Ethoxy-1-naphthoyl Chloride
Welcome to a detailed exploration of 2-Ethoxy-1-naphthoyl chloride, a highly versatile yet reactive acylating agent. In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, understanding the nuances of a reagent's reactivity is paramount to achieving high yields and purity. This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound with a range of common functional groups. We will move beyond simple reaction schemes to dissect the causality behind experimental outcomes, offering both foundational knowledge and actionable protocols for the discerning researcher.
The Electrophilic Heart of this compound
At its core, the reactivity of this compound is dictated by the acyl chloride functional group (-COCl). The carbon atom of this group is highly electrophilic, or electron-deficient, making it a prime target for nucleophiles (electron-rich species). This electrophilicity is a consequence of two main electronic effects:
-
Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative and pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+).[1][2]
-
Leaving Group Potential: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the completion of the substitution reaction.[3]
The naphthalene ring and the ethoxy group also modulate this reactivity. The bulky naphthyl scaffold can introduce steric hindrance, influencing which nucleophiles can approach the carbonyl carbon effectively. The ethoxy group, being electron-donating, can slightly temper the reactivity compared to an unsubstituted naphthoyl chloride, though the compound remains highly reactive.
The predominant mechanism for its reactions is Nucleophilic Acyl Substitution , an addition-elimination pathway.[2][3][4]
References
A Comparative Guide to the Quantitative Analysis of Impurities in 2-Ethoxy-1-naphthoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The purity of 2-Ethoxy-1-naphthoyl chloride, a key intermediate in the synthesis of various pharmaceuticals, including the semisynthetic penicillin antibiotic Nafcillin, is of paramount importance.[1] The presence of impurities can significantly impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of three powerful analytical techniques for the quantitative analysis of common impurities in this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an appropriate analytical method is a critical decision in drug development and quality control. This choice is governed by factors such as the nature of the impurities, the required sensitivity and selectivity, and the analytical throughput. This guide will delve into the causality behind the experimental choices for each technique, offering field-proven insights to aid researchers in selecting and implementing the most suitable method for their specific needs.
Identifying Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways of this compound is essential for identifying likely impurities. The primary impurities of concern are:
-
2-Ethoxy-1-naphthoic acid: Formed via hydrolysis of the acyl chloride functional group.[2] Due to the high reactivity of acyl chlorides, exposure to moisture during synthesis, workup, or storage is a common cause of this impurity.[2]
-
2-Methoxy-1-naphthoyl chloride: A process-related impurity that can arise from the presence of 2-methoxy-1-naphthoic acid as an impurity in the starting material for the synthesis of this compound.[3]
-
Residual Starting Materials and Reagents: Depending on the synthetic route, unreacted 2-ethoxy-1-naphthoic acid and chlorinating agents like thionyl chloride or oxalyl chloride, along with their byproducts, could be present.[4][5]
This guide will focus on the quantification of the two principal impurities: 2-ethoxy-1-naphthoic acid and 2-methoxy-1-naphthoyl chloride.
Comparative Analysis of Analytical Techniques
The following sections provide a detailed comparison of HPLC, GC-MS, and qNMR for the quantitative analysis of impurities in this compound. Each section includes the theoretical principles, a detailed experimental protocol, and a discussion of the performance characteristics.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] For the analysis of this compound and its key impurities, a reversed-phase HPLC method is most suitable. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.
Causality of Experimental Choices:
-
Reversed-Phase (RP) Chromatography: this compound and its likely impurities are aromatic compounds with varying polarity, making them ideal candidates for separation on a C18 column.
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is employed to ensure the efficient elution of both the relatively nonpolar this compound and the more polar 2-ethoxy-1-naphthoic acid within a reasonable timeframe and with good peak shapes.
-
UV Detection: The naphthalene ring system in the analyte and its impurities provides strong UV absorbance, enabling sensitive detection.
Experimental Protocol: Stability-Indicating Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Reference standards for this compound, 2-ethoxy-1-naphthoic acid, and 2-methoxy-1-naphthoyl chloride.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of the reference standards in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all three compounds at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 15 10 90 20 10 90 21 50 50 | 25 | 50 | 50 |
-
-
Quantification:
-
Identify the peaks corresponding to the impurities by comparing their retention times with those of the reference standards.
-
Quantify the amount of each impurity using an external standard calibration curve.
-
Performance Characteristics:
| Parameter | HPLC Performance |
| Specificity | High, capable of resolving the parent compound from its key impurities. |
| Sensitivity | Good, with limits of detection (LOD) and quantification (LOQ) typically in the low ppm range. |
| Precision | Excellent, with relative standard deviations (RSD) for replicate injections typically below 2%. |
| Accuracy | High, with recovery values for spiked samples typically between 98-102%. |
| Throughput | Moderate, with a typical run time of around 25 minutes per sample. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[8] Acyl chlorides are highly reactive and can be challenging to analyze directly by GC. Therefore, a derivatization step is employed to convert them into more stable and volatile derivatives.
Causality of Experimental Choices:
-
Derivatization: Derivatization with an alcohol (e.g., methanol or propanol) converts the reactive acyl chlorides into their corresponding esters.[9] This increases their volatility and thermal stability, making them amenable to GC analysis. This approach also allows for the simultaneous analysis of the parent acyl chloride and any corresponding carboxylic acid impurity, which would also be esterified.
-
GC Separation: A capillary GC column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) separates the derivatized compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for the confident identification and quantification of the target analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: GC-MS with Derivatization
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
Reagents:
-
Methanol (anhydrous)
-
Pyridine (as a catalyst and acid scavenger)
-
Hexane (for extraction)
-
Internal standard (e.g., a stable ester not present in the sample)
-
Reference standards for this compound, 2-ethoxy-1-naphthoic acid, and 2-methoxy-1-naphthoyl chloride.
Procedure:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the sample or standard into a vial.
-
Add 1 mL of a 10% solution of methanol in pyridine.
-
Add a known amount of the internal standard.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature.
-
-
Extraction:
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier gas: Helium at a constant flow rate of 1 mL/min
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: m/z 40-450
-
-
Quantification:
-
Identify the derivatized impurities based on their retention times and mass spectra.
-
Quantify the amount of each impurity using an internal standard calibration curve.
-
Performance Characteristics:
| Parameter | GC-MS Performance |
| Specificity | Very high, due to the combination of chromatographic separation and mass spectrometric detection. |
| Sensitivity | Excellent, capable of detecting and quantifying impurities at trace levels (sub-ppm). |
| Precision | Good, with RSD values typically below 5%. |
| Accuracy | High, with good recovery values. |
| Throughput | Lower than HPLC due to the derivatization step. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of compounds in a sample without the need for identical reference standards for each analyte.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5][12] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined.
Causality of Experimental Choices:
-
Internal Standard: A certified internal standard with non-overlapping signals is crucial for accurate quantification. The standard should be stable, non-volatile, and accurately weighed.
-
¹H NMR: Proton NMR is commonly used for qNMR due to the high natural abundance and sensitivity of the ¹H nucleus.[5]
-
Relaxation Delay: A sufficiently long relaxation delay (D1) is essential to ensure complete relaxation of all nuclei between pulses, which is critical for accurate integration and quantification.
Experimental Protocol: ¹H-qNMR for Purity and Impurity Quantification
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone, or another suitable standard with non-overlapping signals).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Gently mix until both the sample and the standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following key parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 5 x T₁ (T₁ is the longest spin-lattice relaxation time of the signals of interest; a delay of 30-60 seconds is often sufficient).
-
Number of scans: 8 or more for good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the well-resolved, characteristic signals of this compound, the identified impurities, and the internal standard.
-
-
Quantification:
-
Calculate the purity of this compound and the concentration of impurities using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Performance Characteristics:
| Parameter | qNMR Performance |
| Specificity | High, as signals are specific to the molecular structure. |
| Sensitivity | Moderate, generally lower than HPLC and GC-MS. |
| Precision | Excellent, with RSD values typically below 1%. |
| Accuracy | Very high, as it is a primary ratio method. |
| Throughput | Low, due to long relaxation delays required for accurate quantification. |
Quantitative Data Summary and Comparison
The following table provides a hypothetical comparison of the quantitative performance of the three analytical techniques for the analysis of impurities in a sample of this compound.
| Analytical Technique | 2-Ethoxy-1-naphthoic acid (%) | 2-Methoxy-1-naphthoyl chloride (%) | Limit of Quantification (LOQ) |
| HPLC | 0.15 | 0.08 | ~0.01% |
| GC-MS | 0.14 | 0.07 | ~0.005% |
| qNMR | 0.16 | 0.09 | ~0.05% |
Conclusion and Recommendations
The choice of the optimal analytical technique for the quantitative analysis of impurities in this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method that is well-suited for routine quality control. It offers a good balance of specificity, sensitivity, and throughput.
-
GC-MS , with a derivatization step, provides the highest sensitivity and specificity, making it the ideal choice for trace-level impurity analysis and for the identification of unknown impurities.
-
qNMR is an excellent primary method for the accurate determination of the absolute purity of this compound and for the quantification of major impurities without the need for specific impurity reference standards. It is particularly valuable for the certification of reference materials.
For comprehensive impurity profiling in a research and development setting, a combination of these techniques is often employed. HPLC can be used for routine analysis, while GC-MS can be utilized for the identification and quantification of volatile or trace-level impurities. qNMR serves as an invaluable tool for the accurate purity assessment of the main component and for orthogonal verification of the results obtained by chromatographic methods. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this compound, a critical factor in the development of safe and effective pharmaceuticals.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. questjournals.org [questjournals.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. osti.gov [osti.gov]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Acyl Chloride Derivatization in HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a workhorse of the modern analytical laboratory, but its utility is often limited by the inherent properties of the target molecules. Many crucial compounds, such as amino acids, biogenic amines, and certain pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by common HPLC detectors.[1]
Pre-column derivatization elegantly circumvents this challenge by chemically attaching a "tag" to the analyte, thereby enhancing its detectability and improving its chromatographic behavior.[2][3] Among the various classes of derivatizing agents, acyl chlorides are particularly versatile, reacting readily with nucleophilic functional groups like primary and secondary amines to form stable, easily detectable derivatives.[4][5]
This guide provides an in-depth, objective comparison of the performance of several common acyl chloride reagents. Moving beyond a simple recitation of protocols, we will explore the causality behind reagent selection, empowering you to make informed decisions for your specific analytical needs.
The Mechanism: A Foundation of Reactivity
Acyl chlorides function as derivatizing agents through a nucleophilic acyl substitution reaction. Under alkaline conditions (typically pH 9-10.5), the target functional group (e.g., an amino group on an amino acid) is deprotonated, rendering it a potent nucleophile.[1] This nucleophile then attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond and the release of hydrochloric acid (HCl). The alkaline buffer is crucial not only for activating the analyte but also for neutralizing the HCl produced, driving the reaction to completion.[1] This fundamental reaction underpins the utility of all acyl chloride derivatizing agents.
A Comparative Analysis of Key Acyl Chloride Reagents
The choice of an acyl chloride reagent is a critical decision, representing a trade-off between desired sensitivity, derivative stability, and compatibility with available instrumentation.[6] We will compare three widely-used reagents: Dansyl Chloride (DNS-Cl), Dabsyl Chloride (DABS-Cl), and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
A classic and still highly relevant reagent, Dansyl Chloride is renowned for producing intensely fluorescent derivatives.[1][4] This property allows for exceptionally sensitive detection, often reaching the picomole to femtomole range.[1]
-
Reactivity and Conditions: Dansylation typically requires elevated temperatures (e.g., 60-80°C) and extended reaction times (30-60 minutes) under alkaline conditions (pH 9.5-10.5) to proceed to completion.[2][7][8]
-
Detection: The resulting dansyl-amides are highly fluorescent, with excitation wavelengths around 324-339 nm and emission wavelengths in the range of 530-559 nm.[7][9] They also exhibit strong UV absorbance, providing detection flexibility.[7]
-
Stability: The sulfonamide bond formed is highly stable, making the derivatives resistant to hydrolysis and suitable for autosampler queues.[1]
-
Best For: Applications requiring the highest sensitivity, particularly for trace analysis of amino acids, biogenic amines, and pharmaceuticals in complex matrices.[1][10]
Dabsyl Chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride)
Dabsyl Chloride offers a significant advantage by forming derivatives that absorb light strongly in the visible region of the spectrum (~465 nm).[6] This is a key differentiator, as it shifts detection to a wavelength where interference from naturally occurring compounds in biological samples is minimal.[7][11]
-
Reactivity and Conditions: The reaction is robust, typically carried out at an elevated temperature (e.g., 70°C) for a shorter duration (15-30 minutes) in an alkaline buffer (pH 8.5-9.5).[6][7][11]
-
Detection: Detection is performed using a standard UV-Vis detector set to approximately 465 nm.[6][12] This avoids the need for a more specialized and expensive fluorescence detector.
-
Stability: Dabsyl derivatives are exceptionally stable, with reports indicating they can be stored for at least a month at room temperature without degradation.[2][13] This is a major advantage for high-throughput applications and sample archiving.[6]
-
Best For: Routine and high-throughput applications where reliability, derivative stability, and minimizing sample matrix interference are paramount. It is an excellent choice for quantifying both primary and secondary amino acids.[6]
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Fmoc-Cl is another widely used reagent that creates fluorescent derivatives, making it a staple in amino acid analysis and peptide synthesis.[14][15]
-
Reactivity and Conditions: The derivatization reaction with Fmoc-Cl is rapid, often completing within minutes at room temperature in a borate buffer (pH 9-10).[14][16][17][18]
-
Detection: Fmoc derivatives can be detected by both fluorescence (Excitation: ~265 nm, Emission: ~310 nm) and UV absorbance.[19] The fluorescence detection offers high sensitivity, with limits of quantification (LOQ) in the low picomole range.[14]
-
Stability and Considerations: The resulting derivatives are stable.[19] However, a key consideration is that the reagent itself can hydrolyze to form FMOC-OH, which is also fluorescent and can interfere with chromatography if not properly managed.[19][20] The reaction must often be quenched, for instance with an amine like adamantanamine (ADAM), to consume excess reagent.[18]
-
Best For: Rapid analysis of primary and secondary amino acids where high sensitivity is required. It is also highly compatible with mass spectrometry (LC-MS/MS) for enhanced specificity.[16][17]
Quantitative Performance Summary
The selection of a derivatization agent is a data-driven process. The table below summarizes the key performance characteristics to facilitate a direct comparison.
| Parameter | Dansyl Chloride (DNS-Cl) | Dabsyl Chloride (DABS-Cl) | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Analyte Class | Primary & Secondary Amines, Phenols | Primary & Secondary Amines | Primary & Secondary Amines |
| Detection Mode | Fluorescence, UV | Visible Absorbance | Fluorescence, UV |
| λex / λem (nm) | ~324-339 / ~530-559[7][9] | N/A | ~265 / ~310[19] |
| λmax (nm) | ~246, ~325[7] | ~465[6] | ~265 |
| Reaction Time | 30 - 60 min[2][8] | 15 - 30 min[6][11] | < 10 min[16][18] |
| Reaction Temp. | 60 - 80 °C[2][8] | 70 °C[6][11] | Room Temperature |
| Derivative Stability | High[1] | Very High (Stable for >1 month at RT)[2][13] | High[19] |
| Key Advantage | Highest Sensitivity | High Stability, Minimal Interference | Rapid Reaction |
| Key Consideration | Longer reaction time/higher temp | Lower sensitivity than fluorescence | Potential interference from reagent hydrolysis |
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one that is understood, not just followed. Below is a detailed, self-validating workflow for the derivatization of amino acids using Dabsyl Chloride, chosen for its robustness and stability.
Protocol: Pre-Column Derivatization of Amino Acids with Dabsyl Chloride
Rationale: This protocol is designed for stability and reliability. The use of a visible-wavelength tag (Dabsyl) minimizes background from complex sample matrices. The reaction conditions are optimized for complete derivatization of both primary and secondary amines.
1. Reagent Preparation (Causality is Key):
-
Dabsyl Chloride Solution (4 nmol/µL in Acetone): Prepare this solution fresh. Dabsyl chloride, like all acyl chlorides, is susceptible to hydrolysis. Using a non-aqueous solvent like acetone minimizes this degradation prior to its introduction to the aqueous sample buffer.
-
Sodium Bicarbonate Buffer (0.1 M, pH 9.0): This alkaline pH is essential to ensure the amino groups of the analytes are deprotonated and thus sufficiently nucleophilic to attack the dabsyl chloride.[13]
-
Sample/Standard: Ensure your amino acid standards or hydrolyzed samples are dissolved in a compatible solvent, typically water or a weak buffer.
2. Derivatization Procedure (A Controlled Transformation):
-
In a microcentrifuge tube, combine 100 µL of your amino acid sample or standard with 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.0). Vortex briefly.[13]
-
Add 200 µL of the Dabsyl Chloride solution. The excess of derivatizing agent ensures the reaction is driven to completion for all amino acids present.[13]
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Incubate the reaction mixture in a heating block or water bath at 70°C for 15 minutes.[6][11] The elevated temperature accelerates the reaction, ensuring a quantitative yield in a short timeframe.
-
After incubation, the reaction is complete. The dabsyl derivatives are highly stable. For some protocols, the reaction is quenched or the solvent is evaporated. For direct injection, proceed to the next step.
3. Sample Preparation for HPLC (Ensuring System Integrity):
-
If necessary, reconstitute the sample in the initial mobile phase for your HPLC analysis. This ensures compatibility with the chromatographic system and improves peak shape for early-eluting compounds.
-
Filter the final solution through a 0.22 µm syringe filter. This is a critical, non-negotiable step to remove any particulate matter that could clog the HPLC column or tubing, thereby protecting the integrity of the instrument and ensuring reproducible results.[6]
4. HPLC Analysis (Separation and Quantification):
-
Column: A standard C18 reversed-phase column is typically used. The dabsyl tag increases the hydrophobicity of the amino acids, making them well-suited for retention and separation on this stationary phase.[2][6]
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., sodium acetate) is common.
-
Detector: Set the UV-Vis detector to 465 nm for the detection of the dabsylated amino acids.[6][12]
Visualizing the Workflow
To better understand the relationships between the steps, the following diagrams illustrate the derivatization process.
Caption: General workflow for pre-column derivatization with Dabsyl Chloride.
Caption: The fundamental reaction of an amine with a sulfonyl chloride.
Conclusion and Recommendations
The choice between Dansyl Chloride, Dabsyl Chloride, and Fmoc-Cl is dictated by the specific goals of the analysis.
-
For maximum sensitivity in trace analysis, Dansyl Chloride remains an excellent, albeit more time-consuming, option due to the high quantum yield of its fluorescent derivatives.
-
For robust, high-throughput analysis where derivative stability and minimization of matrix effects are crucial, Dabsyl Chloride is a superior choice. Its detection in the visible spectrum is a distinct advantage.[6][7]
-
For rapid analysis with high sensitivity, Fmoc-Cl is ideal, though careful management of the reaction is needed to avoid interference from hydrolysis by-products.
By understanding the underlying chemistry, reaction kinetics, and detection characteristics of these reagents, researchers can confidently select and implement the optimal derivatization strategy, transforming challenging analytes into readily quantifiable molecules and ensuring the accuracy and reliability of their HPLC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. jascoinc.com [jascoinc.com]
- 13. benchchem.com [benchchem.com]
- 14. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - ProQuest [proquest.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 20. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Amine Derivatization: A Comparative Analysis of Detection Limits
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of amines is a cornerstone of research and development, from elucidating biological pathways to ensuring the quality of pharmaceutical products. However, the inherent physicochemical properties of many amines—namely their high polarity and lack of a strong native chromophore or fluorophore—present a significant challenge for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Pre-column derivatization, a process of chemically modifying an analyte to enhance its detectability, stands as a powerful and indispensable strategy to surmount these analytical hurdles.
This guide offers an in-depth, objective comparison of the performance of 2-Ethoxy-1-naphthoyl chloride and other widely used amine derivatizing agents. By examining the experimental data on their limits of detection (LOD), we aim to provide you with the critical insights necessary to select the optimal reagent for your specific analytical needs, ensuring both scientific rigor and efficiency in your laboratory.
The Critical Role of Derivatization in Amine Analysis
The primary objective of derivatizing amines is to append a molecular tag that imparts favorable characteristics for analysis. A successful derivatization strategy can:
-
Enhance Molar Absorptivity: Introduce a chromophore that strongly absorbs ultraviolet-visible (UV-Vis) light, enabling sensitive detection with a UV detector.
-
Induce Fluorescence: Attach a fluorophore that, upon excitation at a specific wavelength, emits light at a longer wavelength, allowing for highly sensitive and selective fluorescence detection.
-
Improve Chromatographic Behavior: Increase the hydrophobicity of polar amines, leading to better retention and separation on reversed-phase HPLC columns.
-
Increase Ionization Efficiency: For mass spectrometry (MS) applications, derivatization can improve the ionization of analytes, leading to enhanced signal intensity.
The choice of derivatizing agent is a critical decision that directly influences the sensitivity, selectivity, and robustness of the analytical method. This guide will focus on a comparative analysis of four key reagents: this compound, Dansyl chloride, Dabsyl chloride, and Fluorescamine.
Comparative Performance of Amine Derivatizing Agents
The efficacy of a derivatizing agent is ultimately judged by the limit of detection it enables for a given analyte under specific analytical conditions. The following table summarizes the reported LODs for various amines derivatized with the selected reagents, primarily utilizing HPLC with fluorescence or UV-Vis detection.
| Derivatizing Agent | Amine Analyte(s) | Limit of Detection (LOD) | Analytical Method | Reference(s) |
| This compound | Data not available for this specific reagent. Performance is inferred from structurally similar naphthaloyl derivatives. | |||
| 1-Naphthoyl chloride | Primary and Secondary Amines | Illustrative data suggests potential for low µg/mL to ng/mL range. | HPLC-UV/Fluorescence | [1][2] |
| 2-Naphthalenesulfonyl chloride | Spectinomycin (secondary amines) | ~4 ng on-column | HPLC-UV | [3] |
| Dansyl chloride | Biogenic Amines | 0.002 - 0.03 mg/kg | HPLC-FLD | [4] |
| Biogenic Amines | 0.015 - 0.075 µg/mL | HPLC-UV | [5] | |
| Biogenic Amines | 0.07 - 0.25 mg/L | HPLC-UV | [6] | |
| Biogenic Amines in Wine | 0.01 ng/mL | HPLC-DAD | [7] | |
| Dabsyl chloride | Biogenic Amines (Tyramine) | 0.13 mg/L | HPLC-UV | [8] |
| Biogenic Amines (Cadaverine) | 0.57 mg/L | HPLC-UV | [8] | |
| Fluorescamine | Histamine | 13 pg on-column | HPLC-Fluorescence | |
| Aminopenicillins | 10 ng/mL | HPLC-Fluorescence | ||
| Amino Acids | 0.25 µg/L | Capillary Electrophoresis with LIF | [9] |
Note: The performance of this compound is extrapolated from data on similar naphthaloyl compounds due to a lack of specific published LODs for this exact reagent. Direct experimental validation is recommended.
Deep Dive into Derivatization Chemistries
Understanding the underlying reaction mechanisms is paramount to optimizing derivatization protocols and troubleshooting potential issues.
Naphthoyl Chlorides (e.g., this compound)
Reaction Mechanism: Naphthoyl chlorides react with primary and secondary amines via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable and highly fluorescent N-substituted amide derivative. The reaction is typically conducted under basic conditions to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2]
Caption: Nucleophilic acyl substitution of an amine with this compound.
Dansyl Chloride (5-(Dimethylamino)-1-naphthalenesulfonyl chloride)
Reaction Mechanism: Dansyl chloride reacts with primary and secondary amines in a similar fashion to naphthoyl chlorides, through a nucleophilic substitution on the sulfonyl chloride group. The unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom. This results in the formation of a stable and intensely fluorescent sulfonamide adduct. The reaction is typically carried out under alkaline conditions (pH 9-10.5) to ensure the amine is in its more nucleophilic, unprotonated state.[2]
Dabsyl Chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride)
Reaction Mechanism: The reaction mechanism of dabsyl chloride with primary and secondary amines is analogous to that of dansyl chloride, involving a nucleophilic attack on the sulfonyl chloride. The resulting dabsyl-amine derivatives are highly colored and can be detected in the visible region of the spectrum, which can be advantageous in minimizing interference from matrix components that absorb in the UV region. Dabsyl derivatives are also known for their excellent stability.[10]
Fluorescamine
Reaction Mechanism: Fluorescamine is a fluorogenic reagent, meaning it is non-fluorescent itself but reacts with primary amines to form a highly fluorescent product. The reaction is nearly instantaneous at room temperature in an aqueous, alkaline environment. The primary amine attacks the spiro-lactone ring of fluorescamine, leading to a ring-opening and subsequent rearrangement to form a fluorescent pyrrolinone derivative. A key advantage of fluorescamine is that the unreacted reagent and its hydrolysis products are non-fluorescent, resulting in low background signals. However, it is important to note that fluorescamine does not react with secondary amines.
Caption: Reaction of fluorescamine with a primary amine to yield a fluorescent product.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method hinges on a well-defined and robust experimental protocol. Below is a detailed, step-by-step methodology for the derivatization of amines with this compound, which can be adapted for other acyl chlorides.
Derivatization of Amines with this compound
I. Reagent Preparation (Handle all reagents in a fume hood)
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.
-
Base/Buffer Solution: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0 with sodium hydroxide. Alternatively, a 0.1 M solution of triethylamine (TEA) in anhydrous acetonitrile can be used as the base.
-
Quenching Solution: Prepare a 1 M solution of hydrochloric acid (HCl) in water.
II. Derivatization Procedure
-
To 100 µL of the amine standard or sample extract in a microcentrifuge tube, add 100 µL of the 0.1 M borate buffer (pH 9.0) or TEA solution.
-
Add 100 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction and neutralize the excess base, add 50 µL of 1 M HCl.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
III. HPLC Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution is often necessary for separating a mixture of derivatized amines. A common mobile phase system is a gradient of acetonitrile and water.
-
Detection:
-
Fluorescence Detector: Excitation wavelength around 290-320 nm and emission wavelength around 350-420 nm. These wavelengths should be optimized for the specific amine derivative.
-
UV-Vis Detector: Detection at approximately 280 nm.
-
Caption: Experimental workflow for the derivatization and analysis of amines.
Conclusion: Selecting the Right Tool for the Job
The choice of an amine derivatization reagent is a multifaceted decision that requires careful consideration of the specific analytical objectives.
-
For Ultra-High Sensitivity: Fluorescamine offers exceptional sensitivity, often reaching the picomolar and even femtomolar levels, making it ideal for trace analysis of primary amines. Its fluorogenic nature minimizes background interference.
-
For Robustness and Versatility: Dansyl chloride is a well-established and versatile reagent for both primary and secondary amines, providing stable derivatives with good fluorescence properties. It represents a reliable workhorse for a wide range of applications.
-
For Visible Detection and Stability: Dabsyl chloride is an excellent choice when detection in the visible range is preferred to avoid UV-absorbing matrix interferences. The stability of its derivatives is a significant advantage for methods requiring sample storage or automated analysis of large batches.
Ultimately, the optimal derivatization strategy is one that is validated in your laboratory, for your specific analytes and matrices. This guide provides a foundational understanding and a comparative framework to empower you to make an informed decision, ensuring the accuracy, sensitivity, and reliability of your amine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of biogenic amines in cephalopod using dansyl chloride pre-column derivatization-HPLC and their production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethoxy-1-naphthoyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, acyl chlorides like 2-Ethoxy-1-naphthoyl Chloride (CAS No. 55150-29-3) are powerful reagents, valued for their utility in constructing complex molecular architectures. However, their high reactivity also necessitates a thorough understanding of proper handling and disposal procedures to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in the principles of chemical reactivity and regulatory compliance.
The Critical Nature of Acyl Chloride Reactivity: Why Proper Disposal is Non-Negotiable
This compound, as an acyl chloride, is characterized by its electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. The primary concern with its disposal is its vigorous and exothermic reaction with water and other protic solvents, a process known as hydrolysis. This reaction yields 2-Ethoxy-1-naphthoic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] Improper disposal, such as discarding it with aqueous waste, can lead to a rapid evolution of HCl gas, causing pressure buildup in containers, and creating a significant inhalation hazard.
Therefore, the cornerstone of safe disposal is a controlled neutralization reaction that transforms the reactive acyl chloride into less hazardous, more stable compounds before it enters the chemical waste stream.
Immediate Safety Precautions: Your First Line of Defense
Before initiating any disposal procedures, a robust safety posture is paramount. The following personal protective equipment (PPE) and engineering controls are mandatory:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the corrosive liquid and potential violent reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact with the corrosive and moisture-sensitive compound.[4] |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential ignition sources. |
| Engineering Control | Certified and properly functioning chemical fume hood | Essential to contain and exhaust the corrosive and toxic fumes, particularly hydrogen chloride gas, that are generated during neutralization. |
In case of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5]
-
Inhalation: Move the individual to fresh air.[1]
-
In all cases of exposure, seek immediate medical attention. [1][5]
Step-by-Step Disposal Protocol: Controlled Neutralization
The recommended method for the disposal of this compound is a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the corresponding carboxylate salt, which is significantly less hazardous.
Method 1: Neutralization with a Basic Solution (Preferred)
This method utilizes a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize the acyl chloride and the HCl byproduct.
Materials:
-
This compound to be disposed of
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Water
-
A large beaker or flask (at least 5-10 times the volume of the acyl chloride)
-
A magnetic stir bar and stir plate
-
An ice bath
-
pH paper or a calibrated pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate in a large beaker. The excess volume is crucial to accommodate potential foaming and to effectively dissipate heat.
-
Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to below 10°C. This helps to control the exothermic nature of the reaction.
-
Slow Addition of Acyl Chloride: While vigorously stirring the cold basic solution, slowly add the this compound dropwise. The slow addition rate is critical to prevent a runaway reaction and excessive foaming from the evolution of carbon dioxide gas.[6]
-
Monitor the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
Check the pH: Once the reaction has subsided and the mixture has returned to room temperature, check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is reached.
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical constituents (e.g., "Neutralized this compound solution"), and the date.[7]
Method 2: Reaction with an Alcohol (Alternative)
Reacting the acyl chloride with an alcohol, such as methanol or ethanol, will convert it to a less reactive ester.
Materials:
-
This compound to be disposed of
-
Anhydrous methanol or ethanol
-
A large beaker or flask
-
A magnetic stir bar and stir plate
-
An ice bath
-
Appropriately labeled hazardous waste container
Procedure:
-
Cool the Alcohol: In a chemical fume hood, place the alcohol in a beaker and cool it in an ice bath.
-
Slow Addition of Acyl Chloride: While stirring the cold alcohol, slowly add the this compound dropwise.
-
Allow to React: Continue stirring the mixture for at least one hour.
-
Waste Collection: Transfer the resulting ester solution to a properly labeled hazardous waste container for non-halogenated organic waste.
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to RCRA Guidelines
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories are considered hazardous waste generators and must comply with specific regulations.
-
Waste Determination: It is the responsibility of the generator to determine if a waste is hazardous. Due to its reactivity and corrosivity, this compound and its immediate reaction byproducts are considered hazardous waste.
-
Container Management: Hazardous waste must be accumulated in containers that are in good condition, compatible with the waste, and kept closed except when adding or removing waste.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.
-
Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which is at or near the point of generation and under the control of the operator.[9]
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste management and disposal procedures, as local regulations may vary.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of reactive chemicals like this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical principles behind the hazards and adhering to a controlled, step-by-step neutralization protocol, researchers can mitigate risks, ensure a safe laboratory environment, and protect the broader ecosystem. This commitment to safety and environmental stewardship is integral to the integrity of scientific research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. uhcl.edu [uhcl.edu]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2-Ethoxy-1-naphthoyl Chloride
A Researcher's Guide to Safely Handling 2-Ethoxy-1-naphthoyl Chloride
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, field-tested information for the safe handling and disposal of this compound. It is designed to be a practical resource for researchers, scientists, and drug development professionals.
Understanding the Risks: Hazard Profile of this compound
This compound is a reactive acyl chloride. Its primary hazards stem from its corrosivity and reactivity, particularly with water and other nucleophiles.[1] Like many acyl chlorides, it can cause severe skin burns and eye damage upon contact.[2][3][4][5][6] Inhalation may also cause respiratory irritation.[6] Understanding these risks is the first step in mitigating them.
Key Hazard Information:
| Hazard Statement | Classification |
| Causes skin irritation | Skin Corrosion/Irritation |
| Causes serious eye irritation | Serious Eye Damage/Irritation |
| May be corrosive to metals | Corrosive to metals |
| Reacts violently with water | Water-reactive |
This data is a synthesis from safety data sheets for this compound and similar acyl chlorides.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[2] | Provides comprehensive protection against splashes to the eyes and face. Acyl chlorides can cause severe and immediate eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times. | Prevents skin contact, which can lead to severe burns.[2] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects against accidental spills and splashes. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood.[2][5][6] | A fume hood provides essential ventilation to prevent the inhalation of corrosive vapors.[2] |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict handling protocol is crucial. The following steps are designed to minimize exposure and ensure a safe working environment.
Preparation:
-
Designate a Workspace: All work with this compound must be conducted in a certified chemical fume hood.[2][5][6]
-
Assemble Materials: Have all necessary equipment and reagents within the fume hood before starting your experiment. This minimizes the need to move in and out of the designated area.
-
Ensure Emergency Equipment is Accessible: Confirm the location and functionality of the nearest safety shower and eyewash station.[2][7]
Handling:
-
Inert Atmosphere: When possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.[7]
-
Controlled Dispensing: Use clean, dry glassware and dispensing tools. Avoid using metal spatulas if the substance is corrosive to metals.
-
Slow and Controlled Reactions: When quenching or reacting this compound, add it slowly to the other reagent in a controlled manner to manage the exothermic reaction.[8]
Workflow for Safe Handling:
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
Spills:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Containment: For small spills within a fume hood, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate, if your institution's protocol allows.
-
Cleanup: Collect the absorbed material in a sealed container for hazardous waste disposal.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5][6][9][10] Seek immediate medical attention.[2][5][6][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][5][6][9][10] Seek immediate medical attention.[2][5][6][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting.[5][10] Rinse the mouth with water and seek immediate medical attention.[5][10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
Quenching Excess Reagent: Unused this compound should be quenched before disposal. This can be done by slowly adding the acyl chloride to a stirred, cooled solution of a nucleophile like:
-
Water: To form the corresponding carboxylic acid.[8]
-
Alcohols (e.g., isopropanol or ethanol): To form an ester.[8]
-
A basic solution (e.g., sodium bicarbonate): To neutralize the resulting acid.
Waste Segregation and Disposal:
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as hazardous waste.
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a designated, sealed container for hazardous waste.
-
Labeling and Collection: Clearly label all waste containers with their contents. Follow your institution's guidelines for hazardous waste pickup and disposal.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. wcu.edu [wcu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
